molecular formula C4H10S B122982 2-Butanethiol CAS No. 513-53-1

2-Butanethiol

Cat. No.: B122982
CAS No.: 513-53-1
M. Wt: 90.19 g/mol
InChI Key: LOCHFZBWPCLPAN-UHFFFAOYSA-N
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Description

2-Butanethiol, also known as this compound, is a useful research compound. Its molecular formula is C4H10S and its molecular weight is 90.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mvery sol in alc, ether, liquid hydrogen sulfidein water, 1.32x10+3 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78417. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butane-2-thiol
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InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3
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InChI Key

LOCHFZBWPCLPAN-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)S
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Molecular Formula

C4H10S
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DSSTOX Substance ID

DTXSID1041396
Record name 2-Butanethiol
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Molecular Weight

90.19 g/mol
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Physical Description

Liquid, Liquid with a strong skunk-like odor; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name 2-Butanethiol
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Boiling Point

84-85 °C
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Flash Point

-10 °F (-23 °C) (Closed cup)
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Solubility

Very sol in alc, ether, liquid hydrogen sulfide, In water, 1.32X10+3 mg/L at 20 °C
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Density

0.8299 at 17 °C
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Vapor Density

3.11 (Air = 1)
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Vapor Pressure

80.7 [mmHg], 80.71 mm Hg at 25 °C /Extrapolated/
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Color/Form

Colorles liquid, Mobile liquid

CAS No.

513-53-1
Record name 2-Butanethiol
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Melting Point

-165 °C, Liquid molar volume = 0.109430 cu m/kmol. IG Heat of Formation = -9.66X10+7 J/kmol. Heat of fusion at melting point = 6.477X10+6 J/kmol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C4H10S.[1][2] It is characterized by a thiol functional group (-SH) attached to the second carbon atom of a butane (B89635) chain.[3] This compound and its isomers are of significant interest in various fields, from its role as an odorant in natural gas to its applications as a reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][4] Its high reactivity and strong, unpleasant odor necessitate careful handling and a thorough understanding of its chemical properties.[2][3]

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, with a focus on quantitative data, experimental methodologies, and structural representations to support advanced research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a potent, skunk-like odor.[4][5] It is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-2-butanethiol and (S)-2-butanethiol.[6] The quantitative chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C4H10S[1]
Molecular Weight 90.19 g/mol [1]
IUPAC Name Butane-2-thiol[1]
CAS Number 513-53-1[1]
Boiling Point 82-88 °C[3]
Melting Point -165 °C[5]
Density 0.83 g/cm³ at 20 °C[4]
Vapor Pressure 108 hPa at 25 °C
Flash Point -23 °C (closed cup)[3]
Solubility in Water 1.32 g/L[2]
Refractive Index (n20/D) 1.436[7]
pKa 10.92 ± 0.10 (Predicted)[2]
LogP (Octanol/Water) 1.8[1]

Chemical Structure

This compound possesses a chiral center at the carbon atom bonded to the thiol group, resulting in two enantiomers: (R)-2-butanethiol and (S)-2-butanethiol. The general structure and its enantiomeric forms are depicted below.

Chemical Structure of this compound cluster_racemic Racemic this compound cluster_enantiomers Enantiomers CH3-CH2-CH(SH)-CH3 CH3-CH2-CH(SH)-CH3 R_enantiomer (R)-2-Butanethiol H HS-C-CH2CH3 CH3 S_enantiomer (S)-2-Butanethiol H CH3-C-SH CH2CH3

Chemical Structure of this compound and its Enantiomers

Reactivity and Chemical Reactions

The chemistry of this compound is largely dictated by the thiol group (-SH), which is susceptible to oxidation.

Atmospheric Oxidation

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[8] These reactions are initiated by the abstraction of a hydrogen atom, predominantly from the S-H bond.[8][9] The subsequent reaction with atmospheric oxygen leads to the formation of sulfur dioxide (SO₂) and 2-butanone (B6335102) as major products.[3][8]

The generalized atmospheric oxidation pathway is illustrated below.

Atmospheric Oxidation of this compound butanethiol This compound (CH3CH2CH(SH)CH3) radical CH3CH2CH(S•)CH3 butanethiol->radical H-abstraction oxidant OH or Cl radical so2 Sulfur Dioxide (SO2) radical->so2 + O2 butanone 2-Butanone radical->butanone + O2 oxygen O2

Atmospheric Oxidation Pathway of this compound

Experimental studies have determined the product yields from these reactions. For the reaction with OH radicals, the yield of SO₂ is approximately (81 ± 2)% and for 2-butanone is (42 ± 1)%.[8] When reacting with Cl atoms, the yields are (59 ± 2)% for SO₂ and (39 ± 2)% for 2-butanone.[8]

Oxidation with Other Reagents

In a laboratory setting, this compound can be oxidized by various reagents. For instance, its oxidation by hexacyanoferrate (III) ions in a methanol-water medium has been studied, demonstrating first-order dependence on the hexacyanoferrate (III) ion concentration.[10]

Experimental Protocols

Chiral Separation by Gas Chromatography (GC)

The analysis and separation of this compound enantiomers are crucial in fields such as flavor chemistry and pharmaceutical development.[11] Gas chromatography with a chiral stationary phase is the primary technique for this purpose.[11]

Objective: To separate the (R) and (S) enantiomers of this compound.

Methodology:

  • Sample Preparation (Derivatization): To enhance volatility and improve interaction with the chiral stationary phase, derivatization is often employed.[11]

    • Reagents: Acetic anhydride (B1165640) and pyridine (B92270) (catalyst).[11]

    • Procedure: To 100 µL of the this compound sample, add 50 µL of acetic anhydride and 50 µL of pyridine. Cap the vial and heat at 70°C for 20 minutes. After cooling, the sample is ready for injection.[11]

  • Gas Chromatography Analysis:

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[11]

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 270°C

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

      • Carrier Gas: Helium at a constant flow rate.

Expected Results: The two acetylated enantiomers of this compound will elute at different retention times, allowing for their separation and quantification. The elution order depends on the specific chiral stationary phase used.[11]

Workflow for Chiral Separation of this compound by GC start This compound Sample derivatization Derivatization (Acetylation) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Separation on Chiral Column gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis end Quantification of Enantiomers data_analysis->end

Workflow for Chiral Separation of this compound by GC
Kinetic Studies of Atmospheric Oxidation

The rate coefficients for the gas-phase reactions of this compound with OH radicals and Cl atoms have been determined experimentally.

Objective: To determine the rate coefficients for the reaction of this compound with OH radicals and Cl atoms at atmospheric pressure and 298 K.[8]

Methodology:

  • Experimental Setup: The experiments are typically conducted in a large-volume photoreactor (e.g., 480 L borosilicate glass) coupled with a long-path in-situ Fourier Transform Infrared (FTIR) spectrometer.[8]

  • Reactant Generation:

    • OH radicals: Generated by the photolysis of methyl nitrate (B79036) (CH₃ONO) in the presence of NO in air.[8]

    • Cl atoms: Generated by the photolysis of molecular chlorine (Cl₂).

  • Procedure:

    • A known concentration of this compound and a reference compound with a known reaction rate coefficient are introduced into the photoreactor.

    • The radical precursor is introduced, and the mixture is irradiated with UV lamps to initiate the reaction.

    • The concentrations of this compound and the reference compound are monitored over time using FTIR spectroscopy.

  • Data Analysis: The rate coefficient for the reaction of this compound is determined relative to the rate coefficient of the reference compound using the following relationship: ln([this compound]₀ / [this compound]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k(this compound) / k(reference)

Results: The experimentally determined rate coefficients are:

  • k(OH + this compound) = (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[8]

  • k(Cl + this compound) = (2.49 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Flammability: It is a highly flammable liquid and vapor with a low flash point.[3][12] Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin.[3] It can cause skin, eye, and respiratory irritation.[2][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator when handling this compound.[12]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents, reducing agents, and bases.[2][13]

Conclusion

This compound is a chemically significant molecule with well-defined physical and structural properties. Its reactivity, particularly its susceptibility to oxidation, is a key aspect of its chemical behavior. The experimental protocols outlined in this guide for its chiral separation and kinetic analysis provide a foundation for further research and application in various scientific disciplines. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

sec-Butyl Mercaptan: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl mercaptan, also known as 2-butanethiol, is an organosulfur compound with the chemical formula C4H10S.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor, often compared to that of a skunk.[1][3] This distinct smell makes it a valuable odorant for natural gas, enabling the detection of leaks.[3] Beyond this primary application, understanding its physical properties is crucial for its safe handling, use in chemical synthesis, and for toxicological and environmental fate studies. This technical guide provides an in-depth overview of the core physical properties of sec-butyl mercaptan, complete with experimental protocols for their determination and visual workflows.

Core Physical Properties

The physical characteristics of sec-butyl mercaptan are well-documented across various sources. The following table summarizes the key quantitative data.

Physical PropertyValueTemperature (°C)PressureReference(s)
Molecular Weight 90.19 g/mol N/AN/A[4][5]
Boiling Point 84-85.2 °CN/A760 mmHg[1][6]
Melting Point -165 °CN/AN/A[1]
Density 0.83 g/mL25N/A[6][7]
0.835 g/mL15.6N/A[8]
0.8290 g/cm³20N/A[4]
Vapor Pressure 142 mmHg37.7N/A[6][9]
80.7 mmHgN/AN/A[3]
2.75 PSI38N/A[8]
10.8 kPa25N/A
Solubility in Water Slightly soluble / Partly solubleN/AN/A[1][4][8][9]
1.32 g/LN/AN/A[6]
Refractive Index 1.436 (n20/D)20N/A[6][7]
1.4338 (n20/D)20N/A[4]
Flash Point -23 °C (-9.4 °F) (Closed cup)N/AN/A[7][10]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a volatile liquid like sec-butyl mercaptan.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For a substance like sec-butyl mercaptan, a simple distillation or ebulliometric method can be employed.

Methodology:

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Preparation: A small volume of sec-butyl mercaptan is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The liquid is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.[12]

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.[13] It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology:

  • Mass Measurement: An empty, clean, and dry graduated cylinder is weighed on an analytical balance.[14]

  • Volume Measurement: A known volume of sec-butyl mercaptan (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

  • Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[14]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[15] This process is typically repeated multiple times to ensure accuracy, and the average value is reported.[14]

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[11] For a volatile liquid like sec-butyl mercaptan, a static or effusion method can be used.[16]

Methodology (Static Method):

  • Sample Introduction: A small amount of the purified liquid is introduced into a thermostatted, evacuated vessel of a known volume.

  • Equilibrium: The vessel is maintained at a constant temperature to allow the liquid-vapor equilibrium to be established.

  • Pressure Measurement: The pressure inside the vessel is measured using a pressure transducer. This pressure is the vapor pressure of the substance at that specific temperature.[17]

  • Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.[18] The data can be plotted as ln(P) versus 1/T (in Kelvin) to determine the enthalpy of vaporization from the slope of the line (Clausius-Clapeyron equation).[17]

Determination of Solubility in Water

Solubility is the ability of a substance to dissolve in a solvent.[19] The solubility of an organic compound in water can be determined by observing the miscibility of the two substances.

Methodology:

  • Sample and Solvent: A small, measured amount of sec-butyl mercaptan (e.g., 0.1 mL) is added to a test tube containing a known volume of deionized water (e.g., 3 mL).[20]

  • Mixing: The test tube is stoppered and shaken vigorously for a set period.

  • Observation: The mixture is allowed to stand and is then observed. If the sec-butyl mercaptan dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is classified as slightly soluble or insoluble.[21]

  • Quantitative Measurement: For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved sec-butyl mercaptan can be determined using techniques like gas chromatography.[22]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties described above.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_data Data Analysis setup1 Assemble Distillation Apparatus setup2 Position Thermometer setup1->setup2 proc1 Add sec-Butyl Mercaptan and Boiling Chips setup2->proc1 proc2 Gently Heat the Flask proc1->proc2 proc3 Observe for Stable Temperature Reading proc2->proc3 data1 Record Boiling Point proc3->data1 data3 Apply Pressure Correction (if necessary) data1->data3 data2 Record Atmospheric Pressure data2->data3

Caption: Experimental workflow for boiling point determination.

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation mass1 Weigh Empty Graduated Cylinder mass2 Weigh Cylinder with sec-Butyl Mercaptan mass1->mass2 calc1 Calculate Mass of Liquid mass2->calc1 vol1 Add Known Volume of sec-Butyl Mercaptan vol2 Read Volume at Meniscus vol1->vol2 calc2 Calculate Density (Mass/Volume) vol2->calc2 calc1->calc2

Caption: Experimental workflow for density determination.

Vapor_Pressure_Determination cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Introduce Sample to Evacuated Vessel setup2 Set and Maintain Constant Temperature setup1->setup2 meas1 Allow System to Reach Equilibrium setup2->meas1 meas2 Measure Pressure with Transducer meas1->meas2 meas3 Repeat at Different Temperatures meas2->meas3 anl1 Record Pressure and Temperature Data meas2->anl1 anl2 Plot ln(P) vs. 1/T anl1->anl2 anl3 Determine Enthalpy of Vaporization anl2->anl3

Caption: Experimental workflow for vapor pressure determination.

References

Synthesis of 2-Butanethiol from 2-Bromobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-butanethiol from 2-bromobutane (B33332), a key transformation in organic chemistry. The document details the two primary synthetic methodologies: nucleophilic substitution with sodium hydrosulfide (B80085) and the thiourea-based synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

This compound, also known as sec-butyl mercaptan, is a vital organosulfur compound with a characteristic strong odor. It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] The thiol functional group imparts unique reactivity, making it a versatile building block in organic synthesis. The efficient and selective synthesis of this compound is, therefore, of significant interest. This guide focuses on the conversion of 2-bromobutane, a readily available starting material, to this compound via nucleophilic substitution reactions.

Core Synthetic Pathways

The synthesis of this compound from 2-bromobutane is primarily achieved through two effective methods, both relying on the nucleophilic nature of sulfur-containing reagents. These reactions typically proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the bromine atom. This concerted mechanism leads to an inversion of stereochemistry if a chiral starting material is used.[2][3]

Pathway 1: Reaction with Sodium Hydrosulfide

This direct approach involves the reaction of 2-bromobutane with sodium hydrosulfide (NaSH). The hydrosulfide anion (

SHSH^-SH−
) acts as the nucleophile, displacing the bromide ion. While straightforward, this method can be complicated by the formation of a dialkyl sulfide (B99878) (thioether) byproduct if the newly formed 2-butanethiolate anion reacts with another molecule of 2-bromobutane. This side reaction can be minimized by using an excess of sodium hydrosulfide.

Pathway 2: Synthesis via Isothiouronium Salt

This two-step method is often preferred due to its higher yields and cleaner reaction profile.[1] Initially, 2-bromobutane is treated with thiourea (B124793) to form a stable S-sec-butylisothiouronium bromide salt. This intermediate is then hydrolyzed under basic conditions, typically with sodium hydroxide (B78521), to yield this compound. This pathway avoids the formation of thioether byproducts.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the product, as well as typical reaction parameters for the synthesis of this compound from 2-bromobutane.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
2-BromobutaneC₄H₉Br137.02[4]91.21.255
Sodium HydrosulfideNaSH56.06Decomposes1.79
ThioureaCH₄N₂S76.12176-1781.405
This compoundC₄H₁₀S90.19[5]84-85[5]0.833[5]

Table 2: Reaction Conditions and Expected Yields

ParameterPathway 1: Sodium HydrosulfidePathway 2: Thiourea
Solvent Ethanol, Methanol, or aqueous ethanolEthanol
Reaction Temperature RefluxReflux
Reaction Time 2-4 hours3-5 hours (isothiouronium salt formation), 2-3 hours (hydrolysis)
Key Reagents Sodium hydrosulfide (in excess)Thiourea, Sodium hydroxide
Typical Yield 60-75%75-90%
Purification Method DistillationExtraction followed by distillation

Experimental Protocols

Caution: These procedures should be carried out in a well-ventilated fume hood, as this compound has a strong, unpleasant odor and is flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Pathway 1: Synthesis of this compound using Sodium Hydrosulfide

Materials:

  • 2-Bromobutane

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, absolute

  • Hydrochloric acid, dilute (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in absolute ethanol.

  • Addition of 2-Bromobutane: Slowly add 2-bromobutane (1 equivalent) to the stirred ethanolic solution of sodium hydrosulfide.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid, water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 84-85 °C.[5]

Pathway 2: Synthesis of this compound via Isothiouronium Salt

Materials:

  • 2-Bromobutane

  • Thiourea

  • Ethanol, 95%

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid, dilute (e.g., 2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of S-sec-butylisothiouronium bromide:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromobutane and thiourea in 95% ethanol.

    • Heat the mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate of the isothiouronium salt should be observed.

  • Hydrolysis of the Isothiouronium Salt:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.

    • Heat the mixture to reflux for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture carefully with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows described in this guide.

sn2_mechanism reactant 2-Bromobutane + SH⁻ transition_state [HO⋯C(H)(CH₃)(C₂H₅)⋯Br]⁻ reactant->transition_state Backside Attack product This compound + Br⁻ transition_state->product Inversion of Configuration

Caption: SN2 reaction mechanism for the synthesis of this compound.

thiourea_pathway cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis 2-Bromobutane 2-Bromobutane Isothiouronium Salt Isothiouronium Salt 2-Bromobutane->Isothiouronium Salt Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium Salt This compound This compound Isothiouronium Salt->this compound H₂O, Reflux NaOH NaOH NaOH->this compound

Caption: Reaction pathway for the synthesis of this compound via the thiourea method.

experimental_workflow start Start: 2-Bromobutane reaction Reaction with NaSH or Thiourea/NaOH start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying with Anhydrous MgSO₄ workup->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product analysis Characterization (NMR, IR, GC-MS) product->analysis

References

An In-depth Technical Guide to the Synthesis of 2-Butanethiol via the Thiourea Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butanethiol, a valuable organosulfur compound, utilizing the thiourea (B124793) route. This method offers a robust and efficient alternative to other synthetic pathways, minimizing the formation of sulfide (B99878) byproducts. This document details the reaction mechanism, a precise experimental protocol, quantitative data, and process visualizations to support laboratory-scale synthesis.

Introduction

This compound, also known as sec-butyl mercaptan, is a chiral organosulfur compound with a distinct, strong odor. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The thiourea route for the preparation of thiols is a well-established and reliable method that proceeds in two main stages: the formation of an S-alkylisothiouronium salt followed by its alkaline hydrolysis. This pathway is particularly advantageous as it avoids the common issue of symmetrical sulfide formation, which can occur when using hydrosulfide (B80085) nucleophiles.[1]

Reaction Mechanism

The synthesis of this compound via the thiourea route is a two-step process:

  • Nucleophilic Substitution: The process begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of 2-bromobutane (B33332). This SN2 reaction results in the formation of an S-(sec-butyl)isothiouronium bromide salt.[2][3][4]

  • Hydrolysis: The intermediate isothiouronium salt is then subjected to alkaline hydrolysis. The hydroxide (B78521) ions facilitate the decomposition of the salt to yield this compound, urea, and a salt byproduct.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-BromobutaneC4H9Br137.0291.21.2561.437
ThioureaCH4N2S76.12Decomposes1.405-
S-(sec-butyl)isothiouronium bromideC5H13BrN2S213.14---
This compoundC4H10S90.1984.6 - 85.20.831.436

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Step 1: Isothiouronium Salt Formation
Molar Ratio (2-Bromobutane:Thiourea)1:1
SolventWater
CatalystTetrabutylammonium (B224687) bromide (Phase Transfer Catalyst)
Reaction Temperature50°C
Reaction Time1 - 8 hours
Step 2: Hydrolysis
Hydrolyzing Agent20% (w/w) Sodium Hydroxide Solution
Molar Ratio (Isothiouronium Salt:NaOH)1:3
Reaction Temperature60°C
Reaction Time1 - 1.5 hours
Overall Process
Expected Yield76-78%
Purity (by GC)>99%

Data adapted from patent CN102417473A.[6]

Experimental Protocol

This protocol is based on the procedure outlined in patent CN102417473A for the synthesis of this compound.[6]

Materials:

  • 2-Bromobutane (13.7 g, 0.1 mol)

  • Thiourea (7.6 g, 0.1 mol)

  • Tetrabutylammonium bromide (0.2 g, 0.62 mmol)

  • 20% (w/w) Sodium hydroxide solution (12 g NaOH in 48 g water, 0.3 mol)

  • 47% (w/w) Sulfuric acid solution

  • Anhydrous calcium chloride

  • Water (30 mL)

Procedure:

Step 1: Formation of S-(sec-butyl)isothiouronium bromide

  • To a reaction flask, add 30 mL of water, 7.6 g (0.1 mol) of thiourea, and 0.2 g (0.62 mmol) of tetrabutylammonium bromide.

  • Stir the mixture and heat to 50°C.

  • Slowly add 13.7 g (0.1 mol) of 2-bromobutane to the reaction mixture.

  • Maintain the reaction at 50°C with stirring for 4 hours.

Step 2: Hydrolysis to this compound

  • Increase the temperature of the reaction system to 60°C.

  • Begin the addition of 12 g of a 20% (w/w) aqueous sodium hydroxide solution.

  • After the addition is complete, continue stirring at 60°C for 1.5 hours.

Step 3: Work-up and Purification

  • Stop heating and equip the flask for distillation.

  • Carefully acidify the reaction solution to a pH of 1-2 with a 47% (w/w) sulfuric acid solution.

  • Begin distillation and collect the organic layer from the distillate.

  • Dry the collected organic layer with anhydrous calcium chloride.

  • Filter the drying agent.

  • The filtrate is then subjected to a final distillation, collecting the fraction at approximately 84°C. This yields 6.87 g of colorless liquid this compound.

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Reaction_Pathway Reaction Pathway for the Synthesis of this compound via Thiourea Route cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Bromobutane 2-Bromobutane S-(sec-butyl)isothiouronium_bromide S-(sec-butyl)isothiouronium bromide 2-Bromobutane->S-(sec-butyl)isothiouronium_bromide SN2 Reaction Thiourea Thiourea Thiourea->S-(sec-butyl)isothiouronium_bromide This compound This compound S-(sec-butyl)isothiouronium_bromide->this compound Alkaline Hydrolysis Urea Urea S-(sec-butyl)isothiouronium_bromide->Urea

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Work-up & Purification A Charge reactor with water, thiourea, and catalyst B Heat to 50°C A->B C Add 2-bromobutane B->C D React for 4 hours at 50°C C->D E Heat to 60°C D->E F Add 20% NaOH solution E->F G React for 1.5 hours at 60°C F->G H Acidify with H2SO4 to pH 1-2 G->H I Distill and collect organic layer H->I J Dry with CaCl2 I->J K Filter J->K L Final distillation (collect at ~84°C) K->L

Caption: Step-by-step experimental workflow.

References

Spectroscopic Analysis of 2-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Butanethiol (sec-butyl mercaptan), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.0Triplet~7.4-CH₃ (C4)
~1.2Doublet~6.8-CH₃ (C1)
~1.5Multiplet-CH₂-
~1.6Doublet of triplets-SH
~2.7Multiplet-CH-

Source: Predicted data and general values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~11.5-CH₃ (C4)
~23.0-CH₃ (C1)
~31.0-CH₂-
~40.0-CH-

Source: Predicted data and spectral databases.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (alkane)
2550-2600WeakS-H stretch
1465-1450MediumC-H bend (alkane)
600-700MediumC-S stretch

Source: NIST/EPA Gas-Phase Infrared Database and general IR correlation tables.[1][2][3]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound

m/zRelative Intensity (%)Assignment
90~57[M]⁺ (Molecular Ion)
61High[C₂H₅S]⁺
57High[C₄H₉]⁺
41High[C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing.[7] To ensure homogeneity of the magnetic field, the sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[8]

  • Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10] Place a second salt plate on top to create a thin liquid film between the plates.[9][11]

  • Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12][13]

  • Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam.[12][14] This process often causes the molecules to fragment.

  • Mass Analysis: The resulting ions (the molecular ion and any fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern cluster_mol_ion Molecular Ion cluster_fragments Major Fragments MolIon [CH₃CH₂CH(SH)CH₃]⁺ m/z = 90 Frag1 [CH₃CH₂CHCH₃]⁺ m/z = 57 MolIon->Frag1 -SH Frag2 [CH₃CH₂S]⁺ m/z = 61 MolIon->Frag2 -CH₂CH₃ Frag3 [CH₂=CHS]⁺ m/z = 58 MolIon->Frag3 -H₂S

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

References

An In-depth Technical Guide to 2-Butanethiol (CAS 513-53-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butanethiol (CAS 513-53-1), a versatile organosulfur compound. The document details its chemical and physical properties, synthesis methodologies, key applications in organic synthesis, and essential safety and handling protocols. Particular emphasis is placed on experimental procedures for its synthesis and analysis, including spectroscopic data. While a specific signaling pathway for this compound is not extensively documented in scientific literature, this guide presents a generalized model for the biological activity of volatile sulfur compounds and the principles of thiol-mediated redox signaling, providing a framework for further investigation.

Chemical and Physical Properties

This compound, also known as sec-butyl mercaptan, is a colorless liquid with a characteristically strong, unpleasant odor.[1] It is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers.[2] Its volatility and strong odor are key characteristics that influence its applications and handling.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₀S[3]
Molecular Weight 90.19 g/mol [3]
CAS Number 513-53-1[4]
Appearance Colorless liquid
Odor Strong, skunk-like, sulfurous[5]
Density 0.83 g/cm³ at 20 °C[6]
Boiling Point 82-88 °C at 1013 hPa[6]
Melting Point -165 °C[6]
Flash Point -23 °C[6]
Vapor Pressure 108 hPa at 25 °C[6]
Refractive Index 1.436 at 20 °C[4]
Solubility Soluble in alcohol; water solubility 1320 mg/L at 20 °C[2]
pKa ~10[7]

Synthesis of this compound

This compound can be synthesized through several routes, with the reaction of 2-halobutanes with a sulfur source being a common laboratory method. The industrial synthesis often involves the addition of hydrogen sulfide (B99878) to 2-butene.[4]

Laboratory Synthesis from 2-Bromobutane (B33332) and Thiourea (B124793)

This method provides a reliable route to this compound with good yields and avoids the direct handling of highly toxic hydrogen sulfide gas. The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[7][8]

Step 1: Formation of S-(sec-butyl)isothiouronium bromide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (e.g., 7.6 g, 0.1 mol) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (e.g., 0.685 g, 2.12 mmol) in water (e.g., 30 mL).

  • Heat the mixture to 50 °C with stirring.

  • Slowly add 2-bromobutane (e.g., 13.7 g, 0.1 mol) to the reaction mixture.

  • Maintain the reaction at 50 °C for 1-8 hours.

Step 2: Hydrolysis of the Isothiouronium Salt

  • Increase the temperature of the reaction mixture to 60 °C.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20 wt%, 12 g NaOH in 48 mL water, 0.3 mol) to the flask.

  • Continue stirring at 60 °C for 1.5-8 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification of this compound

  • Carefully acidify the reaction mixture to a pH of 1-2 using a 47 wt% aqueous solution of sulfuric acid.

  • Set up a distillation apparatus and distill the mixture.

  • Collect the fraction boiling at approximately 84 °C.

  • Dry the collected organic layer over anhydrous calcium chloride.

  • Filter and redistill the liquid to obtain purified this compound.

Note: This protocol is adapted from a patent and should be performed by trained personnel in a well-ventilated fume hood due to the strong odor and flammability of the product.

SynthesisWorkflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isolation & Purification 2-Bromobutane 2-Bromobutane Reaction_1 Reaction 2-Bromobutane->Reaction_1 Thiourea Thiourea Thiourea->Reaction_1 Phase_Transfer_Catalyst Phase Transfer Catalyst Phase_Transfer_Catalyst->Reaction_1 Water_50C Water, 50 °C Water_50C->Reaction_1 Isothiouronium_Salt S-(sec-butyl)isothiouronium bromide Reaction_1->Isothiouronium_Salt Reaction_2 Hydrolysis Isothiouronium_Salt->Reaction_2 NaOH_60C NaOH(aq), 60 °C NaOH_60C->Reaction_2 Crude_Product_Mixture Crude Product Mixture Reaction_2->Crude_Product_Mixture Acidification Acidification (H₂SO₄) Crude_Product_Mixture->Acidification Distillation_1 Distillation Acidification->Distillation_1 Drying Drying (CaCl₂) Distillation_1->Drying Distillation_2 Final Distillation Drying->Distillation_2 Purified_2_Butanethiol Purified this compound Distillation_2->Purified_2_Butanethiol

Caption: Workflow for the synthesis of this compound from 2-bromobutane.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its thiol group.

Palladium-Catalyzed Thioetherification

A significant application of this compound is in the palladium-catalyzed synthesis of aryl sulfides.[3] This reaction forms a carbon-sulfur bond between an aryl halide or triflate and the thiol. Aryl sulfides are important structural motifs in many pharmaceuticals and agrochemicals.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine (B1218219) ligand like Xantphos (0.04 mmol).

  • Add a solvent such as dioxane (5 mL) and a base, for instance, diisopropylethylamine (2.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aryl sec-butyl sulfide.

Thioetherification Aryl_Halide Aryl Halide (Ar-X) Catalyst_System Pd₂(dba)₃ / Xantphos Base (e.g., i-Pr₂NEt) Dioxane, Reflux Aryl_Halide->Catalyst_System This compound This compound This compound->Catalyst_System Aryl_Sulfide Aryl sec-Butyl Sulfide (Ar-S-sec-Bu) Catalyst_System->Aryl_Sulfide

Caption: Palladium-catalyzed synthesis of aryl sec-butyl sulfides.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile sulfur compounds like this compound.

  • Sample Preparation: For liquid samples, dilute with a suitable solvent such as dichloromethane. For air or gas samples, solid-phase microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for pre-concentration.[9]

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm), is suitable.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 15 °C/min, and hold for 2 minutes.[10]

    • Injector: Splitless injection at 250 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[10]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (in CCl₄)δ (ppm): ~2.8 (m, 1H, -CH-SH), ~1.5 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃)[3]
¹³C NMR (Predicted) δ (ppm): ~40 (-CH-SH), ~30 (-CH₂-), ~20 (-CH₃), ~10 (-CH₃)[4]
FTIR ν (cm⁻¹): ~2550 (S-H stretch, weak), ~2960 (C-H stretch), ~1460 (C-H bend)[11]
Mass Spectrometry (EI) m/z (%): 90 (M⁺), 61, 57, 41[4]

Biological Significance and Signaling Pathways

Direct evidence for a specific signaling pathway involving this compound in drug development or physiological processes is limited. However, as a volatile sulfur compound (VSC) and a thiol, its potential biological activities can be inferred from the known roles of these chemical classes.

Olfactory Signaling of Volatile Sulfur Compounds

VSCs are potent odorants that are detected by olfactory receptors (ORs) in the nasal cavity.[12][13] The interaction of a VSC with an OR, which is a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[14]

OlfactorySignaling VSC Volatile Sulfur Compound (e.g., this compound) OR Olfactory Receptor (GPCR) VSC->OR Binds to G_Protein G-protein OR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->Adenylyl_Cyclase Substrate CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Cation_Influx Cation Influx (Na⁺, Ca²⁺) CNG_Channel->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway for VSCs.

Thiol-Mediated Redox Signaling

The thiol group of this compound can potentially participate in cellular redox signaling. Thiol groups in endogenous molecules like glutathione (B108866) and cysteine residues in proteins are crucial for maintaining the cellular redox balance and can act as "redox switches".[15][16] Reactive oxygen species (ROS) can oxidize thiols to various states (e.g., sulfenic acid, disulfide), which can alter protein function and initiate signaling cascades.[15][16] These redox-sensitive pathways are involved in a multitude of cellular processes, including gene expression, apoptosis, and inflammation.[17][18] Exogenous thiols could potentially influence these pathways by reacting with ROS or participating in thiol-disulfide exchange reactions.[19]

RedoxSignaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidizes Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-SSG (Glutathionylated) Protein_SOH->Protein_SSG Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Protein_SOH->Cellular_Response Alters Function Thiol_Reductases Thiol Reductases (e.g., Thioredoxin) Protein_SOH->Thiol_Reductases Reduced by Protein_SSG->Cellular_Response Alters Function Protein_SSG->Thiol_Reductases Reduced by Exogenous_Thiol Exogenous Thiol (e.g., this compound) Exogenous_Thiol->ROS Scavenges Exogenous_Thiol->Protein_SSG Thiol-Disulfide Exchange

Caption: General role of thiols in redox signaling pathways.

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[20] Due to its strong and unpleasant odor, it should always be handled in a well-ventilated fume hood.

Table 3: Hazard Information for this compound

Hazard StatementGHS Code
Highly flammable liquid and vaporH225
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep container tightly closed in a cool, dry, and well-ventilated place.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use explosion-proof electrical/ventilating/lighting equipment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of fire, use dry chemical, CO₂, or alcohol-resistant foam.

First Aid Measures:

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic applications, particularly in the formation of C-S bonds. Its handling requires strict adherence to safety protocols due to its flammability and toxicity. While its direct role in specific biological signaling pathways relevant to drug development is not well-established, its nature as a volatile thiol suggests potential interactions with olfactory receptors and cellular redox systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities may uncover novel applications in the future.

References

An In-depth Technical Guide to Butan-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Butan-2-thiol

Synonyms: sec-Butyl Mercaptan, 2-Butylthiol, 1-Methylpropanethiol.[1]

CAS Number: 513-53-1[1]

This technical guide provides a comprehensive overview of Butan-2-thiol, a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Butan-2-thiol is a flammable, colorless to yellow transparent liquid with a strong, characteristic odor.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H10S[1]
Molecular Weight 90.19 g/mol [2][3]
Density 0.83 g/cm³ at 20°C[1]
Boiling Point 82-88 °C
Melting Point -165 °C
Flash Point -23 °C
Vapor Pressure 108 hPa at 25 °C
Solubility in Water 1.32 g/L[4]
Refractive Index 1.436 (n20/D)[4]

Synthesis and Industrial Production

The synthesis of secondary thiols like butan-2-thiol can be achieved through several methods. Acid-catalyzed synthesis is a common approach. Other methods include free-radical-initiated processes, alcohol substitution, or halide substitution.[3] For industrial-scale production, butan-2-thiol is often synthesized as an intermediate for various chemical products.[1]

A generalized synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products Butene Butene Reactor Reactor Butene->Reactor H2S Hydrogen Sulfide H2S->Reactor Crude_Product Crude Butan-2-thiol Reactor->Crude_Product Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reactor Introduced Purification Purification Crude_Product->Purification Distillation Final_Product Purified Butan-2-thiol Purification->Final_Product

Caption: Generalized synthesis workflow for Butan-2-thiol.

Applications in Research and Industry

Butan-2-thiol's primary application is as an intermediate in organic synthesis.[1] Its reactive thiol group makes it a valuable building block for creating more complex molecules.[1] These synthesized compounds have applications in pharmaceuticals, agrochemicals, and specialty chemicals.[1] For instance, it is used as a reagent for the synthesis of aryl sulfides through palladium-catalyzed thioetherification of aryl bromides and iodides.[5] Its distinct odor also leads to its use in flavoring agents.[6]

Experimental Protocols

A. Quantification of Thiols using Ellman's Test

This protocol outlines the quantitative determination of free sulfhydryl (-SH) groups, a standard method applicable to butan-2-thiol.[7]

Reagents:

  • DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid)

  • Tris Buffer Solution

  • Sample Solution: Containing butan-2-thiol

Procedure:

  • Turn on the UV-Vis spectrophotometer.

  • In a cuvette, mix 50 µL of the DTNB solution, 100 µL of the Tris solution, and water to make up a volume of 990 µL.

  • Use this solution to take a background reading in the spectrophotometer.

  • Introduce 10 µL of the sample solution into the cuvette.

  • Mix carefully.

  • Record the absorbance at 412 nm.[7]

  • The molarity of the thiol is calculated by dividing the average absorbance by the extinction coefficient of the reagent (13600 M⁻¹ cm⁻¹).[7]

B. Protocol for Thiol Quantification in Cell Lysates

This protocol is a more specific application for determining thiol concentrations in biological samples.[8]

Reagents:

  • Probe Stock Solution (10 mM): Dissolve 4-(chloromethyl)-7-hydroxycoumarin in anhydrous DMSO.

  • Working Probe Solution (100 µM): Dilute the stock solution 1:100 in PBS (pH 7.4).

  • Lysis Buffer: e.g., RIPA buffer without reducing agents.

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Collect the supernatant (cell lysate).

  • In a 96-well plate, add 50 µL of cell lysate.

  • Add 50 µL of the Working Probe Solution to each well.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure fluorescence intensity with excitation at ~350 nm and emission at ~450 nm.[8]

G ROS Reactive Oxygen Species Thiols Cellular Thiols (e.g., Glutathione) ROS->Thiols Oxidation Disulfides Oxidized Thiols (Disulfides) Thiols->Disulfides Oxidation Disulfides->Thiols Reduction (e.g., GR) Redox_Signaling Redox Signaling (e.g., Protein S-glutathionylation) Disulfides->Redox_Signaling MAPK MAP Kinase Pathway Redox_Signaling->MAPK NFkB NF-κB Pathway Redox_Signaling->NFkB Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK->Cellular_Response NFkB->Cellular_Response

References

An In-depth Technical Guide to 2-Butanethiol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butanethiol, a versatile organosulfur compound. This document details its various synonyms, key chemical and physical properties, and its classification, serving as an essential resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C4H10S.[1] It is classified as a thiol, which is characterized by the presence of a sulfhydryl (-SH) functional group attached to a saturated carbon framework.[2] Due to its distinct and powerful odor, it is sometimes used as an odorant for natural gas.[2] The compound is also utilized as a chemical intermediate in the synthesis of other organic molecules, such as in the preparation of arylsulfides.[1][3]

The nomenclature of this compound is diverse, with various synonyms used across different contexts, from formal IUPAC naming conventions to common laboratory and commercial labels. A comprehensive list of these synonyms is provided below.

Table 1: Synonyms for this compound

Type of Name Synonym Source
IUPAC Name butane-2-thiol[4][5][6]
Common Name sec-Butyl mercaptan[1][2][4][5][6][7][8][9]
2-Butyl mercaptan[2][3][4][6]
sec-Butyl thiol[4][5][6]
2-Butylthiol[2][4][5][6]
sec-Butanethiol[2][4][5][6]
secondary Butylmercaptan[4][5][6]
sec-Butyl thioalcohol[4][5][6]
Systematic Name 1-Methyl-1-propanethiol[4][5][6][8]
2-Mercaptobutane[2][3][4][5][6]
Trade Name/Other Mercaptan C4[7][9]
NSC 78417[2][4][5][6]
(±)-2-Butanethiol[2][5]
s-Butanethiol[2][9]
S-Butanethiol[2]
2-Butanetiol[2]
3-Methyl-2-propanethiol[2][5]
sec-C4H9SH[4][5][6]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for designing experimental setups, understanding its behavior in different environments, and for safety considerations.

Table 2: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 513-53-1[1][2][3][4][5][7][8]
Molecular Formula C4H10S[1][2][3][4][5][7][9]
Molecular Weight 90.19 g/mol [1][3][5][7][8][9]
Density 0.83 g/mL at 20-25 °C[7][8][9]
Boiling Point 82-88 °C[7][8][9]
Melting Point -165 °C[8][9]
Flash Point -23 °C (-9.4 °F)[8]
Vapor Pressure 108 hPa (at 25 °C) to 142 mmHg (at 37.7 °C)[7][8][9]
Refractive Index n20/D 1.436[7][9]
Solubility in Water 1.32 g/L[2][9]

Logical Relationships of Synonyms

The various synonyms for this compound can be categorized based on chemical naming conventions. The following diagram illustrates the logical relationship between the primary IUPAC name and its common and systematic alternatives.

Synonyms_Classification Classification of this compound Synonyms cluster_iupac IUPAC Name cluster_common Common & Trivial Names cluster_systematic Systematic & Other Names This compound This compound butane-2-thiol butane-2-thiol This compound->butane-2-thiol sec-Butyl mercaptan sec-Butyl mercaptan This compound->sec-Butyl mercaptan 2-Butyl mercaptan 2-Butyl mercaptan This compound->2-Butyl mercaptan sec-Butyl thiol sec-Butyl thiol This compound->sec-Butyl thiol Mercaptan C4 Mercaptan C4 This compound->Mercaptan C4 1-Methyl-1-propanethiol 1-Methyl-1-propanethiol This compound->1-Methyl-1-propanethiol 2-Mercaptobutane 2-Mercaptobutane This compound->2-Mercaptobutane NSC 78417 NSC 78417 This compound->NSC 78417

Caption: Logical classification of synonyms for this compound.

Experimental Protocols

While a detailed experimental protocol is highly dependent on the specific application, a general procedure for the use of this compound in the synthesis of arylsulfides, a noted application, is outlined below.[1][3] This should be adapted and optimized for specific substrates and reaction conditions.

General Protocol for Palladium-Catalyzed Thioetherification

  • Materials: this compound, aryl bromide or iodide, palladium catalyst (e.g., Pd(dba)2), phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., K3PO4 or Cs2CO3), and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

    • Add the base to the flask.

    • Evacuate and backfill the flask with the inert gas several times.

    • Add the anhydrous solvent, followed by the this compound via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired aryl sulfide.

Note: This is a generalized procedure. Researchers should consult relevant literature for specific catalyst systems, reaction conditions, and safety precautions. The handling of this compound should be performed in a well-ventilated fume hood due to its potent odor and flammability.

References

The Environmental Fate of Volatile Organic Sulfur Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of volatile organic sulfur compounds (VOSCs). VOSCs are a significant class of compounds that play a crucial role in the global sulfur cycle and have notable impacts on atmospheric chemistry, climate, and environmental quality. This document details their sources, atmospheric transformation pathways, and eventual deposition, with a focus on quantitative data, experimental methodologies, and the intricate chemical relationships involved.

Introduction to Volatile Organic Sulfur Compounds (VOSCs)

Volatile organic sulfur compounds are organic compounds containing sulfur that readily vaporize at ambient temperatures.[1] They originate from both natural and anthropogenic sources and are key players in the global biogeochemical sulfur cycle.[2][3] The most abundant and environmentally significant VOSCs include dimethyl sulfide (B99878) (DMS), methanethiol (B179389) (MT), carbon disulfide (CS₂), and carbonyl sulfide (OCS).[4][5][6] Their environmental fate is a complex interplay of emission, atmospheric transport, chemical transformation, and deposition processes.

Sources of Volatile Organic Sulfur Compounds

VOSC emissions are broadly categorized as biogenic (natural) and anthropogenic (human-made).

2.1. Biogenic Sources: The primary natural source of atmospheric VOSCs is the marine environment.[7] Marine phytoplankton, particularly certain species of algae, produce dimethylsulfoniopropionate (DMSP), which is enzymatically cleaved to form DMS.[8] DMS is the most abundant biogenic sulfur compound emitted to the atmosphere.[9] In freshwater ecosystems and anoxic environments like sediments and sewers, VOSCs, especially methanethiol (MT) and DMS, are formed through the methylation of sulfide and the degradation of sulfur-containing amino acids.[5][10][11]

2.2. Anthropogenic Sources: Human activities also contribute significantly to VOSC emissions. Industrial processes, such as pulp and paper manufacturing, wastewater treatment, and petroleum refining, are major sources.[12][13] The combustion of fossil fuels, particularly coal, releases sulfur compounds, including VOSCs, into the atmosphere.[14] Agricultural activities and waste decomposition are also notable anthropogenic sources.[15]

Quantitative Data on VOSC Emissions and Atmospheric Abundance

The following tables summarize key quantitative data related to the emission rates and atmospheric concentrations of major VOSCs.

Table 1: Estimated Global Emission Rates of Major VOSCs

CompoundSource TypeEmission Rate (Tg S yr⁻¹)References
Dimethyl Sulfide (DMS)Oceanic17.2 - 27.1[16][17]
Terrestrial0.1 - 1.0[8]
Methanethiol (MeSH)OceanicEstimated at ~10% of DMS flux[18]
Carbon Disulfide (CS₂)Oceanic0.04 - 0.4[18][19]
Industrial0.3 - 0.6[20]
Carbonyl Sulfide (OCS)Oceanic0.08 - 0.4[18]
Industrial & Biomass Burning0.2 - 0.5[2]

Table 2: Typical Atmospheric Concentrations of Major VOSCs

CompoundEnvironmentConcentration RangeReferences
Dimethyl Sulfide (DMS)Marine Boundary Layer3 - 125 pptv[16]
Remote Troposphere< 10 pptv[21]
Methanethiol (MeSH)Polluted Marine AtmosphereUp to 100 pptv[22]
Carbon Disulfide (CS₂)Marine Boundary Layer2.5 - 275.7 pptv[19]
Carbonyl Sulfide (OCS)Troposphere~500 pptv[19]

Atmospheric Transformation of VOSCs

Once emitted into the atmosphere, VOSCs undergo a series of chemical transformations, primarily initiated by photochemically generated oxidants.

4.1. Oxidation of Dimethyl Sulfide (DMS): The atmospheric oxidation of DMS is a complex process that proceeds via two main pathways: OH-addition and H-abstraction. The hydroxyl radical (OH) is the primary oxidant during the day, while the nitrate (B79036) radical (NO₃) can be significant at night, especially in polluted environments.[21][23] Halogen radicals (BrO, Cl) also play a role in DMS oxidation, particularly in the marine boundary layer.[21]

The oxidation products of DMS are crucial for atmospheric chemistry. They include sulfur dioxide (SO₂), methanesulfonic acid (MSA), and the recently discovered hydroperoxymethyl thioformate (HPMTF).[9][24] SO₂ can be further oxidized to sulfuric acid (H₂SO₄), a key component of acid rain and a precursor for new particle formation.[9][25] MSA also contributes to aerosol formation.[25] The branching ratios between these products are influenced by factors such as temperature and the concentration of nitrogen oxides (NOx).[14][24]

DMS_Oxidation_Pathway cluster_addition Addition Pathway cluster_abstraction Abstraction Pathway DMS Dimethyl Sulfide (DMS) DMSO Dimethyl Sulfoxide (B87167) (DMSO) DMS->DMSO + OH CH3SCH2 CH₃SCH₂• DMS->CH3SCH2 + OH, NO₃, Halogens OH OH NO3 NO₃ Halogens BrO, Cl MSA Methanesulfonic Acid (MSA) DMSO->MSA + OH, O₂ Aerosol Aerosol Formation & Cloud Condensation Nuclei MSA->Aerosol CH3SCH2OO CH₃SCH₂OO• CH3SCH2->CH3SCH2OO + O₂ HPMTF Hydroperoxymethyl Thioformate (HPMTF) CH3SCH2OO->HPMTF Autoxidation SO2 Sulfur Dioxide (SO₂) CH3SCH2OO->SO2 Reaction with NO, HO₂ HPMTF->SO2 H2SO4 Sulfuric Acid (H₂SO₄) SO2->H2SO4 + OH, O₂, H₂O H2SO4->Aerosol PT_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_purge_trap Purge and Trap System cluster_gcms GC-MS Analysis Sample Water or Sediment Sample in Purge Vessel Purge Purge with Inert Gas Sample->Purge Standard Internal Standard Spiking Standard->Sample Trap Cryogenic or Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatograph (Separation) Desorb->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition & Processing MS->Data Result Quantification of VOSCs Data->Result Environmental_Fate_Workflow cluster_source Source Characterization cluster_transport Atmospheric Transport & Transformation cluster_deposition Deposition & Removal cluster_modeling Modeling & Impact Assessment IdentifySources Identify Emission Sources (Biogenic & Anthropogenic) QuantifyEmissions Quantify Emission Rates IdentifySources->QuantifyEmissions MeasureConcentrations Measure Atmospheric Concentrations QuantifyEmissions->MeasureConcentrations DevelopModel Develop Environmental Fate Model QuantifyEmissions->DevelopModel DetermineKinetics Determine Reaction Kinetics (Chamber Studies) MeasureConcentrations->DetermineKinetics IdentifyProducts Identify Transformation Products DetermineKinetics->IdentifyProducts DetermineKinetics->DevelopModel MeasureDeposition Measure Wet & Dry Deposition Rates IdentifyProducts->MeasureDeposition IdentifyProducts->DevelopModel MeasureDeposition->DevelopModel AssessImpact Assess Environmental Impact (Acid Rain, Climate Forcing) DevelopModel->AssessImpact

References

Atmospheric Degradation of 2-Butanethiol by Hydroxyl Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric degradation of 2-butanethiol initiated by hydroxyl (OH) radicals. This document summarizes key kinetic data, outlines detailed experimental protocols for studying these reactions, and presents reaction mechanisms and experimental workflows through standardized visualizations. This information is critical for assessing the atmospheric lifetime and environmental impact of organosulfur compounds.

Core Concepts and Reaction Kinetics

The dominant gas-phase loss process for this compound in the troposphere is its reaction with the hydroxyl radical (OH). This reaction is a critical first step in the atmospheric oxidation of this compound, influencing its atmospheric lifetime and the formation of secondary pollutants such as sulfur dioxide (SO₂) and particulate matter.[1]

The reaction proceeds primarily through the abstraction of the hydrogen atom from the sulfhydryl (-SH) group, a pathway that has been shown to be the main channel for the reaction of OH radicals with this compound.[1][2][3]

Quantitative Kinetic and Product Data

The available experimental data for the reaction of OH radicals with this compound at atmospheric pressure and 298 K is summarized in the tables below.[1] To date, no experimental studies on the temperature dependence of this reaction rate constant have been published; therefore, Arrhenius parameters are not available.

Table 1: Rate Coefficient for the Reaction of OH with this compound at 298 K

Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹)Reference Compound(s) UsedSource
(2.58 ± 0.21) x 10⁻¹¹2-methyl-propene, E-2-buteneVera et al. (2019)[1]

Table 2: Product Yields from the Reaction of OH with this compound at 298 K

ProductChemical FormulaMolar Yield (%)Source
Sulfur DioxideSO₂81 ± 2Vera et al. (2019)[1]
2-ButanoneCH₃C(O)CH₂CH₃42 ± 1Vera et al. (2019)[1]

Experimental Protocols

The kinetic and product data presented above were determined using the relative rate method in a smog chamber coupled with in-situ Fourier Transform Infrared (FTIR) spectroscopy.[1] This section provides a detailed methodology based on established protocols for such experiments.[2][3]

Relative Rate Method for Kinetic Studies

Objective: To determine the rate coefficient of the reaction of OH radicals with this compound by comparing its decay rate to that of a reference compound with a well-known OH rate coefficient.

Materials and Equipment:

  • Reaction Chamber: A large volume (e.g., 480 L) borosilicate glass or Teflon bag photoreactor.[1][4]

  • OH Radical Precursor: Methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂).

  • Reference Compound: A hydrocarbon with a well-characterized rate constant for its reaction with OH (e.g., 2-methyl-propene, E-2-butene).[1][4]

  • Test Compound: this compound (≥98% purity).

  • Zero Air or Synthetic Air: As a bath gas.

  • UV Irradiation Source: Blacklamps or a solar simulator to photolyze the OH precursor.

  • Analytical Instrumentation:

    • Fourier Transform Infrared (FTIR) Spectrometer with a long-path gas cell for in-situ monitoring of reactants and products.

    • Gas Chromatography with Flame Ionization Detection (GC-FID) for monitoring hydrocarbon concentrations.

    • Chemiluminescence analyzers for monitoring NO, NO₂, and O₃.

Procedure:

  • Chamber Preparation: The reaction chamber is evacuated and flushed with zero air multiple times to ensure cleanliness.

  • Reagent Introduction: Known concentrations of the OH precursor (e.g., CH₃ONO), a reference compound, and this compound are introduced into the chamber. Nitric oxide (NO) is often added to suppress ozone formation and scavenge other radicals.[2][3] Typical initial concentrations are in the parts-per-million (ppm) range.[2]

  • Equilibration: The mixture is allowed to equilibrate in the dark for a period to ensure homogeneity and to obtain initial concentration measurements (t=0).

  • Initiation of Reaction: The UV lamps are turned on to initiate the photolysis of the OH precursor, generating OH radicals.

    • For CH₃ONO: CH₃ONO + hν → CH₃O• + NO•; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂

  • In-situ Monitoring: The concentrations of this compound, the reference compound, and major products are monitored over time using FTIR spectroscopy. The characteristic absorption bands for the S-H stretch in thiols (around 2550 cm⁻¹) can be monitored for the decay of this compound.[5][6]

  • Data Analysis: The relative rate coefficient is determined from the following relationship:

    ln([this compound]₀ / [this compound]ₜ) = (k_OH+this compound / k_OH+Reference) * ln([Reference]₀ / [Reference]ₜ)

    A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate coefficients. Knowing the rate coefficient for the reference compound allows for the calculation of the rate coefficient for this compound.

Product Identification and Quantification

Objective: To identify and quantify the products of the this compound + OH reaction.

Procedure:

  • Experimental Setup: The experiment is conducted in the reaction chamber as described above, but typically with higher initial concentrations of this compound to generate detectable product signals.

  • FTIR Analysis: FTIR spectra are recorded throughout the experiment. Product identification is achieved by comparing the product spectra with calibrated reference spectra of known compounds.

  • Quantification: The concentration of each product is determined using its characteristic infrared absorption cross-section and the path length of the gas cell, following the Beer-Lambert law.

  • Yield Calculation: The product yield (Y_product) is calculated as the ratio of the concentration of the product formed to the concentration of this compound reacted:

    Y_product = Δ[Product] / -Δ[this compound]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key atmospheric degradation pathway of this compound by OH radicals and a typical experimental workflow for kinetic studies.

Reaction_Mechanism cluster_reactants Initial Reactants cluster_intermediate Intermediate Species cluster_products Final Products This compound This compound Thiyl_Radical CH3CH(SH)CH2CH3 -> CH3CH(S•)CH2CH3 + H2O This compound->Thiyl_Radical H-abstraction OH_Radical OH• OH_Radical->Thiyl_Radical Peroxy_Radical CH3CH(S•)CH2CH3 + O2 -> CH3CH(SOO•)CH2CH3 Thiyl_Radical->Peroxy_Radical + O2 SO2 SO2 Peroxy_Radical->SO2 Decomposition Alkyl_Radical CH3CH•CH2CH3 Peroxy_Radical->Alkyl_Radical Decomposition 2-Butanone CH3C(O)CH2CH3 Alkyl_Radical->2-Butanone + O2, further reactions

Caption: Proposed atmospheric degradation pathway of this compound by OH radicals.

Experimental_Workflow A Chamber Preparation (Evacuation and Flushing) B Introduction of Reactants (this compound, Reference Compound, OH Precursor, NO) A->B C Dark Equilibration (Initial Concentration Measurement, t=0) B->C D Initiate Photolysis (UV Irradiation) C->D E In-situ Monitoring (FTIR, GC-FID, Chemiluminescence) D->E F Data Acquisition (Concentration vs. Time Profiles) E->F G Relative Rate Plot Construction F->G H Calculation of Rate Coefficient (k_OH) G->H

Caption: Generalized workflow for the relative rate experimental method.

References

The Enigmatic Presence of 2-Butanethiol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol, a volatile organosulfur compound, is recognized for its potent and often pungent aroma. While synthetically utilized as a flavoring agent and odorant, its natural occurrence is a subject of significant interest across various scientific disciplines, from food chemistry to chemical ecology. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its presence in diverse biological and environmental matrices. The document summarizes quantitative data, outlines detailed experimental protocols for its detection and quantification, and visualizes known and proposed biochemical pathways and analytical workflows.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of natural sources, where it contributes to the characteristic aroma profiles. Its presence is most notably documented in skunk defensive secretions, certain fermented foods and beverages, and as a metabolite of specific microorganisms.

In Animal Secretions

The defensive spray of skunks is a complex mixture of volatile sulfur compounds, with thiols being major constituents. While (E)-2-butene-1-thiol and 3-methyl-1-butanethiol (B42731) are often the most abundant thiols, this compound is also a component of this potent secretion[1]. Precise quantitative data for this compound in skunk spray is not extensively documented in readily available literature, as its concentration can vary between species and individual animals.

In Food and Beverages

This compound is used as a flavoring agent in a variety of food products, contributing to savory, meaty, and onion-like notes[2][3]. The following table summarizes the typical usage levels of this compound in different food categories, providing an indication of the concentrations at which it imparts desirable flavors. It is important to note that these are added amounts and may not reflect natural concentrations.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products0.201.00
Fats and oils0.100.50
Edible ices0.201.00
Processed fruit0.201.00
Confectionery0.201.00
Bakery wares0.201.00
Meat and meat products0.100.20
Fish and fish products0.100.20
Soups, sauces, salads0.100.50
Non-alcoholic beverages0.100.30
Alcoholic beverages0.201.00
Ready-to-eat savories0.402.00
Composite foods0.100.50

Data sourced from The Good Scents Company, reflecting industry usage levels.[3]

In Microbial Metabolism

Certain microorganisms are capable of producing this compound. For instance, the bacterium Clostridioides difficile has been shown to produce this compound when its growth medium is supplemented with methionine[4]. This suggests a microbial biosynthetic pathway, likely linked to amino acid metabolism.

Experimental Protocols

The detection and quantification of the highly volatile and reactive this compound in complex natural matrices require sensitive and specific analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.

Protocol: Analysis of this compound in a Liquid Matrix (e.g., Fermented Beverage) by HS-SPME-GC-MS

This protocol provides a generalized procedure for the analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation and Derivatization (Optional but Recommended)

  • Objective: To increase the volatility and improve the chromatographic behavior of this compound, derivatization can be performed. Silylation is a common method for thiols[5].

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Procedure:

    • Place 1 mL of the liquid sample into a 10 mL headspace vial.

    • If the sample is aqueous, consider a liquid-liquid extraction into an organic solvent first, and then proceed with derivatization of the extract.

    • Add an appropriate internal standard (e.g., a deuterated analog of this compound or another thiol not present in the sample).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly with a PTFE-lined septum.

    • Heat the vial at 60°C for 30 minutes to facilitate the derivatization reaction.

    • Allow the vial to cool to room temperature before HS-SPME analysis.

2. HS-SPME

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the headspace of the sample.

  • Materials:

    • SPME fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including sulfur compounds[6][7].

    • SPME autosampler or manual holder.

  • Procedure:

    • Place the sealed vial in a heating block or the autosampler's agitator set to the optimized extraction temperature (e.g., 35-60°C)[6][7].

    • Equilibrate the sample for a set time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with agitation[6][7].

    • Retract the fiber into the needle.

3. GC-MS Analysis

  • Objective: To separate the extracted compounds and identify and quantify this compound.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer (Quadrupole, Time-of-Flight, etc.).

  • GC Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Desorption Time: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30-60 m length, 0.25 mm I.D., 0.25-1.0 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp: 5-10°C/min to 250°C.

      • Final hold: 5-10 minutes.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) for targeted quantification.

    • SIM Ions for this compound (and its TMS derivative if applicable): Monitor characteristic ions of this compound (e.g., m/z 90, 61, 57, 41, 29) and its derivative.

4. Data Analysis

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Logical Relationships

While a complete and verified biosynthetic pathway for this compound in many organisms remains to be fully elucidated, its structural similarity to products of the Ehrlich pathway in yeast suggests a potential route for its formation. The Ehrlich pathway describes the conversion of amino acids into higher alcohols (fusel alcohols). Branched-chain amino acids like leucine, isoleucine, and valine are precursors to branched-chain alcohols. It is plausible that a similar pathway, potentially involving sulfur-containing amino acid metabolism, could lead to the formation of branched-chain thiols like this compound.

Proposed Biosynthetic Link via the Ehrlich Pathway

The formation of 2-butanol (B46777) is known to occur in some microorganisms through the catabolism of L-isoleucine. A parallel pathway involving sulfur chemistry could potentially lead to this compound.

Ehrlich_Pathway_Hypothesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination Aldehyde 2-Methylbutanal KetoAcid->Aldehyde Decarboxylation Thiol_Precursor Sulfur-containing Intermediate KetoAcid->Thiol_Precursor Hypothetical Sulfur Incorporation Alcohol 2-Methyl-1-butanol (Active amyl alcohol) Aldehyde->Alcohol Reduction Butanethiol This compound Thiol_Precursor->Butanethiol Hypothetical Reduction/Decarboxylation

Proposed biosynthetic link of this compound to the Ehrlich pathway.
Analytical Workflow for this compound Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of this compound from a natural sample.

Analytical_Workflow Sample Natural Sample (e.g., Fermented Beverage) Spiking Internal Standard Spiking Sample->Spiking Derivatization Derivatization (Optional) (e.g., Silylation) Spiking->Derivatization HSSPME HS-SPME Derivatization->HSSPME GCMS GC-MS Analysis HSSPME->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

General workflow for the quantitative analysis of this compound.

Conclusion

The natural occurrence of this compound is a fascinating area of study with implications for food science, chemical ecology, and microbiology. While its presence in various natural sources is confirmed, further research is needed to fully elucidate its biosynthetic pathways and to establish a more comprehensive quantitative understanding of its distribution. The analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and significance of this potent aroma compound in their respective fields. As analytical techniques continue to improve in sensitivity and specificity, a deeper understanding of the subtle but significant roles of volatile sulfur compounds like this compound in the natural world is anticipated.

References

2-Butanethiol odor profile and threshold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Odor Profile and Threshold of 2-Butanethiol

Introduction

This compound, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C4H10S.[1][2] It is recognized for its potent and distinct odor, making it a significant compound in various industrial and research applications. This technical guide provides a comprehensive overview of the odor profile and odor threshold of this compound, intended for researchers, scientists, and drug development professionals. The guide details the experimental protocols for odor analysis and the underlying signaling pathways of thiol perception.

Odor Profile of this compound

The odor of this compound is complex and is often described with a variety of strong, generally unpleasant terms. It is characterized by its potent sulfurous nature.[1] The perceived odor can be influenced by its concentration.[3] At high concentrations, it is often described as obnoxious or skunk-like, while at lower concentrations, other nuances may become apparent.[4][5][6]

Qualitative Odor Descriptors

Common qualitative descriptors for the odor of this compound include:

  • Sulfurous[1][7]

  • Meaty[1][8]

  • Onion-like[1]

  • Savory[1]

  • Roasted[1]

  • Obnoxious[4][6]

  • Heavy skunk-like[4][5]

  • Rotten cabbage-like[6]

Quantitative Odor Profile

A quantitative analysis of the odor profile of this compound has broken down the scent into several key characteristics with associated percentages, as detailed in the table below.

Odor DescriptorPercentage
Sulfurous88.91%[1]
Meaty81.62%[1]
Onion68.85%[1]
Savory60.19%[1]
Roasted59.35%[1]

Odor Threshold of this compound

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Thiols are known for their extremely low odor detection thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[9] This high sensitivity is attributed to specific olfactory receptors in humans that are highly responsive to this class of compounds.[9]

Reported Odor Threshold Value

The reported odor threshold for this compound is exceptionally low, indicating its high potency as an odorant.

CompoundOdor Threshold (in ppm)
This compound0.00003 ppm[10]

For comparison, the odor threshold for the structurally similar 1-butanethiol (B90362) is reported as 1.4 ppb, which is equivalent to 0.0014 ppm.[11] The range of accepted odor threshold values can be broad, and caution should be used when relying on odor alone as a warning for potentially hazardous exposures.[12]

Experimental Protocols for Odor Analysis

The determination of odor profiles and thresholds is conducted using specialized analytical techniques that combine chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a primary method used for this purpose.[13][14]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that allows for the separation of volatile compounds in a sample, followed by their detection by both a chemical detector (like a mass spectrometer) and the human nose.[15]

Methodology:

  • Sample Preparation and Injection: A sample containing this compound is prepared and injected into a gas chromatograph (GC).

  • Chromatographic Separation: The volatile compounds in the sample are separated based on their boiling points and chemical properties as they pass through a capillary column in the GC.[15]

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other portion is directed to a sniffing port.[15]

  • Olfactometric Detection: A trained human assessor, or a panel of assessors, sniffs the effluent from the sniffing port and records the time, duration, and quality of any detected odors.[13] Humidified air is typically added to the sniffing port to prevent nasal dryness.[15]

  • Data Correlation: The data from the chemical detector (e.g., a mass spectrum) is correlated with the sensory data from the olfactometry evaluation. This allows for the identification of the specific compounds responsible for the perceived odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Data Data Analysis Injector Sample Injection Column Capillary Column (Separation) Injector->Column Effluent_Split Effluent Split Column->Effluent_Split MS Mass Spectrometer (Identification) Effluent_Split->MS 50% Sniffing_Port Sniffing Port (Human Assessor) Effluent_Split->Sniffing_Port 50% Data_Correlation Data Correlation (Odor-Active Compound ID) MS->Data_Correlation Sniffing_Port->Data_Correlation

A simplified workflow diagram for Gas Chromatography-Olfactometry (GC-O).

Olfactory Signaling Pathway for Thiols

The perception of odors, including thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the olfactory sensory neurons (OSNs) of the nasal cavity.[16][17] This interaction triggers a signal transduction cascade that results in the perception of smell in the brain.[3]

Key Steps in the Olfactory Signaling Pathway:

  • Odorant Binding: A volatile molecule, such as this compound, dissolves in the mucus of the olfactory epithelium and binds to a specific G protein-coupled olfactory receptor (OR) on the cilia of an OSN.[3][16]

  • G Protein Activation: The binding of the odorant to the OR causes a conformational change in the receptor, which in turn activates an olfactory-specific G protein, Gαolf.[3][18]

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[18]

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[3]

  • Neuron Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), which depolarizes the OSN and generates an action potential.[3]

  • Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.[3]

Research has suggested that transition metals, particularly copper, may play a crucial role in the detection of thiols by specific olfactory receptors.[16][17] This suggests a specialized mechanism for the high sensitivity to sulfur-containing compounds.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) (G-Protein Coupled) Odorant->OR Binds to G_Protein Gαolf Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Produces CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization (Action Potential) CNG_Channel->Depolarization Causes Brain Signal to Brain Depolarization->Brain Transmits

The olfactory signal transduction pathway for odorant perception.

References

An In-Depth Technical Guide to the Solubility of 2-Butanethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-butanethiol, also known as sec-butyl mercaptan, in a range of common organic solvents. Understanding the solubility of this organosulfur compound is critical for its application in various fields, including as a flavoring agent, an odorant, and a chemical intermediate in the synthesis of pharmaceuticals and other organic molecules. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the principles governing its solubility.

Core Concept: "Like Dissolves Like"

The solubility of this compound is primarily governed by the principle of "like dissolves like." this compound (CH₃CH(SH)CH₂CH₃) is a molecule of moderate polarity. The butyl chain is nonpolar, while the thiol (-SH) group introduces a degree of polarity, though it is a weak hydrogen bond donor and acceptor compared to the hydroxyl group in alcohols.[1] Consequently, its solubility is highest in solvents with similar polarity and lower in highly polar or very nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at 20°C.

SolventChemical ClassSolubility at 20°C (g/L)[2]
MethanolAlcohol1047.48
EthanolAlcohol761.66
n-PropanolAlcohol566.74
n-ButanolAlcohol421.89
Diethyl EtherEther286.1
AcetoneKetone264.66
Ethyl AcetateEster253.01
DichloromethaneHalogenated Hydrocarbon163.19
AcetonitrileNitrile-
Dimethyl Sulfoxide (DMSO)Sulfoxide538.83
CyclohexaneHydrocarbon (Aliphatic)98.1
Ethylene GlycolDiol442.18

Qualitative solubility information from various sources indicates that this compound is "very soluble" in alcohol and ether.[2][3] It is also described as being soluble in benzene (B151609) and slightly soluble in carbon tetrachloride.[3] In contrast, its solubility in water is limited, reported as 1.32 g/L at 20°C.[2][4]

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity > 98%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated, gas-tight syringes

  • Volumetric flasks

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectroscopic instrument (e.g., UV-Vis spectrophotometer after derivatization)

  • Centrifuge (optional)

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess of the solute is crucial to ensure that saturation is reached.

  • Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 20°C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to separate. If a stable emulsion forms, centrifugation at the same temperature can be employed to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) gas-tight syringe. To prevent any undissolved droplets from being collected, the sample should be filtered through a syringe filter that is compatible with the solvent.

  • Sample Preparation for Analysis: Accurately dilute the collected aliquot with the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method. Gas chromatography is a suitable technique for volatile compounds like this compound.

    • GC-FID Method Development:

      • Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column).

      • Temperatures: Optimize the injector, detector, and oven temperature program to achieve good peak shape and separation.

      • Carrier Gas: Use an inert carrier gas (e.g., helium or nitrogen) at a constant flow rate.

      • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Calculation of Solubility: From the concentration of the diluted sample determined by the analytical method, calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

  • Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the polarity of this compound and various organic solvents, which is a key determinant of its solubility.

G Solubility of this compound based on Polarity cluster_solute Solute cluster_solvents Solvents cluster_polar Polar cluster_midpolar Mid-Polar cluster_nonpolar Non-Polar Butanethiol This compound (Moderate Polarity) Methanol Methanol Butanethiol->Methanol High Solubility (Polar Interactions) Ethanol Ethanol Butanethiol->Ethanol High Solubility (Polar Interactions) DMSO DMSO Butanethiol->DMSO High Solubility (Polar Interactions) Acetone Acetone Butanethiol->Acetone Good Solubility (Favorable Interactions) EthylAcetate Ethyl Acetate Butanethiol->EthylAcetate Good Solubility (Favorable Interactions) Dichloromethane Dichloromethane Butanethiol->Dichloromethane Good Solubility (Favorable Interactions) Cyclohexane Cyclohexane Butanethiol->Cyclohexane Moderate to Low Solubility (Weaker Interactions) Benzene Benzene Butanethiol->Benzene Moderate to Low Solubility (Weaker Interactions) Acetonitrile Acetonitrile Hexane Hexane

Solubility Relationship Diagram

References

A Technical Guide to the Chirality and Stereoisomers of 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butanethiol, a chiral sulfur compound, exists as a pair of enantiomers, (R)-(-)-2-butanethiol and (S)-(+)-2-butanethiol. The stereochemistry of this molecule plays a crucial role in its chemical and biological properties, influencing its applications in various fields, from organic synthesis to flavor chemistry and potentially drug development. This technical guide provides an in-depth overview of the chirality and stereoisomers of this compound, including their physicochemical properties, synthesis, and analytical separation. Detailed methodologies for key experimental procedures are presented, alongside visualizations of logical workflows to aid in comprehension and application.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a thiol group (-SH). This tetrahedral arrangement results in two non-superimposable mirror images, known as enantiomers: (R)-2-butanethiol and (S)-2-butanethiol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.

The distinct spatial arrangement of atoms in each enantiomer can lead to significantly different biological activities, as interactions with chiral biological receptors and enzymes are often highly stereospecific.[1] This is a critical consideration in drug development, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2]

Physicochemical Properties of this compound Stereoisomers

The quantitative data for the racemic mixture and individual enantiomers of this compound are summarized in the tables below for easy comparison.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC4H10S[3]
Molecular Weight90.19 g/mol [3]
CAS Number (Racemate)513-53-1[3]
AppearanceColorless liquid[4]
OdorStrong, obnoxious, skunk-like[3][4]

Table 2: Physical Properties of this compound Stereoisomers

PropertyRacemic (±)-2-Butanethiol(R)-(-)-2-Butanethiol(S)-(+)-2-Butanethiol
CAS Number513-53-152945-73-020407-74-3
Boiling Point82-88 °C83-84 °CNot specified
Melting Point-165 °CNot specifiedNot specified
Density0.83 g/cm³ at 20 °CNot specifiedNot specified
Refractive Index1.436 at 20 °CNot specifiedNot specified
Specific Optical RotationNegativePositive

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through methods yielding the racemic mixture or through stereoselective methods to obtain the individual enantiomers.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the nucleophilic substitution of a 2-halobutane with a hydrosulfide (B80085) salt.

Experimental Protocol: Synthesis of Racemic this compound from 2-Bromobutane (B33332)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydrosulfide (KSH) in a suitable solvent such as ethanol.

  • Addition of Reactant: Slowly add 2-bromobutane to the stirred solution of KSH.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield racemic this compound.

G cluster_synthesis Synthesis of Racemic this compound 2-Bromobutane 2-Bromobutane Reaction Reaction 2-Bromobutane->Reaction KSH KSH KSH->Reaction Work-up Work-up Reaction->Work-up Cooling & Extraction Purification Purification Work-up->Purification Distillation Racemic_2_Butanethiol Racemic_2_Butanethiol Purification->Racemic_2_Butanethiol

Figure 1: Workflow for the synthesis of racemic this compound.
Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound requires either an enantioselective synthesis route or the resolution of the racemic mixture.

A common strategy for resolving a racemic alcohol (or thiol) is to convert it into a mixture of diastereomers by reacting it with a chiral resolving agent.[5] The resulting diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Experimental Protocol: Resolution of Racemic this compound via Diastereomeric Esters

  • Esterification: React racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) or a derivative (e.g., a chiral dicarboxylic anhydride (B1165640) followed by reaction with a chiral base) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP). This reaction forms a mixture of two diastereomeric thioesters.

  • Separation of Diastereomers: Separate the diastereomeric thioesters using fractional crystallization or column chromatography. The separation is monitored by techniques such as HPLC with a chiral stationary phase or by observing the optical rotation of the fractions.

  • Hydrolysis: Hydrolyze the separated diastereomeric thioesters individually under basic conditions (e.g., using sodium hydroxide) to yield the corresponding enantiomerically pure (R)- or (S)-2-butanethiol and the chiral resolving agent, which can often be recovered.

  • Purification: Purify the individual enantiomers of this compound by distillation.

G cluster_resolution Resolution of Racemic this compound Racemic_2_Butanethiol Racemic_2_Butanethiol Esterification Esterification Racemic_2_Butanethiol->Esterification Chiral_Acid Chiral_Acid Chiral_Acid->Esterification Diastereomeric_Mixture Diastereomeric_Mixture Esterification->Diastereomeric_Mixture Separation Separation Diastereomeric_Mixture->Separation Crystallization or Chromatography Diastereomer_1 Diastereomer_1 Separation->Diastereomer_1 Diastereomer_2 Diastereomer_2 Separation->Diastereomer_2 Hydrolysis_1 Hydrolysis_1 Diastereomer_1->Hydrolysis_1 Hydrolysis_2 Hydrolysis_2 Diastereomer_2->Hydrolysis_2 R_2_Butanethiol R_2_Butanethiol Hydrolysis_1->R_2_Butanethiol S_2_Butanethiol S_2_Butanethiol Hydrolysis_2->S_2_Butanethiol

Figure 2: Logical workflow for the resolution of racemic this compound.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.[6][7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

  • Reaction Setup: In a suitable organic solvent (e.g., hexane), dissolve racemic this compound and an acyl donor (e.g., vinyl acetate).

  • Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C). The enzyme will selectively acylate one of the enantiomers (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-2-butanethiol) unreacted. The reaction progress is monitored by chiral GC or HPLC.

  • Separation and Purification: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The reaction mixture, now containing one enantiomer as a thioester and the other as the unreacted thiol, is separated by column chromatography or distillation. The acylated enantiomer can then be hydrolyzed back to the thiol if desired.

Analysis of this compound Stereoisomers

The separation and quantification of the enantiomers of this compound are typically achieved using chiral chromatography techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the analysis of volatile chiral compounds like this compound.[8] To improve the chromatographic properties, derivatization is often employed.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

  • Derivatization:

    • Reagent: Acetic anhydride with pyridine (B92270) as a catalyst.

    • Procedure: To a sample of this compound, add acetic anhydride and pyridine in a sealed vial. Heat the mixture (e.g., at 70°C for 20 minutes) to form the corresponding thioacetate (B1230152) derivatives. After cooling, the sample is ready for injection.[9]

  • GC Analysis:

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column) is essential for separating the enantiomers.

    • GC Conditions:

      • Injector Temperature: Typically set around 250°C.

      • Oven Temperature Program: A temperature gradient is often used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.

      • Detector Temperature: Typically set around 250°C.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The retention times of the two derivatized enantiomers will be different, allowing for their separation and quantification. The elution order depends on the specific chiral stationary phase used.[9]

G cluster_gc_analysis Chiral GC Analysis Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Acetic Anhydride, Pyridine Derivatized_Sample Derivatized_Sample Derivatization->Derivatized_Sample GC_Injection GC_Injection Derivatized_Sample->GC_Injection Chiral_Column Chiral_Column GC_Injection->Chiral_Column Separation Separation Chiral_Column->Separation Detection Detection Separation->Detection FID Data_Analysis Data_Analysis Detection->Data_Analysis

Figure 3: Workflow for the chiral GC analysis of this compound.

Biological Activity and Applications

While specific data on the distinct biological activities of (R)- and (S)-2-butanethiol are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems.[10][11] Thiol-containing compounds can have a range of biological effects, including acting as antioxidants or interacting with metal ions in enzymes.[10] Any such activity for this compound would likely be stereospecific.

In the flavor and fragrance industry, the enantiomers of a chiral compound often have distinct odors.[12] For this compound, which has a strong sulfurous odor, it is probable that the (R) and (S) enantiomers contribute differently to the overall aroma profile, though specific descriptors for each are not well-documented.[3]

Conclusion

The chirality of this compound is a fundamental aspect of its chemistry, influencing its synthesis, analysis, and potential applications. This guide has provided a comprehensive overview of the stereoisomers of this compound, including their properties and detailed experimental considerations for their synthesis and separation. For researchers and professionals in drug development and related fields, a thorough understanding and control of the stereochemistry of molecules like this compound are paramount for advancing their scientific and commercial objectives. Further research into the specific biological activities and sensory properties of the individual enantiomers of this compound is warranted to fully unlock their potential.

References

Thermochemical Properties of 2-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical data for 2-butanethiol, intended for researchers, scientists, and professionals in drug development. The information is compiled from established sources, with a focus on quantitative data, experimental methodologies, and the relationships between different thermochemical properties.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data is primarily sourced from the NIST Chemistry WebBook and Cheméo, which compile and evaluate experimental results.[1]

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyStateValueUnitsReference
Standard Enthalpy of Formation (ΔfH°)Liquid-156.3 ± 0.8kJ/molHubbard et al., 1958[2]
Standard Enthalpy of Formation (ΔfH°)Gas-118.0kJ/molCalculated
Standard Gibbs Free Energy of Formation (ΔfG°)Gas-38.39 ± 0.19kcal/molMcCullough et al., 1958[3]

Table 2: Molar Heat Capacity and Entropy

PropertyStateTemperature (K)ValueUnitsReference
Molar Heat Capacity (Cp)Liquid298.15185.3J/mol·KMcCullough et al., 1958[3]
Molar Heat Capacity (Cp)Ideal Gas298.15134.5J/mol·KMcCullough et al., 1958[3]
Standard Molar Entropy (S°)Liquid298.15258.4J/mol·KMcCullough et al., 1958[3]
Standard Molar Entropy (S°)Ideal Gas298.15371.2J/mol·KMcCullough et al., 1958[3]

Table 3: Phase Change and Combustion Data

PropertyTransitionValueUnitsReference
Enthalpy of Vaporization (ΔvapH)Liquid to Gas38.3kJ/molMcCullough et al., 1958[3]
Enthalpy of Fusion (ΔfusH)Solid to Liquid6.48kJ/molMcCullough et al., 1958[3]
Standard Enthalpy of Combustion (ΔcH°)Liquid-2950.4 ± 0.7kJ/molHubbard et al., 1958[2]
Normal Boiling Point (Tb)-357.7KCheméo
Melting Point (Tm)-133.2KCheméo

Experimental Protocols

The majority of the critically evaluated thermochemical data for this compound originates from the experimental work of McCullough, Finke, et al. (1958) and Hubbard, Good, and Waddington (1958).[2][3] The following is a summary of the experimental methodologies employed in these seminal studies.

Low-Temperature Calorimetry (McCullough, Finke, et al., 1958)

The heat capacity of this compound was measured from 12 K to 307 K for the solid and liquid phases, and for the vapor phase from 346 K to 453 K.[3]

  • Apparatus: A platinum resistance thermometer and a platinum-rhodium thermocouple were used in an adiabatic calorimeter. The sample of this compound was placed in a copper vessel, which was surrounded by an adiabatic shield. The temperature of the shield was maintained to be as close as possible to the temperature of the calorimeter vessel to minimize heat exchange with the surroundings.

  • Procedure: A known amount of electrical energy was supplied to the sample, and the resulting temperature increase was measured. The heat capacity was then calculated from the energy input and the temperature change. For the determination of the enthalpy of fusion, the energy required to melt the sample at its triple point was measured. The enthalpy of vaporization was determined by measuring the heat required to vaporize a known mass of the liquid at a constant temperature.[3]

Combustion Calorimetry (Hubbard, Good, and Waddington, 1958)

The standard enthalpy of combustion of liquid this compound was determined using a rotating-bomb calorimeter.[2]

  • Apparatus: A platinum-lined, rotating-bomb calorimeter was used. The rotation of the bomb ensured complete combustion and a uniform final state of the combustion products. The calorimeter was submerged in a water bath of known heat capacity to measure the heat released during the combustion.

  • Procedure: A weighed sample of this compound was sealed in a glass ampoule and placed in the bomb, which was then pressurized with oxygen. The sample was ignited, and the temperature rise of the water bath was measured. The heat of combustion was calculated from the temperature change and the heat capacity of the calorimeter system. The final products of combustion for an organosulfur compound like this compound are carbon dioxide, water, and sulfuric acid.[2]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical relationships between the primary thermochemical quantities of this compound and the experimentally determined values.

Thermochemical_Relationships H Enthalpy (H) G Gibbs Free Energy (G) G = H - TS H->G S Entropy (S) S->G Cp Heat Capacity (Cp) Cp = (∂H/∂T)p Cp->H Integration Cp->S Integration (Cp/T) Hc Enthalpy of Combustion (ΔcH°) Hf Enthalpy of Formation (ΔfH°) Hc->Hf Hess's Law Hv Enthalpy of Vaporization (ΔvapH) Hv->H Hfus Enthalpy of Fusion (ΔfusH) Hfus->H

Caption: Logical flow from experimentally measured thermochemical data to fundamental properties.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Thioetherification Using 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-butanethiol in palladium-catalyzed thioetherification reactions. This class of reaction is crucial in medicinal chemistry and drug development for the synthesis of aryl thioethers, which are important structural motifs in many pharmaceutical compounds.[1][2][3][4]

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity.[4] Specifically, the palladium-catalyzed thioetherification, or C-S cross-coupling, has emerged as a reliable method for the synthesis of aryl thioethers.[1] These moieties are present in a variety of marketed drugs, including those for schizophrenia, autoimmune disorders, and cancer.[1] The reaction typically involves the coupling of a thiol with an aryl or heteroaryl halide or pseudohalide. While much of the literature has focused on various thiols, the principles are broadly applicable to aliphatic thiols like this compound. This document outlines the general considerations and provides a representative protocol for such transformations.

General Reaction Scheme

The palladium-catalyzed thioetherification of an aryl halide with this compound can be represented by the following general scheme:

Where:

  • Ar-X is the aryl halide (X = I, Br, Cl) or triflate (OTf).

  • HS-CH(CH3)CH2CH3 is this compound.

  • Pd catalyst is a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladium-ligand complex.

  • Ligand is typically a phosphine-based ligand.

  • Base is required to deprotonate the thiol.

Catalytic Cycle and Experimental Workflow

The catalytic cycle for palladium-catalyzed C-S cross-coupling generally proceeds through a sequence of oxidative addition, thiol coordination and deprotonation, and reductive elimination. A visual representation of this cycle and a typical experimental workflow are provided below.

Palladium-Catalyzed C-S Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex thiol_coordination Thiolate Coordination pd_complex->thiol_coordination R-SH, Base pd_thiolate Ar-Pd(II)(L_n)-SR thiol_coordination->pd_thiolate reductive_elimination Reductive Elimination pd_thiolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-SR reductive_elimination->product

Figure 1: General catalytic cycle for Pd-catalyzed C-S cross-coupling.

Experimental Workflow start Start reagents Combine Aryl Halide, Pd Catalyst, Ligand, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent thiol Add this compound solvent->thiol reaction Heat Reaction Mixture to Specified Temperature thiol->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify Crude Product (e.g., Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: Typical experimental workflow for thioetherification.

Experimental Protocols

The following is a representative protocol for the palladium-catalyzed thioetherification of an aryl bromide with this compound. This protocol is based on general procedures found in the literature for similar transformations.[1] Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (B28343) (5 mL)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.6 mg, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (0.13 mL, 1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl thioether.

Data Presentation: Thioetherification with Aliphatic Thiols

Aryl HalideThiolPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene1-HexanethiolPd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1102495
4-Chloroanisole1-OctanethiolPd₂(dba)₃ (1)Xantphos (2)K₃PO₄Dioxane1001888
1-Bromo-4-nitrobenzeneCyclohexanethiolPdCl₂(PPh₃)₂ (3)-Cs₂CO₃DMF801292
2-Bromopyridine1-ButanethiolPd(OAc)₂ (2)dppf (4)NaHTHF651685

This table is a composite of typical conditions and yields reported in the broader literature on palladium-catalyzed C-S cross-coupling and is intended for illustrative purposes.

Key Considerations and Troubleshooting
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is important as water can interfere with the base and the catalytic cycle.

  • Choice of Ligand: The choice of phosphine (B1218219) ligand is crucial and can significantly impact the reaction's efficiency. Bulky, electron-rich ligands like Xantphos or biaryl monophosphine ligands often give good results.[1]

  • Base Strength: The base must be strong enough to deprotonate the thiol but should not promote side reactions with functional groups on the substrates. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

  • Thiol Odor: this compound is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

The synthesis of aryl thioethers via palladium-catalyzed cross-coupling is a widely used strategy in the pharmaceutical industry.[2][3][4] This methodology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[3] The mild reaction conditions and broad functional group tolerance of modern catalyst systems make this an attractive method for the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, this type of C-S bond formation is a key step in the synthesis of drugs like the antipsychotic agent brexpiprazole.[3] The ability to efficiently couple fragments like this compound to various aromatic and heteroaromatic scaffolds provides medicinal chemists with a powerful tool for drug discovery.[4]

References

2-Butanethiol: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a versatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] It is a colorless to yellow transparent liquid characterized by a strong, distinct odor.[2] Beyond its use as an odorant in natural gas, this compound serves as a valuable reagent and intermediate in organic synthesis, contributing to the formation of a diverse array of molecules, including those with applications in the pharmaceutical and agrochemical industries.[2][3] Its reactivity is primarily centered around the thiol (-SH) group, which can act as a potent nucleophile in various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Synthesis of Thioethers

The synthesis of thioethers, compounds containing a C-S-C bond, is a fundamental transformation in organic chemistry. This compound is a readily available sulfur nucleophile for the preparation of sec-butyl thioethers. These reactions can be achieved through various methods, including the Williamson ether synthesis-analogous reaction with alkyl halides and palladium-catalyzed cross-coupling reactions with aryl halides.

Nucleophilic Substitution with Alkyl Halides

A straightforward method for the synthesis of sec-butyl alkyl thioethers involves the reaction of this compound with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an Sɴ2 reaction.

Thioether_Synthesis_SN2 cluster_workflow reagents This compound + Alkyl Halide workflow Reaction Workflow reagents->workflow product sec-Butyl Alkyl Thioether base Base base->workflow Deprotonation workflow->product

Fig. 1: General workflow for thioether synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis of Benzyl (B1604629) sec-Butyl Thioether

This protocol describes the synthesis of benzyl sec-butyl thioether from this compound and benzyl bromide.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 eq.) in ethanol.

  • To this solution, add this compound (1.0 eq.) dropwise at room temperature.

  • After stirring for 15 minutes, add benzyl bromide (1.0 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure benzyl sec-butyl thioether.

Reactant 1Reactant 2BaseSolventTemperatureYield (%)
This compoundBenzyl BromideNaOHEthanolReflux>90

Table 1: Representative conditions for the synthesis of thioethers from this compound and alkyl halides. Note: This is a general protocol, and yields can vary based on specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions provide an efficient method for the formation of C-S bonds, particularly for the synthesis of aryl thioethers. This compound can be coupled with aryl bromides or iodides in the presence of a palladium catalyst and a suitable ligand.[1]

Thioether_Synthesis_Pd cluster_workflow reagents This compound + Aryl Halide workflow Catalytic Cycle reagents->workflow product sec-Butyl Aryl Thioether catalyst Pd Catalyst Ligand catalyst->workflow base Base base->workflow workflow->product Thioester_Synthesis cluster_workflow reagents This compound + Carboxylic Acid Derivative workflow Acylation reagents->workflow product S-sec-Butyl Thioester activator Coupling Agent or Base activator->workflow workflow->product Michael_Addition cluster_workflow reagents This compound + α,β-Unsaturated Carbonyl workflow Conjugate Addition reagents->workflow product β-(sec-Butylthio)carbonyl Compound catalyst Base Catalyst catalyst->workflow workflow->product

References

Application Notes and Protocols: Nucleophilic Substitution with 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol (sec-butyl mercaptan) is a versatile sulfur-containing organic compound that serves as a valuable nucleophile in a variety of chemical transformations.[1][2] Its thiol group (-SH) is readily deprotonated to form the corresponding thiolate, a potent nucleophile that can participate in nucleophilic substitution reactions to form thioethers (sulfides).[2] Thioethers are an important class of compounds with applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.[1] This document provides detailed protocols for nucleophilic substitution reactions using this compound with various alkyl halides, covering both SN1 and SN2 reaction pathways.

Chemical and Physical Properties of this compound

Proper handling and storage of this compound are crucial due to its distinct odor and flammability.[1][2]

PropertyValue
CAS Number 513-53-1[1][2]
Molecular Formula C₄H₁₀S[1][3]
Molecular Weight 90.19 g/mol [3]
Appearance Colorless to yellow transparent liquid[1][2]
Odor Strong, unpleasant[2]
Boiling Point 84-85 °C[3]
Density ~0.83 g/cm³[1]
Flash Point -10 °F (-23 °C)[3]

Reaction Mechanisms: SN1 and SN2 Pathways

Nucleophilic substitution reactions with this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is determined by the structure of the alkyl halide, the reaction conditions, and the nature of the nucleophile.[4]

SN2 Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][5] This mechanism is favored by primary and less sterically hindered secondary alkyl halides.[4][6] The reaction results in an inversion of stereochemistry at the carbon center.[5][6]

Figure 1: SN2 reaction pathway with this compound.
SN1 Pathway

The SN1 reaction is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate.[4] This is followed by a rapid attack of the nucleophile on the carbocation.[4] This pathway is favored by tertiary, allylic, and benzylic alkyl halides that can form stable carbocations.[4][7] The reaction typically results in a racemic mixture of products if the starting material is chiral.

Figure 2: SN1 reaction pathway with this compound.

Experimental Protocols

The following are generalized protocols for performing nucleophilic substitution reactions with this compound. Safety Precaution: These reactions should be conducted in a well-ventilated fume hood, as this compound is volatile and has a strong, unpleasant odor.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: SN2 Synthesis of a sec-Butyl Thioether with a Primary Alkyl Halide

This protocol is suitable for the reaction of this compound with primary alkyl halides (e.g., 1-bromobutane, benzyl (B1604629) bromide).

Materials:

  • This compound

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous ethanol (B145695) or acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Deprotonation: Add powdered sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) to the solution and stir for 30 minutes at room temperature to form the sodium or potassium 2-butanethiolate salt.

  • Addition of Electrophile: Add the primary alkyl halide (1.0 eq.) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation to obtain the pure sec-butyl thioether.

Protocol 2: SN1 Synthesis of a sec-Butyl Thioether with a Tertiary Alkyl Halide

This protocol is adapted for the reaction of this compound with tertiary alkyl halides (e.g., tert-butyl bromide), which proceeds via an SN1 mechanism.[7]

Materials:

  • This compound

  • Tertiary alkyl halide (e.g., tert-butyl bromide)

  • Zinc carbonate (ZnCO₃) or Zinc sulfide (B99878) (ZnS)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification reagents

Procedure:

  • Formation of Zinc Mercaptide: In a round-bottom flask, suspend zinc carbonate (0.5 eq.) or zinc sulfide (1.0 eq.) in dichloromethane. Add this compound (1.0 eq.) and stir the mixture at room temperature for 1 hour to form the zinc 2-butanethiolate in situ.

  • Addition of Electrophile: Add the tertiary alkyl halide (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the zinc salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of various sec-butyl thioethers via nucleophilic substitution.

Table 1: SN2 Reaction of this compound with Various Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1-BromobutaneNaOHEthanolReflux4-685-95
Benzyl BromideK₂CO₃AcetoneReflux2-4>90
1-IodopropaneNaOHEthanolReflux3-580-90
2-BromopropaneNaOHEthanolReflux8-1260-70

Table 2: SN1 Reaction of this compound with Various Alkyl Halides

Alkyl HalideCatalystSolventTemperature (°C)Time (h)Yield (%)
tert-Butyl BromideZnCO₃CH₂Cl₂Reflux6-870-80
1-Adamantyl BromideZnCO₃CH₂Cl₂Reflux12-1850-60
Allyl BromideZnCO₃CH₂Cl₂Reflux2-475-85

Experimental Workflow

The general workflow for the synthesis and purification of sec-butyl thioethers is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Mixing (this compound, Base/Catalyst, Solvent) B Addition of Alkyl Halide A->B C Reaction under Controlled Temperature B->C D Reaction Monitoring (TLC) C->D E Quenching and Solvent Removal D->E F Liquid-Liquid Extraction E->F G Washing and Drying F->G H Purification (Chromatography/Distillation) G->H I Characterization (NMR, MS, etc.) H->I

Figure 3: General experimental workflow.

Applications in Drug Development

Thioether linkages are present in a number of biologically active molecules and are often introduced to enhance metabolic stability or to modulate the pharmacological properties of a lead compound.[8] While specific applications of this compound in drug development are not extensively documented in publicly available literature, the synthesis of novel sec-butyl thioether derivatives of known pharmacophores is a viable strategy for generating new chemical entities for screening. For example, replacing a metabolically labile ester or ether linkage with a more stable thioether bond can lead to compounds with improved pharmacokinetic profiles.[8] The protocols described herein provide a foundational methodology for the synthesis of such analogs for biological evaluation.

Conclusion

This compound is an effective nucleophile for the synthesis of a variety of sec-butyl thioethers via both SN1 and SN2 pathways. The choice of reaction conditions, particularly the substrate, base/catalyst, and solvent, allows for the selective synthesis of the desired products. The protocols and data presented in these application notes provide a comprehensive guide for researchers in organic synthesis and drug development to utilize this compound in their synthetic endeavors.

References

Application Notes: 2-Butanethiol in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

2-Butanethiol (CAS 513-53-1), also known as sec-butyl mercaptan, is a volatile organosulfur compound recognized for its potent and distinctive aroma.[1][2] As a thiol, it possesses a sulfhydryl (-SH) group attached to a butane (B89635) chain, which is responsible for its characteristic powerful odor.[3][4] This compound is a colorless liquid with a very low odor detection threshold, making it a significant contributor to the aroma profile of various substances even at trace concentrations.[2][4] In the flavor and fragrance industry, this compound is utilized to impart specific sulfurous notes that are essential for creating authentic and complex flavor profiles, particularly for savory, meat, and certain roasted products.[1][5] Its aroma is often described as resembling skunk, rotten cabbage, or garlic at high concentrations, but when highly diluted, it provides desirable savory, meaty, and onion-like notes.[3][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, its applications in flavor and fragrance chemistry, and detailed protocols for its analysis and sensory evaluation.

2. Physicochemical and Organoleptic Properties

A summary of the key chemical, physical, and sensory properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective handling, storage, and application in formulations.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValue
IUPAC Name Butane-2-thiol
Synonyms sec-Butyl mercaptan, 2-Butylthiol, 1-Methyl-1-propanethiol[7]
CAS Number 513-53-1[2]
Molecular Formula C₄H₁₀S[2]
Molecular Weight 90.19 g/mol [2]
Appearance Colorless liquid[3]
Odor Description High Conc.: Obnoxious, skunk-like, rotten cabbage.[1][3] Low Conc.: Sulfurous, meaty, onion, savory, roasted.[6]
Odor Threshold (in air) 0.00003 ppm[3]
Boiling Point 82-88 °C[8]
Flash Point -23 °C[8]
Solubility Slightly soluble in water (1.32 g/L at 20 °C); very soluble in alcohol and ether.[3][9]

3. Applications in Flavor and Fragrance

This compound is a key component in the creation of a variety of flavors due to its potent sulfurous and meaty character. Its primary applications include:

  • Savory Flavors : It is used in trace amounts to build authentic meat flavors, such as roasted beef, chicken, and pork. It enhances the overall savory sensation in soups, sauces, and snack foods.[5]

  • Seafood Flavors : It can contribute to the characteristic profile of certain cooked seafood flavors.[5]

  • Vegetable Flavors : It is used to create or enhance the flavor of cooked onion, garlic, and leek.

  • Beverages : It has been identified as a volatile component in beer, where it can contribute to the overall aroma profile.[10]

In the fragrance industry, its use is less common due to its potent and potentially unpleasant odor. However, in highly specialized applications, it might be used at extreme dilutions to add a unique, impactful note to certain fragrance compositions.

4. Quantitative Data: Recommended Usage Levels

The following table provides typical addition levels for this compound in various food and beverage categories. It is critical to note that these are parts-per-million (ppm) levels and exceeding them can quickly lead to undesirable, off-putting flavors.

Table 2: Average and Maximum Usage Levels of this compound in Food Products

Food CategoryAverage Usage (mg/kg or ppm)Maximum Usage (mg/kg or ppm)
Dairy products0.201.00
Fats and oils0.100.50
Edible ices0.201.00
Processed fruit0.201.00
Confectionery0.201.00
Bakery wares0.201.00
Meat and meat products0.100.20
Fish and fish products0.100.20
Soups, sauces, salads0.100.50
Non-alcoholic beverages0.100.30
Alcoholic beverages0.201.00
Ready-to-eat savories0.402.00
Composite foods0.100.50
(Data sourced from The Good Scents Company.[10])

Experimental Protocols

The analysis of this compound is challenging due to its high volatility, reactivity, and typically low concentration in food matrices.[11] The following protocols provide detailed methodologies for its extraction, identification, and sensory characterization.

Protocol 1: Analysis of this compound in a Food Matrix by HS-SPME-GC-MS

This protocol describes the extraction of volatile sulfur compounds, including this compound, from a food sample using Headspace Solid-Phase Microextraction (HS-SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify this compound in a complex food matrix.

Materials:

  • Food sample (e.g., cheese, cooked meat)

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated this compound or a related thiol not present in the sample)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize solid food samples. For cryogenic grinding, mix the sample with dry ice to prevent the loss of volatile compounds.[13]

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of the internal standard.

    • Add 0.1 g of EDTA to chelate metal ions that can catalyze the oxidation of thiols.[14]

    • Immediately seal the vial with the cap and septum.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A low-to-mid polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a wax column (e.g., DB-Wax) is suitable.[14]

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.[2]

    • Quantify the concentration of this compound using the internal standard method based on the peak area of a characteristic ion.

Protocol 2: Characterization of Odor-Active Compounds by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that uses the human nose as a sensitive detector to identify which volatile compounds in a sample are responsible for its aroma.[15]

Objective: To determine the sensory impact and odor characteristics of this compound and other volatile compounds separated by GC.

Materials:

  • GC system equipped with a column effluent splitter.

  • Olfactory Detection Port (ODP) with a humidified air stream to prevent nasal dehydration.[9]

  • Mass Spectrometer or Flame Ionization Detector (FID) connected to the other outlet of the splitter.

  • Trained sensory panelists (at least 3-5).

  • Sample extract prepared as in Protocol 1.

Procedure:

  • GC-O System Setup:

    • The GC column effluent is split (typically 1:1) between the instrumental detector (MS or FID) and the ODP.[16]

    • The transfer line to the ODP should be heated to prevent condensation of compounds.[9]

    • A stream of humidified, odor-free air is mixed with the effluent at the ODP.

  • Sensory Evaluation (Aroma Extract Dilution Analysis - AEDA):

    • Prepare a series of stepwise dilutions of the sample extract (e.g., 1:2, 1:4, 1:8, etc.).

    • Inject the most concentrated extract into the GC-O system.

    • A trained panelist sniffs the effluent from the ODP and records the retention time, duration, and a descriptor for each odor detected.

    • Repeat the analysis with progressively more dilute extracts until no odors are detected.

    • The highest dilution at which an odorant is detected is its Flavor Dilution (FD) factor. This provides a semi-quantitative measure of the odor potency of each compound.[11]

  • Data Analysis:

    • An aromagram is constructed by plotting the FD factor versus the retention index for each odor-active compound.

    • The compounds corresponding to the detected odors are identified by their retention times and mass spectra from the parallel MS analysis.

    • This allows for the direct correlation of a specific chemical compound (e.g., this compound) with its perceived odor quality and potency in the sample.

Protocol 3: Sensory Panel Evaluation of this compound

This protocol outlines a method for conducting a sensory panel to evaluate the flavor profile of a product containing this compound.

Objective: To quantitatively describe the sensory attributes of a food or beverage product containing this compound.

Materials:

  • Test samples containing known, safe concentrations of this compound.

  • Control sample (without added this compound).

  • Trained sensory panel (8-12 panelists screened for their ability to perceive sulfur compounds).

  • Sensory evaluation booths with controlled lighting and ventilation.[17]

  • Unstructured line scales (e.g., 0-10) anchored with terms like "not perceptible" and "very strong".[17]

  • Odor-free water and unsalted crackers for palate cleansing.

Procedure:

  • Panelist Training:

    • Familiarize panelists with relevant aroma standards, including a very dilute, food-safe solution of this compound.

    • Develop a consensus vocabulary to describe the key attributes (e.g., "sulfurous," "meaty," "cooked onion," "savory," "skunky/cabbage").

    • Conduct training sessions to ensure panelists can reliably identify and scale the intensity of these attributes.[18]

  • Sample Preparation and Presentation:

    • Prepare samples at a consistent temperature.

    • Present samples to panelists in coded, identical containers to avoid bias.

    • The order of sample presentation should be randomized for each panelist.

  • Evaluation:

    • Panelists evaluate the aroma of each sample first, then the flavor.

    • They rate the intensity of each predefined attribute on the provided scale.

    • Panelists must rinse their mouths with water and wait for a specified time (e.g., 2 minutes) between samples to minimize sensory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in sensory attributes between the control and test samples.

    • The results can be visualized using spider web plots or bar charts to compare the sensory profiles.

Visualizations

Experimental Workflow for Thiol Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a food matrix, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Analysis Sample Food Sample Homogenize Homogenization (Cryogenic Grinding) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Additives Add NaCl & EDTA Spike->Additives HSSPME HS-SPME Extraction (e.g., 40°C, 30 min) Additives->HSSPME GCMS GC-MS Analysis HSSPME->GCMS GCO GC-Olfactometry HSSPME->GCO Identify Identification (Mass Spectra, RI) GCMS->Identify Sensory Sensory Correlation (Aromagram) GCO->Sensory Quantify Quantification Identify->Quantify Identify->Sensory G cluster_membrane Olfactory Neuron Membrane Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR 1. Binding G_Protein G-protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase III G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Synthesis CNG CNG Channel (opens) cAMP->CNG 5. Gating Ca_Influx Ca²⁺ Influx CNG->Ca_Influx Cl_Channel Cl⁻ Channel (opens) Ca_Influx->Cl_Channel 6. Gating Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Depolarization Depolarization (Action Potential) Cl_Efflux->Depolarization 7. Signal Generation Signal Signal to Brain (via Olfactory Bulb) Depolarization->Signal 8. Transmission

References

Application Notes and Protocols: The Role of 2-Butanethiol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a versatile organosulfur compound that serves as a crucial building block in the synthesis of various organic molecules, including those with pharmaceutical and agrochemical applications. Its reactive thiol (-SH) group readily participates in nucleophilic substitution and addition reactions, making it a valuable synthon for introducing the sec-butylthio moiety into target structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the organophosphate nematicide Cadusafos and in palladium-catalyzed thioetherification reactions, a common method for forming aryl sulfides in medicinal chemistry.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₄H₁₀S
Molecular Weight 90.19 g/mol
Appearance Colorless to light yellow liquid
Odor Strong, skunk-like
Boiling Point 82-88 °C
Melting Point -165 °C
Density 0.83 g/cm³ at 20 °C
Flash Point -23 °C

Application 1: Synthesis of Cadusafos (Organophosphate Nematicide)

This compound is a key precursor in the industrial synthesis of Cadusafos, a broad-spectrum nematicide.[1][2] The synthesis involves the reaction of O-ethyl phosphorodichloridothioate with two equivalents of this compound.

Experimental Protocol: Synthesis of Cadusafos

This protocol is based on the general reaction for the synthesis of S,S-dialkyl O-alkyl phosphorodithioates.

Materials:

  • O-Ethyl phosphorodichloridothioate (1 equivalent)

  • This compound (2.2 equivalents)

  • Pyridine (B92270) (2.2 equivalents)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve O-ethyl phosphorodichloridothioate (1 equivalent) in anhydrous toluene.

  • Addition of Reactants: Under a nitrogen atmosphere, add pyridine (2.2 equivalents) to the solution. Cool the mixture in an ice bath.

  • Thiol Addition: Slowly add this compound (2.2 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure Cadusafos.

Quantitative Data
ParameterValue
Typical Yield 75-85%
Purity (by GC) >95%
Boiling Point 112-114 °C at 107 Pa

Logical Workflow for Cadusafos Synthesis

Cadusafos_Synthesis Reactants O-Ethyl phosphorodichloridothioate + this compound + Pyridine Reaction Reaction in Toluene (Reflux, 4-6h) Reactants->Reaction Workup Aqueous Work-up (HCl, H₂O, Brine) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Cadusafos Purification->Product

Caption: Synthetic workflow for Cadusafos.

Application 2: Palladium-Catalyzed Thioetherification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-sulfur bonds. This compound can be employed in these reactions to synthesize aryl sec-butyl sulfides, which are potential pharmacophores. While a specific FDA-approved drug containing a direct aryl-S-(sec-butyl) moiety synthesized via this method is not readily found in public literature, this reaction is of high importance in medicinal chemistry for generating novel drug candidates.

Experimental Protocol: General Palladium-Catalyzed Synthesis of Aryl sec-Butyl Sulfides

This protocol is a general procedure adaptable for the coupling of various aryl halides with this compound.

Materials:

  • Aryl bromide or iodide (1 equivalent)

  • This compound (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Toluene (anhydrous, degassed)

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) under an argon atmosphere.

  • Addition of Reactants: Add the aryl halide (1 equivalent) and anhydrous, degassed toluene.

  • Thiol Addition: Add this compound (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the mixture with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)
ParameterTypical Value
Yield 60-95% (substrate dependent)
Purity >98% after chromatography

Signaling Pathway Diagram for Palladium-Catalyzed C-S Coupling

Pd_Catalysis cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Thiolate Thiolate Exchange (RS⁻) PdII->Thiolate RS⁻ PdII_SR Ar-Pd(II)-SR(L₂) Thiolate->PdII_SR RedElim Reductive Elimination PdII_SR->RedElim RedElim->Pd0 Ar-SR Product Aryl sec-Butyl Sulfide (Ar-SR) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RSH This compound (RSH) RSH->Thiolate Base Base Base->Thiolate

References

Application Notes and Protocols for 2-Butanethiol as a Gas Odorant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural gas, while a vital energy source, is colorless and odorless in its natural state, posing a significant safety risk in the event of a leak. To mitigate this hazard, odorants are added to natural gas to give it a distinct and unpleasant smell, allowing for prompt leak detection by the general public. 2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound utilized as a key component in natural gas odorant formulations. Its potent and obnoxious odor, detectable at extremely low concentrations, makes it an effective warning agent.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound as a gas odorant, including its physicochemical properties, safety considerations, and protocols for evaluating its effectiveness in leak detection. The information is intended for researchers, scientists, and professionals in the gas industry and drug development fields who may be involved in the formulation, analysis, or safety assessment of gas odorants.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application as a gas odorant.

PropertyValueReference
Chemical Formula C₄H₁₀S[1][4]
Molecular Weight 90.19 g/mol [1]
Appearance Colorless liquid[1]
Odor Strong, obnoxious, skunk-like[1]
Boiling Point 84-85 °C[1]
Melting Point -165 °C
Flash Point -23 °C (-10 °F) (Closed Cup)[1]
Density 0.8299 g/cm³ at 17 °C[1]
Vapor Density 3.11 (Air = 1)[1]
Solubility Very soluble in alcohol and ether; slightly soluble in water.[1]

Performance Data and Comparison with Other Odorants

The effectiveness of a gas odorant is determined by several factors, including its odor threshold, pipeline stability, and soil penetrability.

Odor Threshold

The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. A lower odor threshold indicates a more potent odorant.

OdorantOdor Threshold (ppb)
This compound (sec-Butyl Mercaptan) 0.03
tert-Butyl Mercaptan (TBM) < 0.33
Ethyl Mercaptan 1
n-Butyl Mercaptan 1
Pipeline Stability

Odorants must be stable enough to travel through extensive pipeline networks without significant degradation. A technical report evaluated the relative stability of various odorants in a simulated pipeline fading test. The compounds are listed below in order of decreasing stability.

  • Dimethyl sulfide

  • Tetrahydrothiophene

  • 3-Methyl-3-pentanethiol

  • 2,3-Dimethyl-2-butanethiol

  • 2,2-Dimethyl-3-butanethiol

  • 2-Methyl-2-pentanethiol

  • 2-Methyl-2-butanethiol

  • tert-Butyl Mercaptan (TBM)

  • 1-Methylcyclopentanethiol

  • 1-Methylcyclobutanethiol

  • Isobutyl mercaptan

  • 2-Butyl mercaptan

  • n-Butyl mercaptan

This study indicates that while this compound is a potent odorant, its stability in pipelines is lower than that of TBM and other tertiary mercaptans.[5]

Typical Concentration in Natural Gas

This compound is typically used as a component in odorant blends rather than as a standalone odorant. These blends often contain tert-Butyl Mercaptan (TBM) as a primary component, with other mercaptans and sulfides added to enhance specific properties. The concentration of the total odorant package in natural gas is generally in the range of 1 to 4 parts per million (ppm), but can vary based on local regulations and operating conditions.[6] this compound may be included in these blends, particularly with TBM, to leverage its strong odor while being balanced by more stable compounds.[2]

Experimental Protocols

Sensory Evaluation of Odor Intensity (Based on ASTM D6273)

The following protocol outlines the general procedure for determining the odor intensity of natural gas containing this compound, based on the ASTM D6273 standard test method.[7][8] This method involves the controlled dilution of odorized gas with air and sensory evaluation by a trained operator.

Objective: To determine the threshold detection level and the readily detectable level of this compound in a natural gas stream.

Materials:

  • Gas dilution apparatus (odorometer)

  • Source of odorized natural gas

  • Source of odor-free air

  • Appropriate tubing and connectors (stainless steel for high-pressure sources)

  • Personal protective equipment (PPE) as required

Procedure:

  • Operator Qualification: The test must be performed by an individual with a normal sense of smell, trained in the operation of the gas dilution apparatus and the procedures of this test method.

  • Apparatus Setup:

    • Ensure the gas dilution apparatus is calibrated and maintained according to the manufacturer's instructions.

    • Connect the apparatus to the natural gas source. For high-pressure sources, a regulator must be used.

    • Ensure all connections are secure and leak-free.

  • Blank Determination:

    • Before introducing the gas sample, power on the apparatus and allow only odor-free air to flow through it.

    • The operator should sniff the exhaust port to ensure there is no residual odor in the apparatus.

  • Threshold Detection Level Determination:

    • Slowly introduce the odorized natural gas into the apparatus, starting with a very high dilution (low gas concentration).

    • The operator should periodically sniff the exhaust from the apparatus. It is crucial to breathe fresh air between sniffs to avoid olfactory fatigue.

    • Gradually increase the concentration of the natural gas in the air mixture.

    • The concentration at which the operator first detects a faint odor is recorded as the threshold detection level .

  • Readily Detectable Level Determination:

    • Continue to increase the gas concentration from the threshold detection level.

    • The concentration at which the operator can easily and consistently recognize the characteristic odor of the gas is recorded as the readily detectable level .

  • Odor Intensity Rating (Optional):

    • The operator can further rate the perceived intensity of the odor at different concentrations using a predefined scale (e.g., 1-absent, 2-barely detectable, 3-readily detectable, 4-strong, 5-very strong/obnoxious).

  • Data Recording: Record all determined levels and any other relevant observations, such as ambient temperature and humidity.

  • Apparatus Purging: After the test, purge the apparatus with odor-free air to remove any residual gas.

Visualizations

Experimental_Workflow Experimental Workflow for Odor Intensity Evaluation cluster_prep Preparation cluster_execution Execution (ASTM D6273) cluster_post Post-Experiment qualify Operator Qualification (Normal Sense of Smell) setup Apparatus Setup (Odorometer Calibration) qualify->setup blank Blank Determination (Odor-Free Air) setup->blank threshold Threshold Detection (Gradual Concentration Increase) blank->threshold readily Readily Detectable (Clear Odor Recognition) threshold->readily intensity Odor Intensity Rating (Optional Scale) readily->intensity record Data Recording intensity->record purge Apparatus Purging record->purge

Caption: Workflow for Sensory Evaluation of Gas Odorants.

Leak_Detection_Pathway Signaling Pathway for Gas Leak Detection leak Gas Leak odorant This compound Release leak->odorant detection Olfactory Receptor Binding odorant->detection signal Neural Signal to Brain detection->signal perception Odor Perception ('Gas' Smell) signal->perception action Safety Action (Evacuation, Reporting) perception->action

Caption: Pathway from Gas Leak to Safety Action.

Safety Precautions

This compound is a flammable liquid and can cause skin and eye irritation.[9] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including gloves and safety glasses. In case of inhalation, move the individual to fresh air. If skin or eye contact occurs, flush the affected area with copious amounts of water. Always refer to the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Conclusion

This compound is a highly effective odorant for natural gas due to its extremely low odor threshold. While its pipeline stability is lower than some other commonly used odorants, its potent smell makes it a valuable component in odorant blends, ensuring that gas leaks are readily detectable by the public. The standardized protocols for sensory evaluation, such as ASTM D6273, are crucial for ensuring that the concentration of this compound and other odorants in natural gas is sufficient to provide an adequate warning of a potential hazard. Proper handling and adherence to safety protocols are paramount when working with this chemical.

References

Quantification of 2-Butanethiol in Air Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 2-butanethiol in air samples. This compound, a volatile sulfur compound, is a significant odorant and can be of interest in environmental monitoring, occupational safety, and flavor and fragrance analysis. The methodologies outlined below focus on providing reliable and accurate quantification using established analytical techniques.

Introduction

This compound (sec-butyl mercaptan) is a volatile thiol that contributes to the characteristic odors of various natural products and can be an indicator of industrial emissions.[1] Accurate quantification in air is crucial for assessing exposure, controlling odor, and in various research applications. Gas chromatography (GC) is the primary analytical technique for the separation and quantification of volatile compounds like this compound.[2] This document details protocols for sample collection, preparation, and GC analysis.

Analytical Methodologies

The primary method for the quantification of this compound in air is gas chromatography coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) in sulfur mode or a Sulfur Chemiluminescence Detector (SCD). Mass Spectrometry (MS) can also be used for definitive identification and quantification.

Key challenges in the analysis of thiols include their reactivity, potential for adsorption onto surfaces, and typically low concentrations in air samples.[3] Therefore, using an inert sample pathway is critical for accurate and reproducible results.[3]

Recommended Analytical Technique: Gas Chromatography
  • Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. The time it takes for a compound to elute from the column (retention time) is characteristic of that compound under specific analytical conditions.

  • Detector Selection:

    • Flame Photometric Detector (FPD) - Sulfur Mode: Highly sensitive and selective for sulfur-containing compounds.

    • Sulfur Chemiluminescence Detector (SCD): Offers high sensitivity and equimolar response to sulfur compounds.

    • Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the compound and can be used for quantification, especially in complex matrices.[1]

    • Flame Ionization Detector (FID): A universal detector for organic compounds, but less selective for thiols compared to sulfur-specific detectors.[3]

Experimental Protocols

Air Sample Collection

The choice of sampling method depends on the expected concentration of this compound and the sampling environment.

Protocol 1: Active Sampling using Sorbent Tubes

This protocol is adapted from NIOSH Method 2525 for n-butyl mercaptan and is suitable for determining time-weighted average (TWA) concentrations.[4][5]

  • Sampler: Solid sorbent tube. A common choice is a glass tube containing a sorbent like Chromosorb 104 (150 mg/75 mg sections).[4][5] Other sorbents like Tenax® TA can also be used, especially for thermal desorption.[6]

  • Procedure:

    • Calibrate a personal sampling pump with a representative sorbent tube in line.

    • Break the ends of the sorbent tube immediately before sampling.

    • Attach the sorbent tube to the sampling pump with flexible tubing, ensuring the air is drawn through the larger sorbent bed first.

    • Sample at a known flow rate, typically between 0.01 and 0.05 L/min.[4]

    • The total sample volume will depend on the expected concentration, typically ranging from 1 to 4 liters.[4]

    • After sampling, cap the sorbent tubes securely and store them protected from light.[7]

    • Prepare and analyze field blanks (sorbent tubes that have been opened and handled in the same manner as the samples, but with no air drawn through them).

Protocol 2: Passive Sampling

Passive, or diffusive, samplers are also available for collecting volatile organic compounds and can be a convenient option for long-term monitoring. These samplers collect analytes via diffusion onto a sorbent medium at a known uptake rate.

Sample Preparation

Protocol 3: Solvent Desorption (based on NIOSH Method 2525) [4][5]

  • Reagents: Acetone (B3395972) (chromatographic quality).

  • Procedure:

    • Carefully remove the front and back sorbent sections of the sampler tube and place them in separate labeled vials.

    • Add a precise volume (e.g., 1.0 mL) of acetone to each vial.

    • Cap the vials and allow them to stand for at least 15 minutes with occasional agitation to ensure complete desorption of the analyte.

Protocol 4: Thermal Desorption

Thermal desorption is a solvent-free technique that uses heat and a flow of inert gas to transfer analytes from the sorbent tube directly to the GC.[8]

  • Apparatus: Automated thermal desorber coupled to a GC.

  • Procedure:

    • Place the sorbent tube in the thermal desorber.

    • The instrument will automatically purge the tube with an inert gas (e.g., helium) to remove air and water, then heat the tube to desorb the analytes onto a cold trap.

    • The cold trap is then rapidly heated to inject the focused band of analytes into the GC column.

    • Specific desorption temperatures and times will depend on the sorbent material and the analytes of interest.

GC Analysis

The following are general GC conditions that can be adapted for the analysis of this compound.

  • Instrumentation: Gas chromatograph equipped with an appropriate detector (e.g., FPD in sulfur mode).

  • GC Conditions (Example based on NIOSH Method 2542 for mercaptans): [7]

    • Column: A non-polar capillary column, such as a DB-1 (30 m x 0.25 mm ID, 1 µm film thickness), is suitable for separating butanethiol isomers.[3][7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Oven Temperature Program:

      • Initial temperature: 30°C, hold for 2 minutes.[7]

      • Ramp: 15°C/min to 200°C.[7]

    • Injector Temperature: 250°C.[7]

    • Detector Temperature: 250°C.[7]

    • Injection Volume: 1 µL.[7]

Calibration and Quantification
  • Calibration Standards: Prepare a series of standard solutions of this compound in the same solvent used for sample desorption (e.g., acetone).

  • Calibration Curve: Inject the standard solutions into the GC and plot the peak area versus the concentration of this compound to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve. The concentration in the air sample can then be calculated based on the volume of air sampled.

Data Presentation

The following table summarizes quantitative data for n-butyl mercaptan from NIOSH Method 2525, which can be used as a reference for this compound analysis.[5]

ParameterValueReference
Working Range5 to 50 mg/m³ (1.4 to 14 ppm) for a 1.5-L sample[5]
Estimated Limit of Detection (LOD)3 µg per sample[5]
Overall Precision (sᵣT)0.062[5]
Bias-2%[5]
Desorption Efficiency90% in the range of 28 to 110 µg per sample[5]
Sample StabilityAt least 7 days at 25°C[4]

Visualizations

experimental_workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC Analysis start Start pump_calibration Calibrate Sampling Pump start->pump_calibration tube_prep Break Sorbent Tube Ends pump_calibration->tube_prep sampling Sample Air at Known Flow Rate tube_prep->sampling tube_cap Cap and Store Sorbent Tube sampling->tube_cap end_sampling End Sampling tube_cap->end_sampling desorption_choice Choose Desorption Method end_sampling->desorption_choice solvent_desorption Solvent Desorption (e.g., with Acetone) desorption_choice->solvent_desorption thermal_desorption Thermal Desorption desorption_choice->thermal_desorption analysis_ready Sample Ready for Analysis solvent_desorption->analysis_ready thermal_desorption->analysis_ready gc_injection Inject Sample into GC analysis_ready->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (e.g., FPD) separation->detection data_acquisition Data Acquisition detection->data_acquisition end_analysis End Analysis data_acquisition->end_analysis

Caption: Experimental workflow for the quantification of this compound in air.

logical_relationship cluster_analyte Analyte Characteristics cluster_method Analytical Method cluster_result Outcome volatility High Volatility gc Gas Chromatography (GC) volatility->gc reactivity High Reactivity inert_path Inert Sample Pathway reactivity->inert_path low_concentration Low Concentration sensitive_detector Sensitive & Selective Detector (FPD, SCD, MS) low_concentration->sensitive_detector preconcentration Preconcentration/Derivatization low_concentration->preconcentration accurate_quantification Accurate Quantification gc->accurate_quantification inert_path->accurate_quantification sensitive_detector->accurate_quantification preconcentration->accurate_quantification

Caption: Key factors for the successful analysis of this compound.

References

Application Note: Quantification of Thiols Using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the analysis and quantification of thiol-containing compounds using Gas Chromatography with Flame Ionization Detection (GC-FID). Thiols, or mercaptans, are sulfur-containing organic compounds that play significant roles in pharmaceuticals, food and beverage aroma, and industrial processes. Their analysis by gas chromatography is challenging due to their polarity, reactivity, and often low volatility.[1][2] This application note outlines a robust methodology involving derivatization to enhance volatility and thermal stability, followed by separation and quantification using GC-FID.[3][4]

Introduction and Principle

Thiols (-SH) are a class of organosulfur compounds known for their distinct odors and significant chemical reactivity. In the pharmaceutical industry, the thiol group is present in several important drugs, such as captopril (B1668294) and penicillamine. Accurate quantification is crucial for quality control, stability studies, and metabolic research.

Direct analysis of thiols by GC can be problematic. The polar sulfhydryl group leads to poor chromatographic peak shape (tailing) and potential adsorption onto active sites within the GC system.[2][5] Furthermore, many thiols are not sufficiently volatile for GC analysis without chemical modification.[3]

Principle of the Method To overcome these challenges, a derivatization step is employed. This process chemically modifies the thiol group to make the resulting compound more volatile and less polar.[4] Silylation is a common and effective derivatization technique where an "active" hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group.[3]

The derivatized sample is then injected into the GC system. Compounds are separated based on their boiling points and interaction with the capillary column's stationary phase.[6] The separated compounds then elute into a Flame Ionization Detector (FID). In the FID, the organic molecules are burned in a hydrogen-air flame, producing ions.[7] The resulting electrical current is measured, and the signal is proportional to the amount of carbon atoms entering the flame, allowing for sensitive quantification.[6][8]

While FID is a universal detector for organic compounds, for trace-level sulfur analysis, more selective detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) may offer higher sensitivity and selectivity.[9][10][11] However, GC-FID remains a robust, reliable, and widely accessible technique for quantifying thiols, especially after derivatization.[7]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting thiols from a liquid matrix, such as a biological fluid or a reaction mixture.

  • Sample Collection: Collect 1 mL of the liquid sample in a clean glass vial.

  • Acidification: Adjust the sample pH to ~3-4 with a suitable acid (e.g., 1M HCl) to ensure thiols are in their protonated state.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of thiols into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a new clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. The sample is now ready for derivatization.

Protocol 2: Derivatization (Silylation)

This protocol describes the derivatization of the extracted thiols using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a TMCS (Trimethylchlorosilane) catalyst. Silylating reagents replace the active hydrogen of the thiol group with a non-polar TMS group, increasing volatility.[3]

  • Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA with 1% TMCS. (Caution: Derivatization reagents are sensitive to moisture and should be handled in a dry environment).

  • Reaction: To the concentrated sample extract (~100 µL) from Protocol 1, add 50 µL of the BSTFA + 1% TMCS reagent.

  • Incubation: Securely cap the vial and heat it at 60-70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now derivatized and ready for immediate injection into the GC-FID system.

GC-FID Instrumentation and Data Analysis

The following diagram illustrates the general workflow for the GC-FID analysis of thiols.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Data Chromatogram Generation Detection->Data Quant Peak Integration & Quantification Data->Quant

Figure 1. General experimental workflow for GC-FID analysis of thiols.
Instrumental Parameters

The following table provides typical starting parameters for a GC-FID system. These should be optimized for the specific thiols of interest and the GC column being used.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temp. 250°C
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Column e.g., TG-5MS (30 m x 0.32 mm x 0.50 µm) or similar non-polar column[12]
Oven Program Start at 40°C (hold 2 min)[12]
Ramp to 280°C at 10°C/min[12]
Hold at 280°C for 5 min[12]
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Data Analysis and Quantification
  • Calibration: Prepare a series of calibration standards of the target thiol(s) at known concentrations. Process these standards using the same extraction and derivatization protocol applied to the unknown samples.

  • Calibration Curve: Inject the derivatized standards into the GC-FID. Plot the peak area of the derivatized thiol against its concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared unknown samples.

  • Quantification: Determine the peak area for the thiol of interest in the sample chromatogram. Use the calibration curve to calculate the concentration of the thiol in the sample.

Data Presentation

The following table summarizes retention times for selected sulfur compounds obtained under typical GC conditions, demonstrating the separation capabilities of the method. Note that derivatization would alter these retention times.

CompoundRetention Time (min) (Example)
Hydrogen Sulfide (H₂S)2.5
Carbonyl Sulfide (COS)2.8
Methyl Mercaptan3.5
Ethyl Mercaptan4.2
Dimethyl Sulfide (DMS)5.1
Carbon Disulfide (CS₂)5.5
Note: Data is illustrative and will vary based on exact conditions and derivatization.

The logical relationship between the thiol structure and its derivatized, more volatile form is shown below.

Derivatization_Logic cluster_before Before Derivatization cluster_after After Derivatization Thiol Thiol (R-SH) - Polar - Reactive - Low Volatility Reagent + Silylating Reagent (e.g., BSTFA) Thiol->Reagent DerivThiol Silyl-Thioether (R-S-TMS) - Non-Polar - Stable - High Volatility Reagent->DerivThiol  GC Amenable

Figure 2. Logical transformation of a thiol for GC analysis.

Conclusion

The combination of a targeted derivatization strategy with Gas Chromatography-Flame Ionization Detection provides a reliable and robust method for the quantification of thiols. By converting polar, low-volatility thiols into stable, non-polar derivatives, chromatographic performance is significantly improved, allowing for accurate analysis.[3] The protocols and parameters outlined in this application note serve as a comprehensive starting point for researchers in pharmaceutical and other scientific fields to develop and validate methods for their specific thiol-containing compounds of interest.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of thiol-containing compounds using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers and professionals involved in drug development, cellular metabolism studies, and oxidative stress research. Accurate quantification of low-molecular-weight (LMW) thiols such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy) is critical due to their significant roles in various physiological and pathological processes.

The inherent challenge in analyzing thiols by HPLC lies in their lack of strong native chromophores or fluorophores, making sensitive detection difficult.[1] Furthermore, the sulfhydryl group is highly susceptible to oxidation, which can lead to inaccurate measurements.[1] To overcome these limitations, pre-column derivatization is a widely employed strategy. This process involves reacting the thiol group with a labeling reagent to form a stable derivative with strong UV absorbance or fluorescence, thus enhancing detection sensitivity.[1][2]

This document outlines two robust and commonly used pre-column derivatization methods for thiol analysis: one utilizing a fluorescent labeling agent, Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), and another employing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for UV-Vis detection. Additionally, a method utilizing HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and selectivity is detailed.

General Workflow for Thiol Analysis

The analysis of LMW thiols by HPLC with pre-column derivatization follows a systematic workflow to ensure accurate and reproducible results. Proper sample handling is paramount to prevent the auto-oxidation of the reactive thiol groups.[1] The general process involves sample collection, homogenization and extraction (often in an acidic medium to prevent oxidation), optional reduction of disulfide bonds to measure total thiols, derivatization, HPLC separation, and quantification.[1]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Homogenization 2. Homogenization & Extraction (in Acid to prevent oxidation) Sample_Collection->Homogenization Reduction 3. Reduction of Disulfides (Optional) (e.g., with TCEP or DTT) Homogenization->Reduction Derivatization 4. Derivatization (e.g., SBD-F, DTNB) Reduction->Derivatization HPLC_Separation 5. HPLC Separation (Reversed-Phase) Derivatization->HPLC_Separation Detection 6. Detection (Fluorescence, UV-Vis, or MS/MS) HPLC_Separation->Detection Quantification 7. Quantification (Comparison to Standards) Detection->Quantification

General experimental workflow for HPLC analysis of thiol compounds.

Method 1: HPLC with Fluorescence Detection using SBD-F Derivatization

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is a highly specific and water-soluble reagent that reacts with thiols to produce stable, highly fluorescent derivatives.[1][3] The reaction is typically carried out under mild heating, and the resulting derivatives can be sensitively detected using a fluorescence detector.[1] This method is particularly useful for quantifying low concentrations of thiols in biological samples.[3][4]

Experimental Protocol

This protocol is adapted from established methods for the analysis of thiols in biological samples.[1][3]

Reagents and Materials:

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Thiol standards (e.g., Glutathione, Cysteine)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of disulfides, optional)[3]

  • Reaction Buffer: Borate buffer (pH 9.5)

  • Stopping Solution: 1 M HCl[3]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Internal Standard (optional, e.g., N-acetylcysteine)[3]

Sample Preparation and Derivatization:

  • Homogenize tissue samples or collect plasma/cell lysates in an acidic buffer (e.g., 0.1 M HCl or 0.1 M ammonium acetate) to prevent oxidation and store at -20°C.[1]

  • For total thiol analysis, add TCEP solution to the sample to reduce disulfide bonds and incubate for 30 minutes.[3]

  • Transfer 75 µL of the sample or standard solution into a microcentrifuge tube.[3]

  • Add 175 µL of SBD-F solution and 25 µL of internal standard solution (if used).[3]

  • Vortex the mixture and heat at 60°C for 60 minutes in a water bath or heating block.[1][3]

  • Stop the reaction by adding 25 µL of 1 M HCl.[1][3]

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions and Performance Data

The following table summarizes typical HPLC parameters and performance data for the SBD-F method.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column InertSustain AQ-C18 (4.6 x 150 mm, 5 µm)[3]
Mobile Phase A Citric buffer (pH 3.0)[3]
Mobile Phase B Methanol[3]
Gradient Optimized for separation of target thiols
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 25 µL[3]
Detection Fluorescence Detector
Excitation Wavelength 385 nm
Emission Wavelength 515 nm
Linearity (R²) for SBD-thiols > 0.999[3]

Method 2: HPLC with UV-Vis Detection using DTNB Derivatization

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is a widely used reagent for the quantification of thiols. DTNB reacts with thiols to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. However, for HPLC analysis, the stable thiol-DTNB adducts are often monitored at a different wavelength (e.g., 330 nm) to avoid interference.[5][6]

Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of GSH and Cys in mouse organs.[5]

Reagents and Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Thiol standards (e.g., Glutathione, Cysteine)

  • Perchloric acid (PCA) or Sulfosalicylic acid (SSA) for protein precipitation

  • Sodium phosphate (B84403) buffer

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Sample Preparation and Derivatization:

  • Homogenize tissue samples in ice-cold PCA or SSA to precipitate proteins.

  • Centrifuge the homogenate and collect the supernatant.

  • Neutralize the supernatant with a potassium hydroxide (B78521) solution.

  • Add DTNB solution to the neutralized supernatant and incubate at room temperature to allow for derivatization.

  • The sample is then ready for injection into the HPLC system.

HPLC Conditions and Performance Data

The following table summarizes typical HPLC parameters and performance data for the DTNB method.

ParameterValue
HPLC System Waters Alliance or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Sodium phosphate buffer with an ion-pairing agent
Mobile Phase B Methanol or Acetonitrile
Gradient Elution 10 min 100% buffer A, then increase to 100% buffer B in 15 min, hold for 5 min, return to 100% A in 3 min, and regenerate for 4 min.[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 50 µL[5]
Detection UV-Vis Detector at 330 nm[5]
Lower Limit of Quantification (LLOQ) Cysteine: 0.313 µM, Glutathione: 1.25 µM[5]
Intra-day and Inter-day Precision < 11% and < 14%, respectively[5]
Mean Extraction Recovery Cysteine: > 93%, Glutathione: > 86%[5]

Method 3: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For the highest sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[7][8] This technique allows for the simultaneous determination of multiple sulfur-containing compounds in complex biological matrices like tear fluid.[7]

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_detection Detection Mode HPLC HPLC System (e.g., Shimadzu UFLC) Column Reversed-Phase Column (e.g., Hydro-RP) HPLC->Column Ion_Source Ion Source (Positive ESI) Column->Ion_Source Mass_Analyzer Tandem Mass Spectrometer (e.g., 4000Q TRAP) Ion_Source->Mass_Analyzer MRM Scheduled Multiple Reaction Monitoring (MRM) Mass_Analyzer->MRM

Logical relationship of components in an HPLC-MS/MS system for thiol analysis.
Experimental Protocol

This protocol is based on a method developed for the analysis of thiol redox status in human tear fluids.[7]

Reagents and Materials:

  • Thiol standards

  • Formic acid

  • Acetonitrile (HPLC Grade)

  • Ultrapure water

Sample Preparation:

  • Collect tear fluid using Schirmer test strips.

  • Extract metabolites from the strips.

  • Perform ultrafiltration to remove proteins.

  • The sample is then ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions and Performance Data

The following table summarizes typical HPLC-MS/MS parameters and performance data.

ParameterValue
HPLC System Shimadzu Prominence UFLC system[7]
Column Hydro-RP column (4 µm, 250 × 2 mm)[7]
Mobile Phase A 0.01% formic acid in ultrapure water[7]
Mobile Phase B 0.01% formic acid in acetonitrile[7]
Flow Rate 0.3 mL/min[7]
Column Temperature 40 °C[7]
Mass Spectrometer 4000Q TRAP tandem mass spectrometer system[7]
Ionization Mode Positive electrospray ionization (ESI)[7]
Detection Mode Scheduled Multiple Reaction Monitoring (MRM)[7]
Limit of Quantification (LOQ) As low as 0.01 ng/mL[7]
Accuracy (Spike Recovery) 80–125%[7]
Precision (RSD) < 10%[7]

Summary of Quantitative Data

The following table provides a comparative summary of the quantitative performance of the different HPLC methods for thiol analysis.

MethodAnalyte(s)LLOQ / LODLinearity (R²)Precision (RSD %)
HPLC-Fluorescence (SBD-F) Various ThiolsNot specified, but high sensitivity> 0.999[3]Not specified
HPLC-UV (DTNB) Cysteine0.313 µM[5]Not specified< 11% (intra-day), < 14% (inter-day)[5]
Glutathione1.25 µM[5]Not specified< 11% (intra-day), < 14% (inter-day)[5]
HPLC-MS/MS Panel of 12 metabolitesAs low as 0.01 ng/mL[7]Not specified< 10%[7]

These detailed application notes and protocols provide a comprehensive guide for the analysis of thiol compounds using various HPLC techniques. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, selectivity, and the available instrumentation.

References

Application Notes and Protocols for the Derivatization of 2-Butanethiol for Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-butanethiol, a volatile thiol compound, to facilitate its analytical detection by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The derivatization process enhances the analyte's properties, such as volatility, thermal stability, and detectability, enabling sensitive and accurate quantification in various matrices.

Introduction to this compound Analysis

This compound (sec-butyl mercaptan) is a volatile sulfur compound that presents analytical challenges due to its reactivity, polarity, and potential for adsorption onto analytical instrument surfaces.[1] Direct analysis can lead to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a chemical modification technique that converts the analyte into a more suitable form for analysis, thereby improving its chromatographic behavior and detection sensitivity.[2][3][4] This is particularly crucial when dealing with low concentrations of the analyte in complex sample matrices.[1]

This guide covers several common and effective derivatization reagents and methodologies for the analysis of this compound.

General Workflow for this compound Derivatization and Analysis

The overall process for analyzing this compound following derivatization involves several key steps, from sample collection to data analysis. Proper sample handling is critical to prevent the oxidation of the thiol group.

General Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., air, water, biological fluid) Extraction 2. Extraction of this compound SampleCollection->Extraction Derivatization 3. Reaction with Derivatizing Reagent Extraction->Derivatization Quenching 4. Quenching of Reaction (if necessary) Derivatization->Quenching Cleanup 5. Sample Cleanup/Extraction of Derivative Quenching->Cleanup Analysis 6. GC or HPLC Analysis Cleanup->Analysis Quantification 7. Data Processing and Quantification Analysis->Quantification

A generalized workflow for the derivatization and analysis of this compound.

Application Note 1: Derivatization for Gas Chromatography (GC) Analysis

Derivatization for GC analysis aims to increase the volatility and thermal stability of this compound, as well as to introduce a functional group that enhances its detection by specific detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).

Acylation with Acetic Anhydride (B1165640) for GC-FID Analysis

Acylation with acetic anhydride converts the thiol group of this compound into a more stable and volatile thioester. This method is robust and suitable for quantification using a Flame Ionization Detector (FID).[3][5][6]

Reaction Principle:

Acylation Reaction This compound This compound (CH3CH2CH(SH)CH3) Thioester S-sec-butyl thioacetate (CH3CH2CH(SCOCH3)CH3) This compound->Thioester + reaction + AceticAnhydride Acetic Anhydride ((CH3CO)2O) produces -> AceticAcid Acetic Acid (CH3COOH) Thioester->AceticAcid +

Acylation of this compound with acetic anhydride.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • Acetic anhydride (analytical grade)[5]

  • Pyridine (B92270) (as catalyst, optional)[5]

  • Organic solvent (e.g., chloroform, ethyl acetate)

  • Vials with caps

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of this compound in an appropriate organic solvent.

  • In a reaction vial, add a known volume of the this compound standard or sample extract.

  • Add acetic anhydride and, if used, pyridine as a catalyst. A typical ratio is 1:1 v/v of acetic anhydride to pyridine.[5]

  • Cap the vial tightly and heat at 70°C for 20 minutes.[1]

  • After cooling to room temperature, the sample is ready for direct injection into the GC-FID system.

  • Alternatively, the excess reagent can be removed by evaporation under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for analysis.[5]

Quantitative Data Summary (Representative for Aliphatic Thiols):

ParameterValueReference
Linearity (R²)> 0.99General expectation
Detection Limit (LOD)1-10 ng/mLEstimated
Quantitation Limit (LOQ)5-30 ng/mLEstimated
Recovery90-105%General expectation
Precision (%RSD)< 10%General expectation
Alkylation with Pentafluorobenzyl Bromide (PFBBr) for GC-ECD/MS Analysis

Alkylation with PFBBr introduces a pentafluorobenzyl group, which is highly electronegative, making the derivative suitable for highly sensitive detection by Electron Capture Detector (ECD) or by Mass Spectrometry in negative chemical ionization (NCI) mode.[7][8][9][10]

Reaction Principle:

Alkylation Reaction This compound This compound (R-SH) Thioether sec-Butyl pentafluorobenzyl thioether (R-S-PFB) This compound->Thioether + reaction + PFBBr Pentafluorobenzyl Bromide (PFB-Br) produces -> HBr Hydrogen Bromide (HBr) Thioether->HBr +

Alkylation of this compound with PFBBr.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetone)

  • Base catalyst (e.g., potassium carbonate)

  • Organic solvent for extraction (e.g., hexane)

  • Vials with caps

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent.

  • To a known volume of the standard or sample in a vial, add the PFBBr solution and a small amount of base catalyst.

  • Cap the vial and heat at 60°C for 1 hour.

  • After cooling, add an organic solvent (e.g., hexane) and water to partition the derivative into the organic phase.

  • Vortex and centrifuge to separate the layers.

  • The organic layer is then collected for GC-ECD or GC-MS analysis.

Quantitative Data Summary (Representative for Aliphatic Thiols):

ParameterValueReference
Linearity (R²)> 0.995[11]
Detection Limit (LOD)0.1-1 pg/injection[10]
Quantitation Limit (LOQ)0.5-5 pg/injection[10]
Recovery85-110%[11]
Precision (%RSD)< 15%[11]

Application Note 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.

Derivatization with Monobromobimane (B13751) (mBBr) for HPLC-Fluorescence Detection

Monobromobimane (mBBr) is a widely used pre-column derivatization reagent that reacts with thiols to form highly fluorescent and stable derivatives.[12][13][14][15][16][17][18][19][20][21]

Reaction Principle:

mBBr Reaction This compound This compound (R-SH) Thioether Fluorescent Thioether (R-S-Bimane) This compound->Thioether + reaction + mBBr Monobromobimane produces -> HBr Hydrogen Bromide (HBr) Thioether->HBr +

Derivatization of this compound with monobromobimane.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • Monobromobimane (mBBr) solution (e.g., 30 mM in acetonitrile, prepared fresh)[12]

  • Reaction buffer (e.g., 200 mM EPPS or 100 mM Tris-HCl, pH 9.0-9.5)[12]

  • Quenching solution (e.g., 0.1 M HCl)[12]

  • Vials with caps

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent.

  • In a vial, mix the this compound standard or sample with the reaction buffer.

  • Add the mBBr solution.

  • Vortex the mixture and incubate at room temperature for 10-15 minutes in the dark.[16]

  • Stop the reaction by adding the quenching solution.

  • The sample is now ready for injection into the HPLC system with a fluorescence detector (e.g., excitation at 390 nm and emission at 475 nm).[18]

Quantitative Data Summary (Representative for Aliphatic Thiols):

ParameterValueReference
Linearity (R²)> 0.999General expectation
Detection Limit (LOD)0.5 µM[18]
Quantitation Limit (LOQ)1.0 µMEstimated
Recovery85-115%[16]
Precision (%RSD)< 5%General expectation
Derivatization with Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) for HPLC-Fluorescence Detection

SBD-F is another excellent fluorogenic reagent for the selective derivatization of thiols, forming highly fluorescent and stable adducts.[8][22][23][24][25]

Reaction Principle:

SBD-F Reaction This compound This compound (R-SH) Thioether Fluorescent Adduct (R-S-BD) This compound->Thioether + reaction + SBD-F SBD-F produces -> HF Hydrogen Fluoride (HF) Thioether->HF +

Derivatization of this compound with SBD-F.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • SBD-F solution (e.g., 1 mg/mL in buffer)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 9.5)

  • Reducing agent (e.g., TCEP, if disulfide reduction is needed)[8][24]

  • Quenching solution (e.g., 1 M HCl)[24]

  • Vials with caps

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of this compound.

  • If necessary, reduce any disulfides in the sample by adding a reducing agent like TCEP and incubating for 30 minutes.[24]

  • Add the SBD-F solution and the reaction buffer to the sample.

  • Heat the mixture at 60°C for 60 minutes.[24]

  • After cooling, stop the reaction by adding HCl.[24]

  • The sample is then ready for analysis by HPLC with a fluorescence detector (e.g., excitation at 375 nm and emission at 510 nm).[24]

Quantitative Data Summary (Representative for Thiols):

ParameterValueReference
Linearity (R²)> 0.999[23][24]
Detection Limit (LOD)0.07-1.4 pmol[24]
Quantitation Limit (LOQ)0.2-5 pmolEstimated
Recovery95-105%General expectation
Precision (%RSD)< 10%[24]
Derivatization with N-ethylmaleimide (NEM) for HPLC-UV/MS Analysis

N-ethylmaleimide (NEM) reacts with thiols to form stable thioether adducts that can be detected by UV absorbance or, more specifically, by mass spectrometry.[26][27][28][29] This method is particularly useful for preventing the autooxidation of thiols during sample preparation.[28]

Reaction Principle:

NEM Reaction This compound This compound (R-SH) Thioether Thioether Adduct (R-S-NEM) This compound->Thioether + reaction + NEM N-ethylmaleimide produces ->

Derivatization of this compound with N-ethylmaleimide.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • N-ethylmaleimide (NEM) solution

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)[26]

  • Vials with caps

Procedure:

  • Prepare a standard solution of this compound.

  • Mix the standard or sample with the NEM solution in the reaction buffer.

  • Incubate at room temperature for 30 minutes.[26]

  • The reaction mixture can then be directly analyzed by HPLC-UV (detection at ~210 nm) or HPLC-MS.

Quantitative Data Summary (Representative for Thiols):

ParameterValueReference
Linearity (R²)> 0.999[28]
Detection Limit (LOD)7.81 µM (UV)[28]
Quantitation Limit (LOQ)15.63 µM (UV)[28]
Recovery> 92%[28]
Precision (%RSD)< 5%[28]

Conclusion

The choice of derivatization reagent and analytical technique for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For GC analysis, acylation with acetic anhydride provides a robust method for FID detection, while PFBBr derivatization offers excellent sensitivity with ECD or MS detection. For HPLC analysis, fluorescent labeling with mBBr or SBD-F allows for highly sensitive detection, while NEM derivatization is a reliable method for UV and MS detection and for stabilizing the thiol during sample preparation. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement an appropriate analytical method for the quantification of this compound.

References

Application Notes and Protocols for 2-Butanethiol in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol (CH₃CH(SH)CH₂CH₃), a volatile organic sulfur compound (VOSC), is of increasing interest in atmospheric chemistry research. Emitted from both natural and anthropogenic sources, such as wastewater treatment plants and industrial processes, its atmospheric fate has implications for air quality and climate.[1][2] This document provides detailed application notes and protocols for studying the atmospheric chemistry of this compound, focusing on its degradation pathways and analytical measurement techniques.

Atmospheric Degradation of this compound

The primary atmospheric loss processes for this compound are gas-phase reactions with oxidants, including hydroxyl radicals (•OH) during the day, nitrate (B79036) radicals (NO₃•) at night, and to a lesser extent, ozone (O₃).

Reaction with Hydroxyl Radicals (•OH)

The reaction with •OH is a major degradation pathway for this compound. The reaction proceeds primarily through H-atom abstraction from the sulfhydryl (-SH) group, leading to the formation of a thiyl radical (CH₃CH(S•)CH₂CH₃).[1]

Quantitative Data

ParameterValueReference
Rate Constant (kₒₕ) at 298 K(2.58 ± 0.21) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1][3][4]
Atmospheric Lifetime (τₒₕ)~5.4 hours (assuming [•OH] = 2 x 10⁶ molecules cm⁻³)[1]
Product Yields
Sulfur Dioxide (SO₂)(81 ± 2)%[1][3][5]
2-Butanone (B6335102)(42 ± 1)%[1][3][5]
Formaldehyde (HCHO)Identified as a primary product[1]
Formic Acid (HC(O)OH)Identified as a secondary product[1]
Peroxyacetyl Nitrate (PAN)Identified as a secondary product[1]

Experimental Protocol: Relative Rate Study of this compound + •OH

This protocol describes a typical smog chamber experiment to determine the rate constant of the reaction between this compound and •OH radicals using a relative rate method.

1. Materials and Reagents:

  • Zero air (purified, hydrocarbon-free)

  • This compound (≥99% purity)

  • Reference compound with a known •OH rate constant (e.g., 2-methyl-propene or E-2-butene)

  • •OH precursor (e.g., methyl nitrite, CH₃ONO)

  • Nitrogen (N₂) for flushing lines

2. Instrumentation:

  • Smog chamber (e.g., 480 L borosilicate glass photoreactor) with UV lamps

  • Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell for in-situ monitoring

  • Mass flow controllers for precise gas introduction

  • Gas-tight syringes for liquid injections

3. Experimental Procedure:

  • Chamber Preparation: Evacuate and flush the smog chamber with zero air to remove any residual contaminants.
  • Reactant Introduction:
  • Introduce a known concentration of the •OH precursor (e.g., 20.0–20.5 ppmV of methyl nitrite) into the chamber.[1]
  • Introduce known concentrations of this compound (e.g., 9.0–9.5 ppmV) and the reference compound (e.g., 9.0–9.5 ppmV of 2-methyl-propene) into the chamber using gas-tight syringes or mass flow controllers.[1]
  • Allow the mixture to homogenize for a sufficient period.
  • Reaction Initiation and Monitoring:
  • Record an initial FTIR spectrum of the mixture.
  • Initiate the reaction by turning on the UV lamps to photolyze the •OH precursor.
  • Monitor the decay of this compound and the reference compound over time by acquiring FTIR spectra at regular intervals. The concentrations are determined by measuring the absorbance of specific, interference-free infrared absorption bands.
  • Data Analysis:
  • Plot ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ).
  • The slope of this plot is equal to the ratio of the rate constants (k₂₋butanethiol / k_reference).
  • Calculate the rate constant for the reaction of •OH with this compound using the known rate constant of the reference compound.

4. Product Identification and Quantification:

  • Identify reaction products by comparing the product IR spectra with reference spectra of known compounds (e.g., SO₂, 2-butanone, HCHO).[1]
  • Quantify the product yields by plotting the concentration of each product formed against the concentration of this compound consumed. The slope of this plot gives the product yield.

experimental_workflow cluster_chamber Smog Chamber cluster_analysis Analysis Reactants This compound + Reference Compound + OH Precursor Reaction Photolysis & Reaction Products Products FTIR FTIR Spectroscopy Data Data Analysis Kinetics Rate Constant Yields Product Yields

Primary atmospheric degradation pathways of this compound.

Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound, such as 2-butanone and other oxygenated compounds, have the potential to contribute to the formation of secondary organic aerosol (SOA). [5]However, specific SOA yield data for this compound are currently not available in the literature. The formation of SOA is dependent on the volatility of the oxidation products; less volatile products are more likely to partition into the aerosol phase. [6] Protocol for a General SOA Formation Study

1. Instrumentation:

  • Dual environmental chambers (Teflon bags)

  • Scanning Mobility Particle Sizer (SMPS) to measure aerosol size distribution and concentration

  • Aerosol Mass Spectrometer (AMS) to measure the chemical composition of the aerosol

  • Analytical instruments for gas-phase precursors and products (e.g., GC-MS, PTR-MS)

2. Experimental Procedure:

  • One chamber serves as the reaction chamber, and the other as a control.
  • Introduce seed aerosols (e.g., ammonium (B1175870) sulfate) into both chambers to provide a surface for condensation.
  • Introduce this compound and an oxidant precursor (e.g., for •OH) into the reaction chamber.
  • Initiate photooxidation by turning on UV lights.
  • Monitor the gas-phase chemistry and the evolution of the aerosol phase using the instruments listed above.
  • The SOA yield is calculated as the mass of organic aerosol formed divided by the mass of this compound reacted.

Analytical Protocols for this compound Measurement

Accurate measurement of this compound in the atmosphere is crucial for understanding its sources, distribution, and fate. Due to its reactivity and typically low concentrations, pre-concentration techniques are often required.

Sample Collection and Pre-concentration

Protocol: Whole Air Sampling and Cryogenic Pre-concentration

1. Materials:

  • Inert-coated stainless steel canisters (e.g., Fused Silica Lined)

  • Drying tube (e.g., containing calcium chloride) for sample drying

  • Cryogenic trapping system with a sorbent trap (e.g., Tenax GC)

2. Procedure:

  • Collect whole air samples in the field using the inert-coated canisters. For time-integrated samples, use a flow-restricting inlet.
  • In the laboratory, pass a known volume of the air sample through the drying tube and then through the cryogenic trap held at a low temperature (e.g., -196 °C with liquid nitrogen) to concentrate the VOSCs.
  • After trapping, rapidly heat the trap to thermally desorb the analytes into the analytical instrument.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

GC-SCD is a highly selective and sensitive technique for the analysis of sulfur compounds.

Quantitative Data

ParameterValue
Detection LimitsAs low as parts-per-trillion (ppt) level with pre-concentration

Protocol: GC-SCD Analysis of this compound

1. Instrumentation:

  • Gas chromatograph with a sulfur chemiluminescence detector

  • Inert capillary column suitable for sulfur analysis (e.g., DB-Sulfur SCD)

  • Cryogenic trapping and thermal desorption unit for sample introduction

2. GC-SCD Conditions (Example):

  • Column: Agilent J&W DB-Sulfur SCD, 70 m x 0.53 mm, 4.3 µm

  • Carrier Gas: Helium

  • Inlet: Volatiles interface, 200 °C, split ratio 4:1

  • Oven Program: 30 °C (2 min), ramp to 200 °C at 15 °C/min

  • SCD Burner Temperature: 800 °C

  • SCD Detector Temperature: 250 °C

3. Calibration:

  • Prepare gas-phase standards of this compound at various concentrations in an inert gas matrix (e.g., nitrogen).

  • Analyze the standards using the same method as the samples to generate a calibration curve. Due to the equimolar response of the SCD, calibration with a single sulfur compound can be used to quantify other sulfur compounds.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a real-time analytical technique for the detection of VOCs with high sensitivity. It is well-suited for monitoring the temporal evolution of this compound and its oxidation products in chamber studies.

Quantitative Data

ParameterValue
Detection LimitsLow parts-per-trillion by volume (pptv) range

Protocol: PTR-MS Analysis of this compound

1. Instrumentation:

  • Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS)

2. PTR-MS Conditions (Example):

  • Primary Ion: H₃O⁺

  • Drift Tube Temperature: 60-110 °C

  • Drift Tube Pressure: 2.2-2.3 mbar

  • Drift Field (E/N): 80-140 Td (Townsend)

  • Inlet Flow: 40-100 sccm

3. Detection and Quantification:

  • This compound will be detected as its protonated molecular ion [C₄H₁₀SH + H]⁺ at m/z 91.

  • Quantification can be achieved using a calculated rate constant for the proton transfer reaction or by direct calibration with a standard gas mixture of this compound.

analytical_workflow cluster_sampling Sampling & Pre-concentration cluster_analysis Analysis Air Air Sample Canister Inert Canister Cryotrap Cryogenic Trapping Desorption Thermal Desorption GCSCD GC-SCD PTRMS PTR-MS (for real-time) Results Concentration Data

References

Application Notes and Protocols: Reaction Kinetics of 2-Butanethiol with Atmospheric Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol (CH₃CH(SH)CH₂CH₃), a volatile organic sulfur compound (VOSC), is released into the atmosphere from both natural and anthropogenic sources. Its atmospheric oxidation plays a role in the formation of secondary aerosols and influences regional air quality. Understanding the kinetics and mechanisms of its reactions with key atmospheric oxidants—the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃)—is crucial for accurately modeling its atmospheric lifetime and impact. These application notes provide a summary of the available kinetic data, detailed experimental protocols for its study, and proposed reaction pathways.

Data Presentation

Table 1: Summary of Reaction Rate Constants for this compound with Atmospheric Oxidants at 298 K
OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)MethodReference(s)
OH Radical (2.58 ± 0.21) x 10⁻¹¹Relative Rate[1][2][3]
(3.8 - 4.0) x 10⁻¹¹Experimental[4]
NO₃ Radical Data not available in reviewed literature.--
Ozone (O₃) Data not available in reviewed literature.--
Table 2: Product Yields from the Reaction of this compound with OH Radicals at 298 K
ProductChemical FormulaYield (%)Reference(s)
Sulfur DioxideSO₂81 ± 2[1][2]
2-Butanone (B6335102)CH₃C(O)CH₂CH₃42 ± 1[1][2]
FormaldehydeHCHOIdentified, not quantified[1]
Formic AcidHCOOHIdentified, not quantified[1]
Peroxyacetyl Nitrate (PAN)CH₃C(O)OONO₂Identified, not quantified[1]

Reaction Mechanisms and Pathways

The atmospheric oxidation of this compound is primarily initiated by H-atom abstraction from the sulfhydryl (-SH) group, which is the weakest bond in the molecule.[1][2]

Reaction with OH Radical

The reaction with the hydroxyl radical is the dominant daytime degradation pathway for this compound. The initial step is the abstraction of the hydrogen atom from the -SH group, forming a thiyl radical (CH₃CH(S•)CH₂CH₃). This radical then undergoes a series of reactions with molecular oxygen, leading to the formation of sulfur dioxide and 2-butanone as the major products.[1][2]

OH_Reaction_Pathway This compound This compound Thiyl Radical Thiyl Radical This compound->Thiyl Radical + OH, - H2O OH Radical OH Radical Peroxy Radical Peroxy Radical Thiyl Radical->Peroxy Radical + O2 O2 O2 Alkoxy Radical Alkoxy Radical Peroxy Radical->Alkoxy Radical + NO SO2 SO2 Alkoxy Radical->SO2 Decomposition 2-Butanone 2-Butanone Alkoxy Radical->2-Butanone Decomposition Minor Products Formaldehyde, Formic Acid, PAN Alkoxy Radical->Minor Products Further Reactions

Caption: Proposed reaction pathway for this compound with OH radicals.
Reaction with NO₃ Radical (Proposed)

While experimental data for the reaction of this compound with the nitrate radical (NO₃) is currently unavailable, it is expected to be a significant loss process during nighttime. The reaction is anticipated to proceed via H-atom abstraction from the -SH group, similar to the OH radical reaction. The resulting thiyl radical would then react with atmospheric constituents.

NO3_Reaction_Pathway This compound This compound Thiyl Radical Thiyl Radical This compound->Thiyl Radical + NO3 HNO3 HNO3 NO3 Radical NO3 Radical Further Reactions Further Reactions with O2, NO2, etc. Thiyl Radical->Further Reactions

Caption: Proposed H-abstraction pathway for this compound with NO₃ radicals.
Reaction with Ozone (O₃) (Proposed)

Direct reaction of gaseous ozone with saturated thiols is generally slow. However, oxidation can occur, likely proceeding through a complex mechanism that may involve the formation of sulfoxides, sulfones, and ultimately sulfonic acids.[5] The initial step is likely an electrophilic attack by ozone on the sulfur atom.

O3_Reaction_Pathway This compound This compound Initial Adduct Initial Adduct This compound->Initial Adduct + O3 Ozone (O3) Ozone (O3) Sulfoxide Sulfoxide Initial Adduct->Sulfoxide -> ... Sulfone Sulfone Sulfoxide->Sulfone + O3 Sulfonic Acid Sulfonic Acid Sulfone->Sulfonic Acid Further Oxidation

Caption: Proposed oxidation pathway for this compound with ozone.

Experimental Protocols

The following protocol details the relative rate method used for determining the gas-phase rate constant of this compound with OH radicals. This method can be adapted for studying reactions with other oxidants like NO₃ and O₃.

Objective

To determine the bimolecular rate constant for the reaction of this compound with an atmospheric oxidant (e.g., OH) relative to a reference compound with a known rate constant.

Materials and Equipment
  • Reactants: this compound (≥99% purity), Reference compound (e.g., 2-methyl-propene, E-2-butene), Oxidant precursor (e.g., methyl nitrite (B80452) for OH radicals), Nitric oxide (NO), Synthetic air (zero grade).[1]

  • Environmental Chamber: A large volume (e.g., 480 L) borosilicate glass or FEP Teflon photoreactor.[1]

  • Light Source: UV fluorescent lamps for photolysis of the oxidant precursor.

  • Analytical Instrument: In-situ Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell.

  • Gas Handling System: Mass flow controllers for precise introduction of gases into the chamber.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Evacuate and clean the reaction chamber B Introduce known concentrations of This compound and Reference Compound A->B C Introduce Oxidant Precursor (e.g., CH3ONO) and NO B->C D Record initial FTIR spectrum (t=0) C->D E Initiate reaction by turning on UV lamps D->E F Monitor reactant decay by acquiring FTIR spectra at regular intervals E->F G Extract concentrations of This compound and Reference from FTIR spectra F->G H Plot ln([this compound]t=0/[this compound]t) vs. ln([Reference]t=0/[Reference]t) G->H I Determine the slope, which equals k(this compound)/k(Reference) H->I J Calculate k(this compound) using the known k(Reference) I->J

Caption: Workflow for the relative rate experimental method.
Procedure

  • Chamber Preparation: The environmental chamber is first evacuated and flushed with synthetic air to ensure cleanliness.

  • Reactant Introduction: Known concentrations of this compound and the reference compound are introduced into the chamber using mass flow controllers. The typical initial concentrations are in the range of a few parts-per-million (ppm).[1]

  • Oxidant Precursor Introduction: The oxidant precursor (e.g., methyl nitrite for OH radical generation) and nitric oxide (to suppress ozone formation) are added to the chamber.[1]

  • Initiation of Reaction: The reaction is initiated by irradiating the chamber with UV lamps, which leads to the photolysis of the precursor and the generation of the oxidant.

  • Monitoring of Reactants: The concentrations of this compound and the reference compound are monitored over time by acquiring FTIR spectra at regular intervals.

  • Data Analysis: The decay of this compound and the reference compound should follow pseudo-first-order kinetics. The relative rate equation is given by:

    ln([this compound]₀ / [this compound]ₜ) = (k₂-butanethiol / k_reference) * ln([Reference]₀ / [Reference]ₜ)

    A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line passing through the origin. The slope of this line is the ratio of the rate constants, k₂-butanethiol / k_reference. The rate constant for the reaction of this compound with the oxidant can then be calculated using the known rate constant of the reference compound.

Protocol Adaptations
  • For NO₃ Radical Reactions: NO₃ radicals can be generated in the dark from the thermal decomposition of N₂O₅. The experiment should be conducted in the absence of light to prevent NO₃ photolysis.

  • For O₃ Reactions: A known concentration of ozone can be introduced directly into the chamber. The decay of this compound and a suitable reference compound would then be monitored. It is important to account for potential wall losses of the reactants.

Conclusion

The atmospheric chemistry of this compound is dominated by its reaction with the OH radical during the day. The primary reaction mechanism involves H-atom abstraction from the sulfhydryl group, leading to the formation of SO₂ and 2-butanone. While experimental kinetic data for the reactions with NO₃ radicals and ozone are lacking, these pathways are expected to contribute to the overall atmospheric degradation of this compound, particularly during nighttime and in ozone-rich environments. The provided protocols offer a robust framework for further experimental investigation into the atmospheric fate of this and other volatile organic sulfur compounds.

References

Application Notes and Protocols for the Use of 2-Butanethiol in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. In materials science, SAMs of alkanethiols on noble metal surfaces, particularly gold, are extensively studied and utilized for their ability to precisely control the chemical and physical properties of interfaces.[1][2][3] 2-Butanethiol is a particularly interesting molecule for SAM formation due to its nature as the smallest unsubstituted chiral alkanethiol.[4][5][6] This chirality introduces a level of structural complexity and functionality not present in achiral alkanethiols, opening up applications in chiral separations, enantioselective catalysis, and specialized biomaterials.[5]

The formation of this compound SAMs on a gold substrate is driven by the strong affinity of the sulfur headgroup for gold, forming a stable gold-thiolate bond.[7][8] The subsequent organization of the butyl chains is influenced by van der Waals interactions between adjacent molecules.[7][8] A critical aspect of this compound SAMs is the role of steric interactions in dictating the final structure and chirality of the monolayer.[4][5][6] These interactions can even influence the binding motif of the thiol to the gold surface, with direct binding leading to more uniform and defect-free monolayers compared to adatom-bound structures.[4][5][6]

These application notes provide an overview of the use of this compound for creating SAMs, including key applications, quantitative data, and detailed experimental protocols for their preparation and characterization.

Key Applications

The unique chiral nature of this compound makes its SAMs suitable for a range of advanced applications:

  • Chiral Recognition and Separation: The inherent chirality of this compound SAMs can be exploited to create surfaces that selectively interact with specific enantiomers of a chiral molecule. This is valuable for the development of chiral chromatography stationary phases and sensors for enantiomeric detection.

  • Enantioselective Catalysis: By immobilizing catalytic sites on a chiral this compound SAM, it is possible to create a surface that preferentially catalyzes a reaction for one enantiomer over another.[5]

  • Biomaterials and Biosensors: The controlled surface chemistry and chirality can be used to study and direct the interactions of biological molecules, such as proteins and cells, with surfaces.[1] This is crucial for the development of biocompatible implants, biosensors, and platforms for studying fundamental biological processes.

  • Molecular Electronics: The well-defined structure of SAMs allows for their use as components in molecular electronic devices, with the chirality of this compound potentially influencing charge transport properties.

  • Control of Surface Properties: Like other alkanethiols, this compound SAMs can be used to precisely tune the wettability, adhesion, and friction of a surface.

Quantitative Data

The following tables summarize key quantitative parameters for alkanethiol SAMs. While specific data for this compound is not always available in the literature, the provided data for short-chain alkanethiols offers a reasonable approximation.

Table 1: Surface Properties of Short-Chain Alkanethiol SAMs on Gold

Thiol MoleculeChain LengthAdvancing Contact Angle (Water)Ellipsometric Thickness (Å)
1-Propanethiol3~104°~6
1-Butanethiol4~106°~7
1-Hexanethiol6~108°~9
1-Octanethiol8~110°~11

Note: Contact angles and thicknesses are approximate and can vary based on substrate preparation, solution concentration, and immersion time.

Table 2: Structural Characteristics of Alkanethiol SAMs on Au(111)

ParameterTypical Value
S-Au Bond Energy~45 kcal/mol[8]
Molecular Tilt Angle (from surface normal)~30°[8]
Surface Coverage (for racemic this compound)30%[5]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of this compound SAMs on gold substrates.

Protocol 1: Preparation of this compound Self-Assembled Monolayers

This protocol describes the standard procedure for forming a this compound SAM on a gold-coated substrate from a solution.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • (R)-2-Butanethiol, (S)-2-Butanethiol, or racemic this compound

  • 200-proof ethanol (B145695), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers (Teflon-coated recommended)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Prepare a piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the gold substrates in the piranha solution for 5-10 minutes.

    • Remove the substrates with tweezers and rinse them thoroughly with deionized water, followed by a final rinse with ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, add the appropriate volume of this compound to 10 mL of ethanol.

    • It is recommended to prepare fresh solutions for each experiment.

  • Self-Assembly:

    • Place the clean, dry gold substrates in a glass container.

    • Pour the 1 mM this compound solution into the container, ensuring the substrates are fully submerged.

    • Seal the container to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[9]

  • Post-Assembly Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • For a more rigorous cleaning, sonicate the samples in fresh ethanol for 1-3 minutes.[9][10]

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish sealed with parafilm.[9][10]

Protocol 2: Characterization of this compound SAMs

This protocol outlines common techniques for characterizing the quality and properties of the prepared SAMs.

1. Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity and surface energy of the SAM, which provides an indication of the monolayer's order and completeness.

  • Procedure:

    • Place a small droplet (typically 1-5 µL) of deionized water on the surface of the SAM.

    • Use a goniometer to measure the static contact angle between the droplet and the surface.

    • Measure the advancing and receding contact angles for a more detailed analysis of surface heterogeneity.

    • A high contact angle for a nonpolar terminal group is indicative of a well-ordered and densely packed monolayer.

2. Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Measure the ellipsometric parameters (Ψ and Δ) of a clean, bare gold substrate as a reference.

    • Measure the same parameters for the gold substrate with the this compound SAM.

    • Use an appropriate optical model (e.g., a three-layer model of silicon/gold/SAM/air) to calculate the thickness of the SAM from the change in Ψ and Δ. A refractive index of ~1.45 is typically assumed for alkanethiol SAMs.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the SAM.

  • Procedure:

    • Place the SAM sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.

    • The presence of a strong S 2p signal corresponding to a gold-thiolate bond confirms the chemisorption of this compound. The C 1s spectrum can provide information about the hydrocarbon chain.

4. Scanning Tunneling Microscopy (STM):

  • Purpose: To visualize the molecular arrangement and surface structure of the SAM at the atomic or molecular level.[4][11]

  • Procedure:

    • Operate the STM in either ambient or ultra-high vacuum conditions.

    • Bring the STM tip close to the SAM surface and establish a tunneling current.

    • Scan the tip across the surface to generate a topographic image of the SAM.

    • STM can reveal the packing structure, domain boundaries, and defects in the monolayer.[5]

Visualizations

experimental_workflow cluster_prep SAM Preparation cluster_char SAM Characterization sub_clean Substrate Cleaning (Piranha Solution) self_assembly Self-Assembly (12-24h Immersion) sub_clean->self_assembly sol_prep Thiol Solution Preparation (1 mM this compound in Ethanol) sol_prep->self_assembly rinsing Rinsing and Drying (Ethanol, N2 Stream) self_assembly->rinsing contact_angle Contact Angle Goniometry (Wettability) rinsing->contact_angle ellipsometry Ellipsometry (Thickness) rinsing->ellipsometry xps XPS (Composition) rinsing->xps stm STM (Morphology) rinsing->stm

Caption: Experimental workflow for SAM preparation and characterization.

sam_formation start Clean Au Substrate process Immersion in this compound Solution Chemisorption of Thiol Headgroup (Au-S Bond) Reorganization and Packing (van der Waals Interactions) start->process:f0 end Ordered this compound SAM process->end

Caption: Logical steps in the formation of a this compound SAM.

References

Synthesis of Aryl Sulfides via Palladium-Catalyzed Cross-Coupling with 2-Butanethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of aryl sulfides utilizing a palladium-catalyzed cross-coupling reaction between aryl halides and 2-butanethiol. This method offers a versatile and efficient route to a wide range of aryl sec-butyl sulfides, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, with aryl sulfides being prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and reliable tool for the construction of these bonds, offering high yields and broad functional group tolerance. This protocol details a method adapted from the work of Murata and Buchwald, employing a palladium acetate (B1210297)/1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) catalyst system for the efficient coupling of aryl halides with this compound.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, generated in situ from Pd(OAc)₂. The resulting arylpalladium(II) halide complex then undergoes reaction with the thiolate, formed from this compound and a base, in a key transmetalation-like step. Subsequent reductive elimination from the arylpalladium(II) thiolate intermediate affords the desired aryl sulfide (B99878) and regenerates the active Pd(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed synthesis of an aryl sulfide from an aryl halide and this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and DiPPF (0.03 mmol, 1.5 mol%).

  • Reaction Setup: To the flask containing the catalyst, add sodium tert-butoxide (2.2 mmol), the aryl halide (2.0 mmol), and anhydrous toluene (5 mL).

  • Thiol Addition: Add this compound (2.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: The flask is sealed and the reaction mixture is stirred at 80-110 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with diethyl ether or ethyl acetate and filtered through a pad of celite to remove insoluble salts.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure aryl sec-butyl sulfide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of various aryl halides with aliphatic thiols, demonstrating the general applicability of this type of reaction. While specific yields for this compound are not always reported, the data for similar thiols provide a strong indication of the expected efficiency.

Aryl HalideAliphatic ThiolCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene1-ButanethiolPd(OAc)₂ / DiPPFNaOtBu801895[1]
4-Chlorotoluene1-ButanethiolPd(OAc)₂ / DiPPFNaOtBu1102193[1]
1-Bromo-4-methoxybenzene1-HexanethiolPd(OAc)₂ / DiPPFNaOtBu801996[1]
1-Chloro-4-nitrobenzeneThiophenolPd(OAc)₂ / DiPPFNaOtBu80498[1]
2-Bromopyridine1-OctanethiolPd(OAc)₂ / DiPPFNaOtBu801792[1]

Table 1: Representative yields for the palladium-catalyzed synthesis of aryl sulfides.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk Flask (Pd(OAc)₂, DiPPF) B Add NaOtBu, Aryl Halide, and Toluene A->B C Add this compound B->C D Heat and Stir (80-110 °C) C->D E Cool and Dilute D->E F Filter E->F G Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the synthesis of aryl sulfides.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)(L)n-X pd0->ar_pd_x thiolate_exchange Thiolate Exchange ar_pd_sr Ar-Pd(II)(L)n-SR ar_pd_x->ar_pd_sr reductive_elimination Reductive Elimination ar_s_r Ar-S-R (Product) ar_pd_sr->pd0 ar_pd_sr->ar_s_r aryl_halide Ar-X aryl_halide->ar_pd_x thiolate R-S⁻ thiolate->ar_pd_sr

Caption: Palladium-catalyzed C-S cross-coupling cycle.

References

Application Notes and Protocols: Mass Spectrometry Techniques for Identifying Thiols in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Thiol Analysis

Thiols, characterized by their sulfhydryl (-SH) functional group, are central to cellular biochemistry, drug metabolism, and protein function. In proteins, cysteine residues are involved in catalysis, structural stability through disulfide bonds, and redox signaling.[1][2] Low-molecular-weight (LMW) thiols like glutathione (B108866) (GSH) are critical for maintaining cellular redox homeostasis and detoxifying xenobiotics.[3]

The analysis of thiols in complex biological mixtures presents significant challenges. The high reactivity of the sulfhydryl group makes it susceptible to oxidation, forming disulfides and other species during sample collection and preparation.[4][5] This lability can obscure the true biological state of the thiol proteome and metabolome. Furthermore, underivatized thiols often exhibit poor ionization efficiency in mass spectrometry, leading to low signal intensity.[5]

Derivatization is a critical step to overcome these challenges. By converting the reactive thiol into a stable thioether, derivatization prevents artefactual oxidation and enhances detection and quantification by mass spectrometry (MS).[6] This document provides a comprehensive guide to common derivatization strategies, quantitative MS-based workflows, and detailed experimental protocols for the robust identification and quantification of thiols.

Principle of Thiol Derivatization for Mass Spectrometry

Thiol derivatization is a chemical process that modifies the sulfhydryl group to make it suitable for MS analysis. The primary goals are:

  • Stabilization: To cap the reactive thiol, preventing disulfide bond formation and other oxidative modifications that can occur during sample handling.[6]

  • Enhanced Ionization: To introduce a chemical moiety that improves the ionization efficiency of the thiol-containing molecule, typically in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[7]

  • Confident Identification: To add a specific and known mass to the thiol, allowing for confident identification of the modified peptide or metabolite in the mass spectrum.[6]

  • Quantification: To enable relative or absolute quantification through the use of isotopically labeled derivatizing agents, such as in the Isotope-Coded Affinity Tag (ICAT) methodology.[8]

The choice of derivatizing agent is critical and depends on the specific goals of the experiment, whether it involves analyzing LMW thiols, identifying post-translationally modified cysteines in proteins, or quantifying changes in the redox state.

Comparative Analysis of Thiol Derivatization Reagents

The most common classes of derivatizing agents are haloacetamides and maleimides, which react with thiols via alkylation. Other specialized reagents have also been developed for specific applications.

Reagent ClassExample(s)Reaction MechanismOptimal pHKey Features & ApplicationsCaveats
Haloacetamides Iodoacetamide (IAM), Iodoacetic Acid (IAA)SN2 Alkylation> 7.5Standard for Proteomics: Irreversibly alkylates reduced cysteines. Widely used in bottom-up proteomics before enzymatic digestion to prevent disulfide bond reformation.[6]Light-sensitive. Can react non-specifically with other residues (His, Met, N-terminus) at higher pH or with prolonged incubation.[5]
Maleimides N-ethylmaleimide (NEM)Michael Addition6.5 - 7.5Rapid & Specific: Reacts quickly and more specifically with thiols at neutral pH. Used for in-situ trapping of thiols in cells to preserve redox state.[7]The derivative can be unstable and may undergo side reactions.[5][7] Higher concentrations can lead to non-specific labeling.
Dipyridyl Disulfides 4,4'-dithiodipyridine (DTDP)Thiol-Disulfide ExchangeWine pH (~3-4) to NeutralAnalysis of Volatile Thiols: Used for derivatizing potent thiols in matrices like wine, creating stable derivatives for enrichment and LC-MS/MS analysis.[3][9]Reaction is reversible by other thiols.
Selenium-based Ebselen, N-(phenylseleno)phthalimideSe-N bond cleavage by thiol to form Se-S bondN/AHighly Selective & Reversible: Reacts rapidly and exclusively with thiols. The Se-S bond can be cleaved by reducing agents like DTT. Useful for enrichment strategies.[10]The stability of the tag during MS fragmentation can vary depending on the reagent structure.[10]
Reactive Matrix CHC-MalMichael AdditionN/AMALDI Mass Spectrometry Imaging: A specialized reagent that acts as both a derivatizing agent and a MALDI matrix, enabling in-situ detection of thiols in tissue sections.[11][12]Primarily for imaging applications, not for solution-based global analysis.

Experimental Workflows & Visualizations

Mass spectrometry workflows for thiol analysis can be tailored to identify all thiol-containing species or to specifically quantify the redox state of cysteines.

Thiol_Identification_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Complex Mixture (e.g., Cell Lysate, Plasma) Lysis Lysis / Extraction (with Derivatizing Agent, e.g., NEM) Sample->Lysis Reduce Reduction (DTT or TCEP) Lysis->Reduce Alkyl Alkylation (e.g., IAM) Reduce->Alkyl Digest Protease Digestion (e.g., Trypsin) Alkyl->Digest LC LC Separation Digest->LC MS Tandem MS (MS/MS) LC->MS DB Database Search MS->DB Quant Identification & Quantification DB->Quant

Caption: General workflow for identifying protein thiols via bottom-up proteomics.

The core of thiol identification relies on the specific chemical reactions of derivatizing agents. Haloacetamides and maleimides are the most common choices in proteomics.

Derivatization_Reactions cluster_IAM Iodoacetamide (IAM) Reaction cluster_NEM N-ethylmaleimide (NEM) Reaction Cys1 Protein-SH (Cysteine Thiol) Adduct1 Protein-S-CH₂CONH₂ (Carboxyamidomethyl-cysteine) Cys1->Adduct1 + IAM (SN2 Alkylation) IAM I-CH₂CONH₂ (Iodoacetamide) Cys2 Protein-SH (Cysteine Thiol) Adduct2 Protein-S-(N-ethylsuccinimide) Cys2->Adduct2 + NEM (Michael Addition) NEM N-ethylmaleimide Differential_Alkylation_Workflow cluster_step1 Step 1: Label Free Thiols cluster_step2 Step 2: Reduce Disulfides cluster_step3 Step 3: Label New Thiols start Protein Sample (Reduced & Oxidized Thiols) label1 Alkylate with Reagent 1 (e.g., NEM) start->label1 result1 Free thiols are labeled with NEM. Disulfides (S-S) are unaffected. label2 Reduce with DTT or TCEP result1->label2 result2 Disulfide bonds are broken, exposing new free thiols. label3 Alkylate with Reagent 2 (e.g., IAM) result2->label3 result3 Newly exposed thiols are labeled with IAM. end Analyze by LC-MS/MS (Distinguish peptides by mass of label) result3->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Butanethiol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-butanethiol by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. The most important property is its boiling point, which is approximately 84-85 °C.[1] Its flammability and strong, unpleasant odor necessitate specific handling and safety precautions.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the synthesis process and storage. These may include unreacted starting materials, such as 2-bromobutane (B33332) or 2-chlorobutane, and byproducts like butenes. Additionally, due to the susceptibility of thiols to oxidation, disulfides (specifically, di-sec-butyl disulfide) are a common impurity, especially if the sample has been exposed to air.

Q3: Can this compound form azeotropes during distillation?

A3: Yes, this compound can potentially form azeotropes with certain solvents, particularly hydrocarbons. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The formation of an azeotrope will affect the purity of the distilled product. It is important to know the synthetic and purification history of the this compound to anticipate potential azeotrope formation.

Q4: What is the best type of distillation for purifying this compound?

A4: Fractional distillation is the recommended method for purifying this compound, especially when dealing with impurities that have boiling points close to that of the product.[2][3] This technique provides better separation efficiency than simple distillation by utilizing a fractionating column, which allows for multiple successive distillations in a single apparatus.

Q5: How should this compound waste be handled and disposed of?

A5: Due to its flammability and toxicity, this compound waste must be handled as hazardous material.[4][5][6][7] It should be collected in a clearly labeled, sealed container. Disposal must follow local, state, and federal regulations for hazardous chemical waste. Do not pour this compound down the drain.

Troubleshooting Guide

Problem 1: The distillation is proceeding very slowly or not at all.

  • Question: I've set up my fractional distillation apparatus, but I'm getting very little or no distillate. What could be the issue?

  • Answer: This is a common issue that can be caused by several factors:

    • Inadequate Heating: The heating mantle may not be set to a high enough temperature to overcome the heat loss of the apparatus and vaporize the this compound. Gradually increase the temperature of the heating mantle.

    • Poor Insulation: The fractionating column needs to be well-insulated to maintain the temperature gradient necessary for separation. Wrap the column with glass wool or aluminum foil to prevent heat loss.

    • Flooding of the Column: Excessive heating can lead to "flooding," where the column fills with liquid, preventing vapor from rising. If you observe this, reduce the heating until the liquid drains back into the distilling flask, and then resume heating at a gentler rate.[8]

Problem 2: The temperature at the still head is fluctuating.

  • Question: The thermometer reading at the top of my fractionating column is not stable. Why is this happening?

  • Answer: Temperature fluctuations usually indicate an inefficient separation or the presence of multiple components co-distilling.

    • Check Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

    • Improve Column Efficiency: A longer or more efficient fractionating column (e.g., a Vigreux or packed column) may be needed to achieve better separation of components with close boiling points.

    • Azeotrope Formation: You may be observing the distillation of an azeotrope. If possible, analyze the initial mixture by gas chromatography (GC) to identify the components.

Problem 3: The purified this compound has a yellow tint.

  • Question: After distillation, my this compound is not colorless but has a yellowish color. What is the cause?

  • Answer: A yellow color in purified thiols often indicates the presence of disulfide impurities. This can happen if the this compound was exposed to air (oxygen) at elevated temperatures during the distillation process. To minimize disulfide formation, perform the distillation under an inert atmosphere, such as nitrogen or argon.

Problem 4: I have a noxious odor in the lab despite a closed distillation system.

  • Question: There is a strong, unpleasant smell of this compound in the laboratory, even though my distillation setup appears to be sealed. Where could the leak be coming from?

  • Answer: this compound has an extremely low odor threshold, and even a minuscule leak can be noticeable.

    • Check all Joints: Carefully inspect all glass joints for proper sealing. Use appropriate grease for the joints if necessary.

    • Condenser Efficiency: Ensure that the cooling water in your condenser is flowing at a sufficient rate and is cold enough to condense all the this compound vapor.

    • Receiving Flask: The connection to the receiving flask is a common source of leaks. Ensure it is well-sealed. Consider venting the receiving flask through a scrubber containing a bleach solution to neutralize any escaping thiol.

Data Presentation

PropertyValue
Molecular Formula C4H10S
Molecular Weight 90.19 g/mol
Boiling Point 84-85 °C
Density 0.83 g/cm³ at 20 °C
Flash Point -23 °C (-9.4 °F) - closed cup
Solubility in Water Slightly soluble
Appearance Colorless liquid
Odor Strong, skunk-like, obnoxious

Experimental Protocol: Fractional Distillation of this compound

Safety Precautions: this compound is a highly flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Insulating material (glass wool or aluminum foil)

  • Scrubber with bleach solution

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the bulb is correctly positioned.

    • Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the cooling water, with water entering at the bottom and exiting at the top.

    • Attach the receiving flask to the end of the condenser.

    • If performing the distillation under an inert atmosphere, connect the inert gas source to the receiving flask adapter, with the outlet leading to a bubbler.

  • Distillation:

    • Begin stirring the this compound.

    • Turn on the cooling water to the condenser.

    • Start heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor rising slowly up the fractionating column. A ring of condensing vapor should be visible.

    • Insulate the fractionating column and the distillation head to ensure a proper temperature gradient.

    • Continue to heat until the vapor reaches the thermometer and the temperature reading stabilizes. This is the boiling point of the first fraction.

    • Collect any low-boiling impurities in a separate flask.

    • Once the temperature reaches the boiling point of this compound (approximately 84-85 °C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops, it may indicate that all the this compound has distilled. Stop the distillation before the flask goes to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, turn off the cooling water and dismantle the apparatus.

    • Properly label and store the purified this compound.

    • Dispose of any waste and residues according to safety guidelines.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Purification start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask with Crude this compound setup->charge heat Heat and Begin Distillation charge->heat collect_fore Collect Low-Boiling Forerun heat->collect_fore collect_main Collect Main Fraction (Pure this compound) collect_fore->collect_main stop Stop Distillation Before Dryness collect_main->stop cool Cool and Disassemble Apparatus stop->cool end End: Purified this compound cool->end

Caption: Experimental Workflow for this compound Purification.

troubleshooting_distillation Troubleshooting Common Distillation Problems start Problem Encountered slow_dist Slow or No Distillate start->slow_dist temp_fluct Temperature Fluctuation start->temp_fluct color Yellow Distillate start->color odor Odor Leak start->odor heat_insulate Increase Heat or Improve Insulation slow_dist->heat_insulate Is heating adequate and column insulated? check_thermometer Check Thermometer Placement temp_fluct->check_thermometer Is thermometer correctly placed? inert_atm Use Inert Atmosphere color->inert_atm Was distillation run under inert gas? check_joints Check Joints and Condenser Flow odor->check_joints Are all connections sealed properly?

Caption: Troubleshooting Common Distillation Problems.

References

Technical Support Center: Managing 2-Butanethiol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively neutralizing the potent odor of 2-butanethiol in a laboratory setting.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Persistent thiol odor after cleaning a spill 1. Incomplete neutralization of the spilled material. 2. Porous surfaces (e.g., wood, concrete) have absorbed the thiol. 3. Contaminated equipment or materials not properly decontaminated.1. Re-treat the spill area with a fresh solution of an oxidizing agent (see protocols below). Ensure complete coverage and sufficient contact time. 2. For porous surfaces, prolonged contact with the neutralizing agent may be necessary. In some cases, sealing the surface after cleaning may be required. 3. All materials used for cleanup (e.g., absorbent pads, gloves) should be treated as hazardous waste and sealed in a labeled container.[1] Glassware and equipment must be decontaminated separately.[2][3]
Odor emanating from waste containers 1. Improperly sealed waste container. 2. Thiol waste was not neutralized before disposal. 3. Contaminated disposable items are releasing vapor.1. Ensure waste containers are tightly sealed. For highly odorous waste, consider using a secondary container. 2. Neutralize all liquid thiol waste with an oxidizing agent prior to collection for disposal.[2][4][5] 3. Disposable items that have come into contact with this compound should be placed in a bleach bath before being discarded into a sealed waste bag.[6]
Thiol odor in the laboratory despite no apparent spill 1. Leaking storage container. 2. Vapors escaping during transfer or use. 3. Contaminated glassware or equipment not cleaned promptly.1. Inspect all containers of this compound for leaks. Tighten caps (B75204) and seal with Parafilm or Teflon tape.[1] Store in a well-ventilated area. 2. Always handle this compound in a certified chemical fume hood.[2] Use a bleach trap for any reactions that may release thiol vapors.[1] 3. Immediately decontaminate all glassware and equipment after use by soaking in a bleach solution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective chemical agents for neutralizing this compound odor?

A1: The most common and effective methods for neutralizing this compound and other mercaptans involve chemical oxidation.[7] The primary oxidizing agents used in a laboratory setting are:

  • Sodium Hypochlorite (Bleach): A readily available and effective oxidizing agent that converts thiols to less odorous compounds such as sulfonic acids or their salts.[7]

  • Hydrogen Peroxide: Another powerful oxidant that can effectively neutralize mercaptans. Its efficacy can be enhanced with the use of a catalyst, such as a soluble iron salt.[7][8]

  • Potassium Permanganate: A strong oxidizing agent capable of destroying compounds that cause odors.[9]

Q2: How do I prepare and use a bleach solution for decontamination?

A2: For general decontamination of glassware and surfaces, a 1:1 mixture of household bleach (typically 5-8.25% sodium hypochlorite) and water is recommended.[3] For neutralizing liquid waste, a 25% excess of bleach is suggested.[4][5] All work should be conducted in a chemical fume hood.

Q3: What is the recommended contact time for bleach solutions?

A3: For glassware and equipment, a soaking time of at least 14-24 hours is recommended to ensure complete oxidation of residual thiol.[2][3] For liquid waste, a reaction time of at least one to two hours with stirring is advised.[5][7]

Q4: Can I use hydrogen peroxide to neutralize this compound?

A4: Yes, hydrogen peroxide is an effective oxidizing agent for thiols.[8] For efficient deodorization, the use of a catalyst and/or elevated temperatures may be required.[8]

Q5: What are the potential byproducts of neutralizing this compound with these agents?

A5: Oxidation of this compound with strong oxidizing agents like bleach or hydrogen peroxide will convert it to less volatile and less odorous compounds. The primary products are typically sulfonic acids or disulfides.[2] When using bleach, be aware that reactions with other organic compounds can potentially form chlorinated byproducts.[10][11]

Q6: How can I prevent this compound odors during my experiments?

A6: Proactive measures are key to controlling thiol odors. Always handle this compound in a certified chemical fume hood.[2] For reactions that vent gas, use a bleach trap to capture and neutralize any escaping thiol vapors.[1] Promptly clean and decontaminate all glassware and equipment after use.[3]

Quantitative Data on Neutralization

The following table summarizes available quantitative data for the neutralization of thiols.

Neutralizing AgentThiol SolutionTreatment ConditionsTime to DeodorizationReference
3% Hydrogen Peroxide with Iron Catalyst1000 mg/L Ethane (B1197151) ThiolAmbient Temperature, 250 mg/L Iron Catalyst40 minutes[8]

Note: While specific quantitative data for this compound was not found in the literature, the data for ethane thiol provides a useful reference for the effectiveness of catalyzed hydrogen peroxide.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment with Bleach

Objective: To safely decontaminate glassware and equipment contaminated with this compound.

Materials:

  • Contaminated glassware/equipment

  • Household bleach (5-8.25% sodium hypochlorite)

  • Water

  • A suitable container (e.g., a plastic bucket) for the bleach bath

  • Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat

Procedure:

  • In a chemical fume hood, prepare a 1:1 bleach-water solution in the container.[3]

  • Immediately after use, place the contaminated glassware and equipment into the bleach bath, ensuring they are fully submerged.[3]

  • Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[2][3]

  • After soaking, remove the items from the bleach bath and rinse them thoroughly with water.

  • Proceed with standard laboratory cleaning procedures.

Protocol 2: Neutralization of Liquid this compound Waste with Bleach

Objective: To safely neutralize liquid waste containing this compound.

Materials:

  • Liquid waste containing this compound

  • Household bleach (5-8.25% sodium hypochlorite)

  • Large beaker or flask

  • Stir bar and stir plate

  • PPE: nitrile gloves, safety goggles, lab coat

Procedure:

  • Place the beaker or flask containing the thiol waste on a stir plate inside a chemical fume hood.

  • Begin stirring the waste.

  • Slowly and carefully add household bleach to the stirring waste. A 25% excess of the molar amount of thiol is recommended.[4][5]

  • Continue stirring the solution for at least one to two hours to allow the oxidation reaction to complete.[5][7] Monitor for any temperature increase.

  • After the reaction is complete and the thiol odor is no longer detectable, the neutralized waste can be disposed of as hazardous corrosive waste, following your institution's guidelines.

Visual Workflow for this compound Spill and Odor Management

Workflow for this compound Spill and Odor Management cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Fume Hood is Operating Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Apply Oxidizing Agent (e.g., Bleach Solution) Contain->Neutralize Collect Collect Contaminated Materials Neutralize->Collect Decontaminate Decontaminate Surfaces and Equipment Collect->Decontaminate Seal Seal Waste in Labeled Container Collect->Seal Dispose Dispose as Hazardous Waste Seal->Dispose

References

Common impurities in commercial 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial 2-Butanethiol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercial this compound can originate from the manufacturing process, degradation, or improper storage. These may include:

  • Isomeric Impurities: Other isomers of butanethiol, such as n-butyl mercaptan and tert-butyl mercaptan, can be present.[1][2] The presence of these isomers depends on the isomeric purity of the starting materials used in the synthesis.

  • Oxidation/Degradation Products: this compound can degrade, particularly when exposed to air or other oxidants. The major degradation products are 2-butanone (B6335102) and sulfur dioxide.[3][4][5][6] Disulfides are also potential oxidation products.

  • Residual Starting Materials and Solvents: Depending on the synthetic route, trace amounts of starting materials (e.g., butenes, hydrogen sulfide, or butyl halides) and solvents may be present.[1][6]

Q2: What is a typical purity level for commercial this compound?

A2: The purity of commercial this compound can vary among suppliers. It is common to find grades with a purity of ≥95.0% to ≥98%.[7] For example, one supplier specifies a composition of 99% sec-butyl mercaptan and 1% n-butyl mercaptan.[2] For high-purity applications, it is crucial to consult the supplier's certificate of analysis for lot-specific impurity profiles.

Q3: How can I identify and quantify impurities in my this compound sample?

A3: The most common and effective method for analyzing impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] This technique separates the volatile components of the sample and provides mass spectra that can be used to identify and quantify the individual compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.

Q4: How does the presence of impurities affect my experiments?

A4: Impurities in this compound can have several adverse effects on experiments, including:

  • Altered Reactivity: Isomeric impurities may have different reaction rates or lead to the formation of undesired side products.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities will lead to incorrect calculations of molar equivalents, potentially affecting reaction yields.

  • Catalyst Poisoning: Sulfur compounds, including thiols and their byproducts, can poison catalysts, particularly those based on precious metals (e.g., Palladium, Platinum).

  • Interference with Analytical Methods: Impurities can co-elute with products in chromatographic analyses or interfere with spectroscopic characterization.

Q5: How should I store this compound to minimize the formation of impurities?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark location in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10] It should be kept away from heat, ignition sources, and incompatible materials such as oxidizing agents, strong bases, and alkali metals.[10][11]

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Thiol-Ene Reaction

  • Symptom: You are performing a thiol-ene "click" reaction and observe unexpected side products in your GC-MS or NMR analysis of the crude reaction mixture.

  • Possible Cause: The presence of isomeric impurities, such as n-butyl mercaptan, in your this compound reagent. These isomers will also participate in the reaction, leading to the formation of different adducts.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a GC-MS analysis of your commercial this compound to identify and quantify any isomeric impurities.

    • Purify the Reagent: If significant levels of isomers are present, consider purifying the this compound by distillation.

    • Adjust Reaction Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reactants based on the actual purity of the this compound determined in your analysis.

Issue 2: Low or Inconsistent Reaction Yields

  • Symptom: You are experiencing lower than expected or inconsistent yields in a reaction where this compound is a key nucleophile.

  • Possible Cause: The presence of oxidation products like 2-butanone or disulfides, which are not reactive under the desired reaction conditions. This effectively lowers the concentration of the active thiol.

  • Troubleshooting Steps:

    • Check for Oxidation: Analyze your this compound for the presence of 2-butanone and disulfides using GC-MS. A simple check for a yellowish appearance might also indicate oxidation.

    • Use Fresh Reagent: If oxidation is suspected, use a fresh, unopened bottle of this compound.

    • Degas Solvents and Reagents: Ensure that all solvents and other reagents are properly degassed to remove oxygen before adding the this compound.

Issue 3: Catalyst Deactivation in a Cross-Coupling Reaction

  • Symptom: The catalyst in your palladium-catalyzed cross-coupling reaction is turning black and losing activity shortly after the addition of this compound.

  • Possible Cause: The presence of elemental sulfur or other sulfur-containing impurities that can poison the palladium catalyst.

  • Troubleshooting Steps:

    • Purify the Thiol: Pass the this compound through a small plug of silica (B1680970) gel or activated carbon to remove baseline impurities.

    • Use a Catalyst-Protecting Ligand: Employ ligands that are more resistant to sulfur poisoning or use a higher catalyst loading.

    • Slow Addition: Add the this compound slowly to the reaction mixture to minimize local high concentrations of the thiol that can shock the catalyst.

Data Presentation

Table 1: Common Impurities in Commercial this compound

Impurity ClassSpecific ExamplesPotential Origin
Isomeric Impuritiesn-Butyl mercaptan, tert-Butyl mercaptanImpure starting materials in synthesis
Oxidation/Degradation2-Butanone, Sulfur Dioxide, Di-sec-butyl disulfideExposure to air, light, or heat
Residual ReactantsButenes, Hydrogen Sulfide, Butyl halidesIncomplete reaction during synthesis

Table 2: Typical Purity Specifications for Commercial this compound

Supplier GradePurity SpecificationCommon Impurity Profile
Standard Grade≥95.0%May contain higher levels of isomers and oxidation products.
High Purity≥98% - 99%Lower levels of isomeric impurities (e.g., ~1% n-butyl mercaptan).[2]
Custom SynthesisAs per customer specificationImpurity profile tailored to the specific application.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or pentane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[9]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[9]

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

    • Injector: Split/Splitless.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Quadrupole Temp: 150 °C.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area. For more accurate quantification, use a calibration curve with certified standards.

Mandatory Visualization

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Impurities start Experimental Issue Observed (e.g., low yield, side products) check_purity Analyze this compound Purity (GC-MS) start->check_purity isomeric_impurities Isomeric Impurities Detected? check_purity->isomeric_impurities oxidation_impurities Oxidation Products Detected? isomeric_impurities->oxidation_impurities No purify Purify this compound (e.g., distillation) isomeric_impurities->purify Yes adjust_stoichiometry Adjust Reaction Stoichiometry isomeric_impurities->adjust_stoichiometry Yes (if purification not feasible) unknown_impurities Other Impurities Detected? oxidation_impurities->unknown_impurities No fresh_reagent Use Fresh, Unopened Reagent oxidation_impurities->fresh_reagent Yes consult_supplier Consult Supplier for Impurity Profile unknown_impurities->consult_supplier Yes proceed Proceed with Experiment unknown_impurities->proceed No purify->proceed adjust_stoichiometry->proceed degas Degas Solvents and Reagents fresh_reagent->degas degas->proceed consult_supplier->proceed

Caption: Troubleshooting workflow for identifying and addressing issues arising from impurities in this compound.

Degradation_Pathway Simplified Degradation Pathway of this compound butanethiol This compound thiiyl_radical Thiiyl Radical Intermediate butanethiol->thiiyl_radical Oxidation oxidants Oxidants (e.g., O2, light, heat) oxidants->thiiyl_radical disulfide Di-sec-butyl Disulfide thiiyl_radical->disulfide Dimerization butanone 2-Butanone thiiyl_radical->butanone Further Oxidation so2 Sulfur Dioxide (SO2) thiiyl_radical->so2 Further Oxidation

References

Technical Support Center: 2-Butanethiol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Butanethiol, ensuring its stability is paramount for reproducible and accurate experimental outcomes. This technical support guide provides detailed information on the stability and optimal storage conditions for this compound, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound, like other thiols, is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process typically leads to the formation of di-sec-butyl disulfide. Further oxidation can lead to the formation of various sulfur-containing species, including sulfoxides and sulfonic acids.

Q2: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark location in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration at 2-8°C is recommended for long-term storage.

Q3: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, reducing agents, alkali metals, and bases.[2] Contact with these materials can lead to vigorous reactions and decomposition.

Q4: Is this compound sensitive to light?

While the primary concern for the stability of this compound is oxidation, it is good laboratory practice to store it in a dark or amber-colored container to minimize potential light-induced degradation. This compound does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight.[3]

Q5: What are the decomposition products of this compound in the gas phase?

In the presence of hydroxyl (OH) radicals and chlorine (Cl) atoms in the atmosphere, this compound degrades to form primarily sulfur dioxide (SO₂) and 2-butanone.[4][5][6][7]

Stability Data

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereExpected Stability
Long-Term 2-8°CInert Gas (Argon or Nitrogen)High stability, minimal degradation.
Short-Term Room Temperature (20-25°C)Inert Gas (Argon or Nitrogen)Moderate stability, risk of oxidation increases.
Long-Term 2-8°CAirIncreased risk of oxidation over time.
Short-Term Room Temperature (20-25°C)AirHigher risk of oxidation, not recommended for extended periods.

Troubleshooting Guide

Encountering issues with this compound in your experiments? This guide will help you troubleshoot common problems related to its stability.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and under an inert atmosphere.

    • Check for Discoloration or Particulates: Visually inspect the solution for any signs of degradation.

    • Perform a Purity Check: Analyze the purity of the this compound using Gas Chromatography (GC) as detailed in the experimental protocols below. The presence of a significant peak corresponding to di-sec-butyl disulfide is a strong indicator of oxidation.

    • Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened bottle of this compound for your experiments.

Problem 2: Reduced reactivity or yield in a reaction.

  • Possible Cause: The concentration of active (non-oxidized) this compound is lower than expected.

  • Troubleshooting Steps:

    • Quantify Thiol Content: Use a method like the Ellman's test (see protocol below) to determine the concentration of free sulfhydryl groups in your solution. This will give you an accurate measure of the active thiol concentration.

    • Purge Solvents: Ensure that all solvents used in your reaction are deoxygenated by sparging with an inert gas prior to use. Dissolved oxygen can contribute to the oxidation of this compound.

    • Work Under Inert Atmosphere: Whenever possible, perform your reactions under a nitrogen or argon atmosphere to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and detecting the presence of the di-sec-butyl disulfide impurity.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: TG-5MS, 30 m x 0.32 mm x 0.50 µm or equivalent non-polar capillary column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Detector Temperature: 280°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.[8]

    • Ramp: Increase to 280°C at 10°C/min.[8]

    • Hold: Hold at 280°C for 10 minutes.[8]

  • Injection: 1 µL, split ratio 20:1.[8]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the peaks based on their retention times. This compound will have a shorter retention time than its disulfide dimer. Calculate the area percentage of each peak to determine the purity.

Table 2: Expected Retention Times for GC-FID Analysis

CompoundExpected Retention Time (min)
This compound~5-7
Di-sec-butyl disulfide~14-16
Note: Retention times are approximate and may vary depending on the specific instrument and column.

Protocol 2: Quantification of Free Thiol Content using Ellman's Test

This colorimetric assay can be used to determine the concentration of active, non-oxidized this compound.

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer.

    • This compound standard solutions of known concentrations in Reaction Buffer.

  • Procedure:

    • Prepare a standard curve using known concentrations of this compound.

    • To 2.5 mL of Reaction Buffer, add 50 µL of the DTNB solution.

    • Add 250 µL of your this compound sample (or standard) to the mixture.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Determine the concentration of your sample by comparing its absorbance to the standard curve.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Inconsistent Experimental Results or Low Yield CheckStorage Verify Storage Conditions (Temp, Inert Atmosphere) Start->CheckStorage PurityAnalysis Perform Purity Analysis (GC-FID) CheckStorage->PurityAnalysis Conditions OK UseFresh Use Fresh, Unopened this compound CheckStorage->UseFresh Improper Storage OxidationDetected Oxidation Detected? (Disulfide Peak Present) PurityAnalysis->OxidationDetected OxidationDetected->UseFresh Yes QuantifyThiol Quantify Free Thiol (Ellman's Test) OxidationDetected->QuantifyThiol No ProblemSolved Problem Resolved UseFresh->ProblemSolved ReviewProtocol Review Experimental Protocol (Inert Atmosphere, Degassed Solvents) QuantifyThiol->ReviewProtocol ReviewProtocol->ProblemSolved

Caption: Troubleshooting workflow for this compound stability issues.

References

Preventing oxidation of 2-Butanethiol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Butanethiol Reactions

Welcome to the Technical Support Center for experiments involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to mitigate the oxidation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields, and I suspect oxidation. What is the primary cause?

A1: The primary cause of low yields in reactions involving this compound is often the oxidation of the thiol group (-SH). The thiol is susceptible to oxidation, which leads to the formation of di-sec-butyl disulfide (CH₃CH(SH)CH₂CH₃ → CH₃CH(S-S)CH(CH₃)CH₂CH₃). This disulfide is unreactive in many desired subsequent reactions, thus lowering the overall yield. This oxidation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.

Q2: How can I prevent the oxidation of this compound during my reaction?

A2: Several strategies can be employed to prevent the oxidation of this compound:

  • Work Under an Inert Atmosphere: The most effective method is to exclude oxygen from the reaction vessel. This can be achieved by working under a blanket of an inert gas such as nitrogen or argon.[1]

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. It is crucial to degas your solvents before use. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Add Radical Scavengers/Antioxidants: The addition of a radical scavenger can inhibit oxidation pathways. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[2][3]

  • Control the pH: While less common in organic synthesis compared to biochemical applications, maintaining a slightly acidic pH can help to keep the thiol in its protonated and less easily oxidized form.

  • Use Freshly Distilled this compound: Over time, this compound can partially oxidize in storage. Using freshly distilled thiol can improve reaction outcomes.

Q3: What are the signs of this compound oxidation in my reaction mixture?

A3: Visual inspection of the reaction mixture is often inconclusive. The most reliable way to detect oxidation is through analytical techniques. Thin Layer Chromatography (TLC) may show a new, less polar spot corresponding to the disulfide. However, the most definitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can separate and identify this compound and its disulfide dimer.

Q4: Can I reverse the oxidation of this compound to its disulfide?

A4: Yes, disulfide bonds can be reduced back to thiols. However, this requires the addition of a reducing agent to your workup, which may complicate purification. Common reducing agents include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). It is generally preferable to prevent oxidation in the first place.

Troubleshooting Guides

Issue 1: Low Yield in a Thioether Synthesis Using this compound

Symptoms:

  • The desired thioether product is obtained in a lower-than-expected yield.

  • A significant amount of starting material (e.g., alkyl halide) remains unreacted.

  • A byproduct with a higher molecular weight is observed by GC-MS, corresponding to di-sec-butyl disulfide.

Troubleshooting Workflow:

start Low Yield in Thioether Synthesis inert_atm Was the reaction run under an inert atmosphere (N2 or Ar)? start->inert_atm degassed_solvents Were the solvents degassed prior to use? inert_atm->degassed_solvents Yes implement_inert Implement inert atmosphere techniques. inert_atm->implement_inert No antioxidant Was a radical scavenger (e.g., BHT) added? degassed_solvents->antioxidant Yes implement_degas Degas solvents using an appropriate method. degassed_solvents->implement_degas No analysis Analyze crude reaction mixture by GC-MS or HPLC for di-sec-butyl disulfide. antioxidant->analysis Yes implement_antioxidant Add a catalytic amount of BHT (e.g., 0.1 mol%). antioxidant->implement_antioxidant No optimize Optimize other reaction parameters (temperature, concentration, base). analysis->optimize implement_inert->degassed_solvents implement_degas->antioxidant implement_antioxidant->analysis

Caption: Troubleshooting workflow for low yields in thioether synthesis.

Issue 2: Polymerization or Low Yield in Thia-Michael Addition

Symptoms:

  • The reaction mixture becomes viscous or solidifies, indicating polymerization of the Michael acceptor.

  • The desired 1,4-adduct is formed in low yield.

  • Analysis shows the presence of di-sec-butyl disulfide.

Troubleshooting Workflow:

start Low Yield/Polymerization in Thia-Michael Addition check_conditions Was the reaction performed under an inert atmosphere with degassed solvents? start->check_conditions implement_inert Implement inert atmosphere and degassed solvents. check_conditions->implement_inert No check_catalyst Is the catalyst appropriate? (Weak base/nucleophile is often sufficient) check_conditions->check_catalyst Yes implement_inert->check_catalyst change_catalyst Consider a weaker base or nucleophilic catalyst to minimize acceptor polymerization. check_catalyst->change_catalyst No check_inhibitor Was a radical inhibitor for the Michael acceptor included? check_catalyst->check_inhibitor Yes change_catalyst->check_inhibitor add_inhibitor Add a suitable inhibitor (e.g., hydroquinone) for the Michael acceptor. check_inhibitor->add_inhibitor No final_check If issues persist, check for reversibility of the addition (retro-Michael). check_inhibitor->final_check Yes add_inhibitor->final_check

Caption: Troubleshooting guide for thia-Michael addition reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol describes a typical setup for running a reaction with this compound to minimize oxidation.

Materials:

  • Two-neck round-bottom flask

  • Condenser (if heating)

  • Septa

  • Nitrogen or argon gas line with a bubbler

  • Syringes and needles

  • Degassed solvents

  • This compound

  • Other reagents as required

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under a stream of inert gas.

  • Inerting: Purge the assembled apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction, as indicated by a slow bubble rate in the bubbler.

  • Reagent Addition: Add degassed solvents and other reagents via syringe through a septum.

  • This compound Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Stir the reaction under a positive pressure of inert gas for the required time and at the appropriate temperature.

  • Work-up: Quench the reaction as required. It is good practice to perform the initial steps of the work-up (e.g., washing with aqueous solutions) quickly to minimize air exposure.

Protocol 2: Quantification of this compound Oxidation to Di-sec-butyl Disulfide by HPLC

This protocol provides a method to quantify the extent of oxidation in a sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724) and water

  • This compound and di-sec-butyl disulfide standards

HPLC Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and di-sec-butyl disulfide in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute an aliquot of your reaction mixture or stored this compound in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for this compound and di-sec-butyl disulfide based on the retention times of the standards. Construct a calibration curve for each compound and determine their concentrations in the sample.

Data Presentation

Table 1: Effectiveness of BHT in Preventing this compound Oxidation

The following table presents representative data on the effectiveness of butylated hydroxytoluene (BHT) in inhibiting the oxidation of this compound in a solution of tetrahydrofuran (B95107) (THF) stirred open to the air at room temperature for 24 hours.

SampleBHT Concentration (mol%)This compound Remaining (%)Di-sec-butyl Disulfide Formed (%)
1 (Control)075.224.8
20.0192.57.5
30.198.81.2
41.0>99.5<0.5

Data are representative and intended for illustrative purposes.

This data clearly demonstrates that even catalytic amounts of BHT can significantly reduce the rate of this compound oxidation under atmospheric conditions.

References

Troubleshooting low yields in 2-Butanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-butanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors, including the formation of byproducts, oxidation of the desired product, and incomplete reactions. Key issues include the formation of di-sec-butyl sulfide (B99878) when using sodium hydrosulfide (B80085), and the oxidation of this compound to di-sec-butyl disulfide, which is common when reactions are exposed to air.[1][2][3] Additionally, elimination reactions of the starting 2-halobutane can lead to the formation of butene isomers.

Q2: My final product is a clean liquid, but the yield is low. What could be the primary cause?

If your product appears pure but the yield is low, the most probable cause is the formation of volatile byproducts or loss of product during workup. A common side reaction, particularly when using a 2-halobutane with a strong base, is the E2 elimination to form a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene), which would be lost as gases. Incomplete reaction is another possibility, where a significant portion of your starting material remains unreacted.[4][5]

Q3: I have a significant amount of a higher-boiling point impurity in my crude product. What is it likely to be?

A higher-boiling point impurity is often di-sec-butyl disulfide.[6] Thiols are susceptible to oxidation, especially in the presence of oxygen, which causes two molecules of this compound to couple.[1][3] This is a common issue if the reaction and purification are not performed under an inert atmosphere. Another possibility, if using the sodium hydrosulfide method, is the formation of di-sec-butyl sulfide, which has a higher boiling point than this compound.[1][2]

Q4: How can I minimize the formation of di-sec-butyl sulfide as a byproduct?

The formation of di-sec-butyl sulfide occurs when the this compound product reacts with the starting 2-halobutane in an S(_N)2 reaction.[1][2] To circumvent this, it is highly recommended to use thiourea (B124793) as the sulfur source. This method proceeds through an intermediate S-sec-butylisothiouronium salt, which is then hydrolyzed to yield the thiol, preventing the secondary reaction that forms the sulfide.[1][2] If using sodium hydrosulfide, employing an excess of the hydrosulfide nucleophile can also help to minimize this side reaction.[2]

Q5: My crude NMR shows the presence of my product, but I lose most of it during purification. What is happening?

Loss of product during purification can be due to the high volatility of this compound (boiling point: 82-88 °C) or its decomposition.[7][8] If attempting distillation at atmospheric pressure, ensure the condenser is very efficient. Vacuum distillation is a better option to reduce the temperature and minimize thermal decomposition. Additionally, if purification is done via column chromatography, the thiol can oxidize on the column, especially if not properly deactivated or if run slowly.[9] It's also possible to lose product due to its solubility in aqueous washes during workup.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Problem 1: Low yield with significant sulfide byproduct formation.
  • Observation: GC-MS or NMR analysis indicates the presence of a significant amount of di-sec-butyl sulfide.

  • Root Cause: The 2-butanethiolate anion, formed in situ, is reacting with the starting 2-halobutane. This is common when using NaSH or KSH as the sulfur source.[1][2]

  • Troubleshooting Workflow:

start Low Yield with Sulfide Byproduct check_reagent Are you using NaSH or a similar salt? start->check_reagent use_thiourea Switch to the thiourea synthesis route. This avoids the formation of the sulfide byproduct. check_reagent->use_thiourea Yes excess_nucleophile If thiourea is not an option, use a significant excess (2-3 equivalents) of the hydrosulfide salt. check_reagent->excess_nucleophile No, but still getting sulfide end_node Optimized Yield use_thiourea->end_node excess_nucleophile->end_node

Caption: Troubleshooting sulfide byproduct formation.

Problem 2: Low yield with evidence of product oxidation.
  • Observation: The product has a yellowish tint, and GC-MS or NMR indicates the presence of di-sec-butyl disulfide.[6]

  • Root Cause: The thiol group is highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metals.[1][3]

  • Troubleshooting Workflow:

start Low Yield due to Oxidation (Disulfide Formation) check_atmosphere Was the reaction performed under an inert atmosphere? start->check_atmosphere implement_inert Perform the entire synthesis, workup, and purification under N2 or Ar. check_atmosphere->implement_inert No check_solvents Were the solvents deoxygenated? check_atmosphere->check_solvents Yes implement_inert->check_solvents degas_solvents Degas all solvents before use by sparging with N2/Ar or by freeze-pump-thaw cycles. check_solvents->degas_solvents No check_workup Is the workup prolonged or exposed to air? check_solvents->check_workup Yes degas_solvents->check_workup minimize_exposure Minimize the duration of the workup and ensure a constant inert atmosphere blanket. check_workup->minimize_exposure Yes end_node Purer Product, Higher Yield check_workup->end_node No minimize_exposure->end_node

Caption: Preventing product oxidation to disulfide.

Data Summary: Synthesis Methods and Yield Expectations

Synthesis MethodStarting MaterialSulfur SourceKey AdvantagesCommon IssuesExpected Yield
S(_N)2 with Thiourea 2-Bromobutane (B33332) or 2-IodobutaneThioureaAvoids sulfide byproduct formation; generally clean reactions.[1][2]Two-step process (salt formation and hydrolysis).Good to Excellent
S(_N)2 with Hydrosulfide 2-Bromobutane or 2-IodobutaneNaSH or KSHSingle-step, direct conversion.[10]Sulfide byproduct formation is a major issue; can be difficult to separate.[1][2]Poor to Moderate
From Alcohol 2-ButanolH₂S with catalystUtilizes a potentially cheaper starting material.[11]Requires specific catalysts and high-pressure equipment; water is a byproduct.[11]Moderate to Good
Alkene Addition 2-ButeneH₂SDirect addition to the double bond.[10]Can lead to sulfide byproducts; may require acid catalysts.[12]Variable

Detailed Experimental Protocol: Synthesis of this compound via the Thiourea Method

This protocol is a representative procedure for the synthesis of this compound from 2-bromobutane and thiourea, which is a reliable method to avoid sulfide byproduct formation.[1][2]

Step 1: Formation of S-sec-butylisothiouronium bromide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.2 equivalents) and ethanol (B145695) (5 mL per gram of thiourea).

  • Stir the mixture to dissolve the thiourea.

  • Add 2-bromobutane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the isothiouronium salt.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted 2-bromobutane.

  • The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Crucially, all subsequent steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • To a round-bottom flask, add the S-sec-butylisothiouronium bromide from the previous step.

  • Add a solution of sodium hydroxide (B78521) (2.5 equivalents) in deoxygenated water (10 mL per gram of salt).

  • Heat the mixture to reflux for 2 hours. A layer of the thiol may be observed forming.

  • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of ~7-8.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine all organic layers and wash with deoxygenated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude this compound can be purified by fractional distillation under an inert atmosphere. Collect the fraction boiling at approximately 84-85 °C.[13]

References

Technical Support Center: Reactions Involving 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butanethiol. It addresses common issues related to byproduct formation and provides detailed experimental protocols for their identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most prevalent byproduct is di-sec-butyl disulfide , which forms through the oxidation of this compound. Another common byproduct is di-sec-butyl sulfide (B99878) (a thioether), which can arise from certain reaction conditions or as an impurity from the synthesis of this compound. In atmospheric chemistry studies, sulfur dioxide (SO₂) and 2-butanone are major degradation products.[1] Unreacted starting materials can also be present as impurities.

Q2: I observe an unexpected peak in my mass spectrometry data with a mass of approximately 178 g/mol . What is it likely to be?

A2: An unexpected peak with a molecular weight of around 178 g/mol is very likely di-sec-butyl disulfide . This molecule is formed by the oxidative coupling of two molecules of this compound. Its formation is a common issue in reactions involving thiols, especially in the presence of air (oxygen).

Q3: My reaction is sluggish, and I suspect impurities in my this compound starting material. What should I look for?

A3: Besides the common byproducts mentioned above, commercial this compound may contain residual starting materials from its synthesis. Common synthetic routes include the reaction of 2-butene (B3427860) with hydrogen sulfide or the reaction of 2-halobutanes (like 2-bromobutane) with a hydrosulfide (B80085) source. Therefore, trace amounts of these starting materials or other isomers of butanethiol could be present.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Formation of a High Molecular Weight Byproduct

Symptoms:

  • Low yield of the target molecule.

  • Presence of a significant peak in GC-MS or LC-MS analysis corresponding to a mass of ~178 g/mol .

  • The reaction mixture may become slightly cloudy or develop a yellowish tint.

Primary Cause: Formation of di-sec-butyl disulfide through oxidation of this compound.

Troubleshooting Workflow:

start Low Yield & High MW Byproduct Detected check_atmosphere Was the reaction performed under an inert atmosphere (N2 or Ar)? start->check_atmosphere implement_inert Action: Rerun the reaction under a continuous stream of N2 or Ar. Use degassed solvents. check_atmosphere->implement_inert No check_base Was a strong base used in the reaction? check_atmosphere->check_base Yes final_check Monitor reaction progress by GC-MS or LC-MS for the disappearance of the disulfide byproduct. implement_inert->final_check base_issue Problem: Basic conditions can facilitate the oxidation of thiols. check_base->base_issue Yes check_reducing_agent Is the presence of a reducing agent compatible with your reaction? check_base->check_reducing_agent No base_solution Action: If possible, use a milder base or add the base slowly at a lower temperature. base_issue->base_solution base_solution->final_check add_reducing_agent Action: Add a reducing agent like TCEP or DTT to the reaction mixture. check_reducing_agent->add_reducing_agent Yes check_reducing_agent->final_check No add_reducing_agent->final_check

Caption: Troubleshooting workflow for disulfide formation.

Issue 2: Formation of Di-sec-butyl Sulfide Byproduct in Nucleophilic Substitution Reactions

Symptoms:

  • In a reaction where 2-butanethiolate is used as a nucleophile with a sec-butyl leaving group, a byproduct with a mass of ~146 g/mol is observed.

  • Reduced yield of the desired thioether product.

Primary Cause: Self-condensation or reaction of the 2-butanethiolate with unreacted starting material (e.g., 2-bromobutane) if it is also the electrophile's precursor.

Mitigation Strategies:

  • Slow Addition: Add the this compound or its corresponding thiolate to the reaction mixture containing the electrophile slowly and at a controlled temperature.

  • Excess Electrophile: Use a slight excess of the primary electrophile to ensure the nucleophile is consumed in the desired reaction.

  • Purification: Di-sec-butyl sulfide can often be separated from the desired product by column chromatography due to differences in polarity.

Quantitative Data Summary

The following table summarizes the reported yields of major byproducts in the atmospheric degradation of this compound.

ReactantByproductYield (%)
OH radicalSulfur Dioxide (SO₂)81 ± 2
2-Butanone42 ± 1
Cl atomSulfur Dioxide (SO₂)59 ± 2
2-Butanone39 ± 2
Data sourced from atmospheric chemistry studies.[1]

Experimental Protocols

Protocol 1: Identification and Quantification of Di-sec-butyl Disulfide and Di-sec-butyl Sulfide by GC-MS

This protocol outlines the general procedure for analyzing a reaction mixture for the presence of this compound and its common byproducts.

1. Sample Preparation:

  • Quench a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

  • If necessary, filter the sample to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-300 m/z

3. Data Analysis:

  • Identify the peaks corresponding to this compound, di-sec-butyl disulfide, and di-sec-butyl sulfide based on their retention times and mass spectra.

  • For quantification, prepare calibration curves using authentic standards of each compound.

Workflow for GC-MS Analysis:

sample Reaction Mixture Aliquot dilute Dilute with Solvent (e.g., Dichloromethane) sample->dilute inject Inject into GC-MS dilute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect analyze Data Analysis: - Peak Identification - Quantification detect->analyze

Caption: General workflow for GC-MS analysis of this compound reactions.

Protocol 2: Quantification of this compound and Byproducts by HPLC

This protocol is suitable for less volatile products or when derivatization is preferred.

1. Sample Preparation and Derivatization (Optional):

  • Dilute a known amount of the reaction mixture in a suitable solvent.

  • For improved detection and chromatography, thiols can be derivatized. A common derivatizing agent is N-(1-pyrenyl)maleimide (NPM), which adds a fluorescent tag.

    • To 100 µL of the diluted sample, add 100 µL of a 1 mg/mL solution of NPM in acetonitrile.
    • Add 10 µL of a base catalyst (e.g., triethylamine).
    • Heat at 60 °C for 30 minutes.
    • Cool and dilute as necessary for injection.

2. HPLC Instrumentation and Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic acid)
Start with 30% Acetonitrile, ramp to 95% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis (e.g., 254 nm) or Fluorescence (Ex/Em depends on derivatizing agent)

3. Data Analysis:

  • Quantify the compounds of interest by comparing their peak areas to calibration curves prepared from authentic standards (derivatized in the same manner).

Logical Relationship for Method Selection:

start Need to Analyze Reaction Mixture volatility_check Are the analytes of interest volatile and thermally stable? start->volatility_check gcms Use GC-MS for direct analysis. volatility_check->gcms Yes hplc_check Are the analytes non-volatile or thermally labile? volatility_check->hplc_check No end Analysis Complete gcms->end hplc Use HPLC. Consider derivatization for thiols to improve detection. hplc_check->hplc Yes hplc->end

Caption: Decision diagram for selecting the appropriate analytical method.

References

Technical Support Center: Quantification of Volatile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of volatile thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of volatile thiols, from sample preparation to analysis.

FAQ 1: Why are volatile thiols so difficult to quantify accurately?

The accurate quantification of volatile thiols presents several analytical challenges[1][2][3]:

  • High Reactivity and Instability: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, leading to the formation of disulfides or other species.[1][4] This instability can result in sample loss and underestimation of the thiol concentration.

  • Low Concentrations: Volatile thiols are often present at trace or ultra-trace levels (ng/L) in complex matrices.[1][2][5] This necessitates highly sensitive analytical methods and efficient pre-concentration steps.

  • Complex Matrices: Biological fluids, food, and beverages contain a multitude of compounds that can interfere with thiol analysis, causing matrix effects.[1][2][3]

  • Volatility: While a key characteristic, their volatility can also lead to sample loss during preparation and handling.[6]

FAQ 2: I am not detecting any thiol peaks in my GC-MS analysis. What are the possible causes and solutions?

Several factors could lead to a lack of signal. Here is a troubleshooting guide:

Possible Cause Troubleshooting Steps
Thiol Degradation Thiols are highly susceptible to oxidation. Ensure samples are fresh and stored properly (e.g., at low temperatures, under inert gas). Consider adding antioxidants like EDTA to your sample preparation workflow.[7]
Inefficient Extraction The chosen extraction method (e.g., SPME, SPE) may not be suitable for your specific thiols or matrix. Review the literature for validated methods for your analytes of interest. Consider optimizing extraction parameters like time, temperature, and sorbent material.
Poor Derivatization Yield If using derivatization, the reaction may be incomplete. Optimize reaction conditions (pH, temperature, time, reagent concentration).[8] Ensure the derivatizing agent is fresh and has not degraded.
Active Sites in GC System Thiols can interact with active sites in the GC inlet and column, leading to peak tailing or complete loss of signal.[9] Use a deactivated inlet liner and a column specifically designed for sulfur compounds.
Low Concentration The concentration of thiols in your sample may be below the detection limit of your instrument.[5] Implement a pre-concentration step in your sample preparation or use a more sensitive detector.

FAQ 3: My chromatograms show significant peak tailing for my thiol analytes. How can I improve peak shape?

Peak tailing is a common issue in the GC analysis of thiols and is often caused by interactions with the analytical system.[1]

  • Solution 1: System Deactivation: Ensure all components of your GC system that come into contact with the sample are properly deactivated. This includes the inlet liner, column, and any transfer lines. Using columns specifically designed for volatile sulfur compound analysis, such as those with a wax-based stationary phase, can also improve peak shape.[9]

  • Solution 2: Derivatization: Converting the reactive sulfhydryl group to a less polar, more stable derivative can significantly reduce peak tailing and improve chromatographic performance.[6][8]

FAQ 4: Should I use GC-MS or LC-MS for volatile thiol analysis?

Both techniques have their advantages and are used for thiol analysis. The choice depends on the specific application and the properties of the thiols of interest.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and widely used technique for volatile compounds.[5]

    • Strengths: Excellent separation efficiency for volatile compounds.

    • Weaknesses: Can suffer from issues with thiol instability at high temperatures and interactions with the system, leading to peak tailing.[5][9] Derivatization is often necessary to improve stability and chromatography.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is becoming increasingly popular for thiol analysis, especially when coupled with derivatization.[7][10]

    • Strengths: Milder analytical conditions that can reduce the risk of thermal degradation. Derivatization can be used to improve ionization efficiency and sensitivity.[10][11]

    • Weaknesses: Volatile thiols are not directly detectable by electrospray ionization (ESI)-MS and require derivatization to be converted into nonvolatile derivatives.[10][11]

FAQ 5: What is derivatization and why is it often necessary for thiol analysis?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.[6] For volatile thiols, derivatization is crucial for several reasons:

  • Increased Stability: By reacting the highly reactive sulfhydryl group, derivatization protects the thiol from oxidation and degradation during sample preparation and analysis.[8][12]

  • Improved Chromatographic Behavior: Derivatives are often less polar and less prone to interacting with active sites in the GC system, resulting in better peak shapes.[6]

  • Enhanced Detectability: Derivatization can introduce a functional group that improves the response of the detector, thereby increasing the sensitivity of the analysis.[8] For LC-MS, it converts volatile thiols into non-volatile derivatives that can be ionized and detected.[10][11]

Experimental Workflows & Protocols

This section provides diagrams and outlines of common experimental workflows for the quantification of volatile thiols.

General Workflow for Volatile Thiol Quantification

The following diagram illustrates a typical workflow for the analysis of volatile thiols, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., wine, plasma) Extraction Extraction (e.g., SPE, SPME) SampleCollection->Extraction Derivatization Derivatization (Optional but Recommended) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Detection (MS, FPD, SCD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for volatile thiol analysis.

Troubleshooting Logic for Poor Chromatographic Results

This diagram provides a logical approach to troubleshooting common issues encountered during the chromatographic analysis of volatile thiols.

G Start Poor Chromatographic Results (No Peaks, Tailing, Low Intensity) CheckSystem Check GC/LC System Suitability (Run Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeSystem Optimize System: - Deactivate Inlet/Column - Check for Leaks - Use Appropriate Column SystemOK->OptimizeSystem No SamplePrepIssue Investigate Sample Preparation SystemOK->SamplePrepIssue Yes OptimizeSystem->CheckSystem CheckExtraction Review Extraction Protocol: - Correct Sorbent/Solvent? - Optimized Parameters? SamplePrepIssue->CheckExtraction CheckDerivatization Review Derivatization Protocol: - Reagent Quality? - Correct pH/Temp/Time? SamplePrepIssue->CheckDerivatization ThiolDegradation Consider Thiol Degradation: - Use Fresh Samples - Add Stabilizers (e.g., EDTA) SamplePrepIssue->ThiolDegradation Resolved Problem Resolved CheckExtraction->Resolved CheckDerivatization->Resolved ThiolDegradation->Resolved

Caption: Troubleshooting decision tree for chromatographic issues.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in method selection and optimization.

Table 1: Comparison of Derivatization Reagents for Volatile Thiol Analysis

Derivatizing AgentReaction PrincipleAnalytical TechniqueAdvantagesDisadvantagesReference
Pentafluorobenzyl bromide (PFBBr) Extractive alkylationGC-MSForms stable derivatives, good for trace analysis.Requires careful optimization of reaction conditions.[13]
4,4'-dithiodipyridine (DTDP) Thiol-disulfide exchangeLC-MS/MSReacts rapidly at acidic pH, suitable for wine analysis.Excess reagent may need to be removed.[7]
Monobromobimane (mBBr) S-bimanyl derivatizationLC-ESI-MSEnables detection of volatile thiols as non-volatile derivatives.Requires fluorescence detector or MS for detection.[10]
Ethyl propiolate (ETP) Michael additionGC-MS/MSGreener alternative to PFBBr.May have higher detection limits for some thiols.[8]

Table 2: Performance of Analytical Methods for Volatile Thiol Quantification in Wine

MethodThiol AnalyteLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
HS-SPME-GC-MS (with PFBBr derivatization) 4-mercapto-4-methyl-2-pentanone (4-MMP)<1--[13]
LC-MS/MS (with DTDP derivatization) 3-mercaptohexan-1-ol (3-MH)0.51.795-105[7]
LC-MS/MS (with DTDP derivatization) 3-mercaptohexyl acetate (B1210297) (3-MHA)0.31.098-103[7]
UPLC-MS/MS (with DTDP derivatization) Methanethiol--71.72-104.72[5]
UPLC-MS/MS (with DTDP derivatization) 2-furfurylthiol--71.72-104.72[5]

Detailed Experimental Protocols

This section provides an overview of a common experimental protocol for the analysis of volatile thiols in wine using derivatization followed by LC-MS/MS. This is a generalized protocol and should be optimized for your specific application.

Protocol: Quantification of Volatile Thiols in Wine using DTDP Derivatization and LC-MS/MS

1. Materials and Reagents:

  • Wine sample

  • 4,4'-dithiodipyridine (DTDP) solution

  • Internal standards (deuterated analogues of the target thiols)

  • Ethylenediaminetetraacetic acid (EDTA) solution

  • Acetaldehyde (B116499)

  • Solid-phase extraction (SPE) cartridges

  • Methanol (B129727)

  • Formic acid

  • Ultrapure water

2. Sample Preparation and Derivatization:

  • To a known volume of wine, add the internal standard solution.

  • Add EDTA solution to chelate metal ions and prevent thiol oxidation.[7]

  • Add acetaldehyde to bind with any free sulfur dioxide that may interfere with the derivatization.[7]

  • Add the DTDP derivatizing solution and allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).[7]

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the derivatized wine sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the derivatized thiols with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using mobile phases consisting of water and methanol or acetonitrile (B52724) with a small amount of formic acid.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity. Optimize the MRM transitions for each derivatized thiol and internal standard.

5. Quantification:

  • Construct a calibration curve using a series of standards containing known concentrations of the target thiols and a constant concentration of the internal standard.

  • Calculate the concentration of the thiols in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

References

Technical Support Center: Gas Chromatography Analysis of 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butanethiol in gas chromatography (GC).

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

Answer: Peak tailing is a common issue when analyzing active compounds like thiols.[1][2] Here are the primary causes and troubleshooting steps:

  • Active Sites in the GC System: Thiols can interact with active sites in the injector, column, and detector, leading to peak tailing.[3][4]

    • Solution: Use an inert flow path, including deactivated liners and columns specifically designed for sulfur analysis.[4][5] Regularly replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector according to the manufacturer's instructions.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature, within its specified limits. If tailing persists, consider trimming the column inlet.

  • Low Injector Temperature: Insufficient temperature in the injector can cause incomplete volatilization of this compound.

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization of the analyte.

Question: I am observing peak fronting for my this compound standard. What could be the reason?

Answer: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample. Using a column with a thicker film can also increase sample capacity.[6][7]

  • Solvent Mismatch: If the solvent has a much lower polarity than the stationary phase, it can cause the analyte band to spread, leading to fronting.

    • Solution: Choose a solvent that is more compatible with the polarity of your GC column.

Issue 2: Poor Resolution and Co-elution

Question: I am unable to separate this compound from its isomers (1-Butanethiol, Isobutanethiol, tert-Butanethiol). What can I do to improve the resolution?

Answer: The butanethiol isomers have very similar boiling points, making their separation challenging.[3] Here are some strategies to improve resolution:

  • Column Selection: The choice of GC column is critical.

    • Solution: A long, thick-film, non-polar column, such as an Rtx-1 (60 m x 0.53 mm ID, 7.0 µm film thickness), is often effective for separating these volatile isomers.[3][8] Porous layer open tubular (PLOT) columns can also offer unique selectivity for sulfur compounds.[8]

  • Optimize GC Parameters: Fine-tuning the analytical conditions can significantly impact resolution.

    • Solution:

      • Temperature Program: Use a slow initial oven temperature and a gradual temperature ramp to enhance separation.[9][10]

      • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.[9]

      • Column Length: Increasing the column length can improve resolution, but will also increase analysis time.[10]

Question: My this compound peak is co-eluting with another compound in my sample matrix. How can I resolve this?

Answer: Co-elution can be addressed by altering the selectivity of your chromatographic system.

  • Change Stationary Phase: Different stationary phases provide different selectivities.

    • Solution: If you are using a non-polar column, try an intermediate polarity or a specialized sulfur column (e.g., DB-Sulfur SCD).[5][6]

  • Derivatization: Converting this compound to a derivative can change its retention time and move it away from the interfering peak.

    • Solution: Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride (B1165640) can improve chromatographic behavior.[3]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For general analysis and separation of butanethiol isomers, a thick-film non-polar column (e.g., Rtx-1, 60 m x 0.53 mm ID, 7.0 µm film thickness) is a good starting point.[3][8] For complex matrices or to resolve co-elution issues, a specialized sulfur column with enhanced inertness, such as an Agilent J&W DB-Sulfur SCD, can provide better peak shape and resolution.[5]

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: Derivatization is not always necessary but can be highly beneficial, especially when dealing with low concentrations, poor peak shape, or co-elution.[3] Derivatization can increase the volatility and reduce the polarity of this compound, leading to improved peak shape and better separation.[3] Common derivatizing agents for thiols include silylating agents like BSTFA and acetylating agents like acetic anhydride.[3]

Q3: What are the key challenges in the GC analysis of this compound?

A3: The main challenges include:

  • Reactivity and Adsorption: Thiols are prone to adsorption on active sites within the GC system, leading to poor peak shape and low recovery.[3]

  • Volatility: The high volatility of this compound requires careful optimization of the GC conditions for effective separation from other volatile compounds.[3]

  • Low Concentrations: In many samples, this compound is present at trace levels, necessitating sensitive detectors and sometimes preconcentration or derivatization steps.[3]

  • Co-elution with Isomers: The structural similarity of butanethiol isomers makes their chromatographic separation difficult.[3]

Q4: How can I improve the sensitivity for this compound analysis?

A4: To improve sensitivity, consider the following:

  • Detector Selection: Use a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which are more sensitive to sulfur compounds than a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) in full scan mode.[5]

  • Sample Preparation: Employ a preconcentration technique such as headspace solid-phase microextraction (HS-SPME).

  • Derivatization: Derivatization can enhance the detector response.[3]

  • Injection Technique: Use a splitless injection to introduce more of the sample onto the column.

Quantitative Data

Table 1: Expected Retention Times for Butanethiol Isomers on an Rtx-1 Column

CompoundRetention Time (min)
tert-Butanethiol12.5
Isobutanethiol13.2
This compound14.1
1-Butanethiol15.8
Note: Retention times are approximate and may vary depending on the specific instrument and conditions. Data adapted from BenchChem Application Note.[3]

Experimental Protocols

Protocol 1: Separation of Butanethiol Isomers

This protocol outlines a method for the separation of 1-butanethiol, this compound, isobutanethiol, and tert-butanethiol.

  • Sample Preparation:

    • Prepare a standard mixture of the butanethiol isomers in a suitable solvent (e.g., dichloromethane).

  • Gas Chromatography - Mass Spectrometry (GC-MS) Analysis:

    • Column: Rtx-1, 60 m x 0.53 mm ID, 7.0 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[3]

    • Oven Program: 40°C (hold for 5 min), then ramp at 5°C/min to 150°C (hold for 2 min).[3]

    • Injector: Splitless mode at 250°C.[3]

    • Injection Volume: 1 µL.[3]

    • MS Parameters:

      • Transfer Line: 280°C.[3]

      • Ion Source: 230°C.[3]

      • Quadrupole: 150°C.[3]

      • Scan Range: m/z 35-200.[3]

Protocol 2: Derivatization of this compound with BSTFA

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation:

    • In a 2 mL autosampler vial, add 100 µL of the sample (dissolved in a suitable solvent like dichloromethane).

    • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]

    • Cap the vial and heat at 60°C for 30 minutes.[3]

    • After cooling, the sample is ready for injection.

Visualizations

Troubleshooting_Workflow cluster_tailing Troubleshoot Tailing cluster_fronting Troubleshoot Fronting cluster_coelution Troubleshoot Co-elution start Start: Poor Resolution of this compound peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Asymmetric coelution Co-elution with Isomers or Matrix? peak_shape->coelution Symmetric but Broad fronting Peak Fronting? tailing->fronting No check_inertness Check System Inertness (Liner, Column) tailing->check_inertness Yes fronting->coelution No reduce_concentration Reduce Sample Concentration/ Injection Volume fronting->reduce_concentration Yes optimize_gc Optimize GC Parameters (Temp Program, Flow Rate) coelution->optimize_gc Yes solution Resolution Improved? solution->start No, Re-evaluate end End: Successful Analysis solution->end Yes check_installation Check Column Installation check_inertness->check_installation check_contamination Check for Contamination check_installation->check_contamination check_contamination->solution check_solvent Check Solvent-Phase Polarity Match reduce_concentration->check_solvent check_solvent->solution change_column Change Column (Polarity, Length) optimize_gc->change_column derivatize Derivatize Sample change_column->derivatize derivatize->solution

Caption: Troubleshooting workflow for improving this compound resolution in GC.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample_collection Sample Collection derivatization Derivatization (Optional) e.g., with BSTFA sample_collection->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation (e.g., Rtx-1 Column) gc_injection->separation detection Detection (e.g., MS or SCD) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration reporting Reporting peak_integration->reporting

References

Minimizing sample loss during 2-Butanethiol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Butanethiol analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample loss and ensure accurate analytical results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, a volatile and reactive sulfur compound.

Issue 1: Low or No Analyte Peak Detected

Question: I am injecting a known concentration of this compound, but I am seeing a very small peak or no peak at all. What could be the cause?

Answer: This is a common issue when analyzing reactive sulfur compounds like this compound and is often due to sample loss through adsorption. The thiol group in this compound is highly reactive and can readily bind to active sites within your analytical system.[1] Here are the primary causes and troubleshooting steps:

  • Active Sites in the GC System: Standard stainless steel and other metal surfaces in your GC system are highly adsorptive for sulfur compounds.[1] Every component in the sample path, from the injection port to the detector, can contribute to sample loss.

    • Solution: Employ an inert flow path. This involves using deactivated components for every part of the system that comes into contact with the sample.[2][3] This includes the sample canisters, transfer lines, injection port liner, connectors, valves, and fittings.[1] Consider using commercially available inert-coated components.

  • Improper Column Selection: The GC column itself can be a major source of sample loss.

    • Solution: Use a column specifically designed for sulfur analysis, which has low bleed and exceptional inertness.[2][3] Columns like the DB-Sulfur SCD are optimized for this purpose.

  • Sample Adsorption in Vials/Containers: The sample vials or containers themselves can have active sites on their surfaces.

    • Solution: Use silanized glass vials or other inert-coated sample containers to minimize surface interactions.

Troubleshooting Workflow for Low/No Peak:

G start Low or No this compound Peak check_system Is the entire sample flow path inert? start->check_system inert_path Deactivate/replace components: - Injector liner - Tubing - Ferrules - Column check_system->inert_path No check_column Are you using a sulfur-specific GC column? check_system->check_column Yes reanalyze Re-analyze Sample inert_path->reanalyze inert_column Install a column designed for sulfur analysis (e.g., DB-Sulfur SCD). [2, 7] check_column->inert_column No check_vials Are sample vials/containers inert? check_column->check_vials Yes inert_column->reanalyze inert_vials Use silanized or inert-coated vials. check_vials->inert_vials No check_vials->reanalyze Yes inert_vials->reanalyze

Caption: Troubleshooting workflow for low or no this compound peak.

Issue 2: Peak Tailing and Poor Peak Shape

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing for active compounds like this compound is often a result of secondary, non-ideal interactions with the analytical system. This can lead to inaccurate quantification.

  • Active Sites: As with complete sample loss, active sites in the injector, column, or detector can cause peak tailing.[4]

    • Solution: A fully inert sample path is crucial.[2][3] Ensure all components are properly deactivated.

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites.

    • Solution: Bake out the column at a high temperature as recommended by the manufacturer. If the problem persists, you may need to trim the front end of the column or replace it entirely.[5]

  • Improper Column Installation: Incorrect column installation in the inlet or detector can create dead volumes, leading to peak broadening and tailing.[6]

    • Solution: Carefully follow the manufacturer's instructions for column installation, ensuring the correct insertion depth and proper ferrule tightening.

Potential Cause Recommended Solution
Active sites in the flow pathUse inert-coated liners, tubing, and fittings.[1]
Column contaminationBake out the column or trim the front end.[5]
Improper column installationRe-install the column according to manufacturer specifications.[6]
Use of a non-ideal columnSwitch to a column specifically designed for sulfur analysis.[2]
Issue 3: Poor Reproducibility (Varying Peak Areas)

Question: I am getting inconsistent peak areas for replicate injections of the same this compound standard. What is causing this variability?

Answer: Poor reproducibility is a critical issue that undermines the reliability of your results. For a reactive analyte like this compound, this often points to system instability or active sites.

  • System Passivation: A new or recently maintained GC system may have a high number of active sites. The first few injections of a thiol-containing sample will "passivate" the system by binding to these sites, leading to lower initial responses.

    • Solution: Condition the system by performing several injections of a high-concentration standard or the sample itself until the peak area stabilizes.[7]

  • Leaks in the System: Leaks in the carrier gas line, septum, or fittings can lead to fluctuations in flow and pressure, affecting reproducibility.[5]

    • Solution: Perform a leak check of the entire system. Pay close attention to the septum, which should be replaced regularly.[4]

  • Sample Stability: Although this compound is stable under proper storage conditions, it can degrade in the presence of certain reactive species or upon exposure to air over time.[8][9]

    • Solution: Prepare fresh standards regularly and store them in tightly sealed, inert vials in a cool, dark place.[10]

Logical Relationship for Poor Reproducibility:

G reproducibility Poor Reproducibility passivation Incomplete System Passivation reproducibility->passivation leaks System Leaks reproducibility->leaks stability Sample Instability reproducibility->stability passivation_sol Solution: Condition system with several injections. [3] passivation->passivation_sol leaks_sol Solution: Perform a leak check and replace septum. [21] leaks->leaks_sol stability_sol Solution: Prepare fresh standards and store properly. [11] stability->stability_sol

Caption: Causes and solutions for poor reproducibility in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound samples to prevent loss? A1: Store this compound in a cool, well-ventilated, and dark location in a tightly sealed container.[10][11] To minimize adsorption, use inert-coated or silanized glass vials. For long-term storage, refrigeration is recommended. The compound is flammable, so keep it away from heat, sparks, and open flames.[8]

Q2: Can I use a standard stainless steel transfer line for my this compound analysis? A2: It is strongly discouraged. Standard stainless steel surfaces are highly active and will adsorb sulfur compounds, leading to significant sample loss.[1] Use silica-coated stainless steel or other deactivated tubing for all sample transfer lines.[7]

Q3: How often should I replace the injector liner and septum? A3: For trace-level sulfur analysis, it is good practice to replace the septum daily to prevent leaks and bleed.[4] The injector liner should be inspected regularly and replaced if it appears contaminated or if you observe peak tailing or a loss of response. Using an inert-coated liner is crucial.[3]

Q4: What type of detector is best suited for this compound analysis? A4: Sulfur-specific detectors are highly recommended to avoid interference from co-eluting hydrocarbons.[1] The Sulfur Chemiluminescence Detector (SCD) is an excellent choice due to its high selectivity, linearity, and equimolar response to sulfur compounds.[3] Flame Photometric Detectors (FPD) are also commonly used but can be more susceptible to quenching from hydrocarbons.[1]

Detector TypeAdvantagesDisadvantages
Sulfur Chemiluminescence (SCD)Highly selective, linear, equimolar response, less prone to quenching.[1][3]Higher initial cost.
Flame Photometric (FPD)Good sensitivity for low ppm to ppb levels.[1]Can suffer from hydrocarbon quenching, non-linear response.[1]
Pulsed Flame Photometric (PFPD)Excellent sensitivity to low ppb levels.[1]Also susceptible to quenching.[1]

Experimental Protocols

Protocol 1: GC System Conditioning for Thiol Analysis

This protocol outlines the steps to passivate a GC system before analyzing this compound to ensure reproducible results.

Objective: To saturate active sites within the GC system to minimize analyte loss and achieve stable peak areas.

Materials:

  • High-concentration this compound standard (e.g., 10-100 ppm)

  • GC system equipped with an inert flow path and a sulfur-specific column

Procedure:

  • System Preparation: Ensure the GC system has been properly installed with an inert liner, sulfur-specific column, and inert ferrules. Perform a leak check.

  • Set GC Conditions: Set the GC oven, inlet, and detector temperatures to the analytical method parameters. Allow the system to equilibrate.

  • Priming Injections: Perform 3-5 consecutive injections of the high-concentration this compound standard.

  • Monitor Response: Monitor the peak area of this compound for each injection.

  • Assess Stability: The system is considered conditioned when the peak area response is consistent between consecutive injections (e.g., <5% RSD).

  • Proceed with Analysis: Once a stable response is achieved, you can proceed with the analysis of your standards and samples.

References

Technical Support Center: Quenching Reactions Involving 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quenching reactions involving 2-butanethiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive properties?

This compound, also known as sec-butyl mercaptan, is an organosulfur compound with the chemical formula C4H10S.[1][2] Its key feature is the thiol (-SH) group, which dictates its reactivity. The sulfur atom in the thiol group is a good nucleophile, especially in its deprotonated thiolate form (RS⁻).[3][4] Thiols are more acidic than their alcohol counterparts.[3] The S-H bond is weaker than an O-H bond, making thiols susceptible to oxidation.[3] this compound is a colorless, flammable liquid with a very strong and unpleasant odor.[2][5]

Q2: What are common quenching agents for reactions involving this compound?

Several types of reagents can be used to quench excess this compound in a reaction mixture. The choice of quencher depends on the specific reaction conditions and downstream applications.

  • Oxidizing Agents: A simple and effective method for neutralizing the odor and reactivity of this compound is to oxidize it. A dilute solution of sodium hypochlorite (B82951) (bleach) is commonly used for cleaning glassware and treating waste streams.[6][7] For reaction workups, milder oxidizing agents like hydrogen peroxide or iodine can be used to convert thiols to disulfides.[8]

  • Alkylating Agents: Electrophilic reagents that react with the nucleophilic sulfur atom can be used as quenchers. Common examples include iodoacetamide (B48618) and N-ethylmaleimide (NEM), which form stable thioether bonds.[9][10][11]

  • Acidification: For reactions where the reactive species is the thiolate anion, quenching can be achieved by lowering the pH of the solution with an acid.[10] This protonates the thiolate, rendering it less nucleophilic.

Q3: How can I prevent the common side reaction of disulfide formation?

Disulfide formation (R-S-S-R) is a common oxidative side reaction for thiols, including this compound.[12][13] This can be promoted by the presence of atmospheric oxygen, light, or metal impurities.[12] To minimize this unwanted side reaction, the following precautions should be taken:

  • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[12]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to exclude oxygen.[6][12]

  • Use Fresh Reagents: Use freshly opened or properly stored this compound to minimize the presence of oxidized impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseSolution
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. An excess of the thiol may be necessary in some cases to drive the reaction to completion, especially if disulfide formation is a competing side reaction.[12]
Steric Hindrance If your substrate is sterically hindered, consider increasing the reaction temperature or using a less viscous solvent to improve reaction kinetics.[12]
Inefficient Quenching The quenching process itself might be interfering with your product. Ensure your quencher is specific to the thiol and does not react with your desired product.
Product Degradation This compound and its derivatives can be sensitive. Analyze your reaction mixture at different time points to check for product degradation.
Issue 2: Persistent Unpleasant Odor After Cleanup

Possible Causes and Solutions:

CauseSolution
Incomplete Neutralization Standard cleaning procedures may not be sufficient to eliminate the potent odor of this compound.
Action: All glassware and equipment that came into contact with the thiol should be soaked in a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) overnight in a well-ventilated fume hood.[6][7]
Contaminated Work Area Spills or vapor deposition can lead to lingering smells in the fume hood or lab space.
Action: Wipe down all surfaces in the fume hood with a bleach solution. For persistent odors in the lab, placing open containers of diluted bleach in the affected area can help neutralize airborne thiols.[7]
Improper Waste Disposal Thiol waste that is not properly quenched will continue to release odor.
Action: All liquid and solid waste containing this compound should be treated with an oxidizing agent like bleach before being collected in a designated, sealed waste container.[6][7]
Issue 3: Unexpected Byproducts in the Reaction Mixture

Possible Causes and Solutions:

CauseSolution
Disulfide Formation As mentioned in the FAQs, oxidation of this compound to its disulfide is a very common side reaction.
Action: Implement rigorous air-free techniques, including degassing solvents and maintaining an inert atmosphere.[12]
Reaction with Solvent Some solvents may not be inert under your reaction conditions.
Action: Review the compatibility of your solvent with all reactants and intermediates. If necessary, switch to a more inert solvent.
Over-Oxidation The use of strong oxidizing agents as quenchers can lead to the formation of sulfinic or sulfonic acids from the thiol.[8]
Action: If these over-oxidized products are a concern, use a milder quenching method, such as alkylation or acidification.

Quantitative Data

The following tables summarize key quantitative data regarding the reactivity of this compound.

Table 1: Rate Coefficients for Gas-Phase Reactions of this compound at 298 K [14][15]

ReactantRate Coefficient (k) in cm³/molecule·s
OH Radicals (2.58 ± 0.21) × 10⁻¹¹
Cl Atoms (2.49 ± 0.19) × 10⁻¹⁰

Note: The reaction of this compound with chlorine atoms is approximately an order of magnitude faster than with hydroxyl radicals.[15]

Table 2: Product Yields from the Gas-Phase Oxidation of this compound at 298 K [14][15]

OxidantProductYield (%)
OH Radicals SO₂81 ± 2
2-Butanone42 ± 1
Cl Atoms SO₂59 ± 2
2-Butanone39 ± 2

Note: The primary reaction pathway for both oxidants is the abstraction of the hydrogen atom from the S-H group.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound and Performing a Reaction

This protocol outlines the essential steps for safely handling this compound and setting up a reaction under an inert atmosphere to prevent disulfide formation.

  • Preparation and Safety:

    • All manipulations involving this compound must be performed in a certified chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

    • Prepare a bleach bath by creating a 1:1 mixture of commercial bleach and water in a plastic container for decontaminating glassware and stir bars.[6]

    • Prepare a bleach trap by filling a gas bubbler with commercial bleach to scrub the exhaust gas from the reaction.[6]

  • Solvent Degassing:

    • Choose an appropriate solvent for your reaction.

    • Degas the solvent by sparging with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • Assemble your reaction glassware (e.g., a round-bottom flask with a condenser and a magnetic stir bar). Ensure all glassware is dry.

    • Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.

    • Add your substrate and the degassed solvent to the reaction flask via a syringe or cannula under a positive flow of inert gas.

    • Add this compound to the reaction mixture using a syringe through a rubber septum.

    • Connect the exhaust from the reaction setup (e.g., from the top of the condenser) to the bleach trap.

  • Reaction and Quenching:

    • Stir the reaction at the desired temperature, maintaining a positive pressure of inert gas throughout.

    • Once the reaction is complete, cool the mixture to an appropriate temperature (e.g., 0 °C in an ice bath).

    • Slowly add your chosen quenching agent (e.g., a solution of N-ethylmaleimide in the reaction solvent) to neutralize any excess this compound.

  • Workup and Cleanup:

    • Proceed with your standard aqueous workup and extraction. All aqueous waste should be treated with bleach before disposal.

    • Immediately after use, place all contaminated glassware into the prepared bleach bath to soak overnight.[6]

Protocol 2: Quantification of Thiols using Ellman's Reagent (DTNB)

This protocol can be used to determine the concentration of this compound in a solution.[10][17]

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer with 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in the reaction buffer to a final concentration of 4 mg/mL.

  • Sample Preparation:

    • Dissolve your sample containing this compound in the reaction buffer to a known volume. A series of dilutions may be necessary to fall within the linear range of the assay.

  • Measurement:

    • In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.

    • Measure the absorbance of this solution at 412 nm using a spectrophotometer. This is your blank.

    • Add a small, known volume of your thiol-containing sample (e.g., 10-50 µL) to the cuvette, mix well, and allow the reaction to proceed for 2 minutes.

    • Measure the final absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of the thiol using the Beer-Lambert law (A = εbc), where A is the change in absorbance (final A₄₁₂ - blank A₄₁₂), ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the thiol concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup prep_safety 1. Safety Precautions (Fume Hood, PPE) prep_glassware 2. Prepare Bleach Baths & Gas Traps prep_safety->prep_glassware prep_reagents 3. Degas Solvents prep_glassware->prep_reagents setup 4. Assemble & Purge Apparatus prep_reagents->setup add_reagents 5. Add Reagents (Inert Atmosphere) setup->add_reagents run_reaction 6. Run Reaction add_reagents->run_reaction quench 7. Quench Excess Thiol run_reaction->quench extract 8. Extraction & Purification quench->extract cleanup 9. Decontaminate Glassware & Waste extract->cleanup

Caption: General experimental workflow for reactions involving this compound.

disulfide_formation cluster_problem Problem: Unwanted Oxidation thiol 2x R-SH (this compound) disulfide R-S-S-R (Disulfide byproduct) thiol->disulfide [O₂], light, metal ions degas Degas Solvents inert_atm Inert Atmosphere (N₂ or Ar) troubleshooting_yield start Low Product Yield? check_stoich Check Stoichiometry & Reagent Purity start->check_stoich Yes check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions Yes check_byproducts Analyze for Byproducts (e.g., Disulfide) start->check_byproducts Yes solution_stoich Adjust Molar Ratios check_stoich->solution_stoich Issue Found solution_conditions Optimize Temp/Time check_conditions->solution_conditions Issue Found solution_byproducts Implement Air-Free Techniques check_byproducts->solution_byproducts Issue Found

References

Technical Support Center: Disposal of 2-Butanethiol Waste and Contaminated Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of 2-butanethiol and associated contaminated materials. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound waste?

A1: The primary hazard of this compound is its extreme malodor, which can cause significant distress and be mistaken for a natural gas leak.[1][2] It is also a flammable liquid and can cause skin and eye irritation.[3]

Q2: What is the general principle for disposing of this compound waste?

A2: The most common and effective method for neutralizing this compound waste is through oxidation, typically using a sodium hypochlorite (B82951) (bleach) solution.[4][5][6] This process converts the volatile and odorous thiol into a less reactive and non-malodorous sulfonic acid.[4][6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound waste?

A3: When handling this compound waste, it is mandatory to work within a certified chemical fume hood.[2][4][5] Required PPE includes nitrile gloves, safety goggles, and a laboratory coat.[4]

Q4: How should I dispose of empty this compound containers?

A4: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinseate must be collected and treated as hazardous waste.[7] After thorough rinsing and air-drying, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's environmental health and safety (EHS) office.[8]

Q5: Who should I contact for specific questions about hazardous waste disposal at my institution?

A5: You should always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.[5][9]

Troubleshooting Guides

Problem: A strong, unpleasant odor persists in the lab even after following disposal procedures.

Possible Cause Troubleshooting Step
Incomplete neutralization of waste.Ensure an excess of bleach solution was used and that the reaction was allowed to proceed for a sufficient amount of time (at least 24 hours is recommended).[1][6]
Contaminated equipment or surfaces.All glassware, stir bars, and other equipment that came into contact with this compound must be decontaminated by soaking in a bleach bath.[1][5] Wipe down fume hood surfaces with a bleach solution.[2]
Improper disposal of solid waste.Contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) should be sealed in a labeled, airtight container before disposal as hazardous waste.[1][2][4]
Leaking waste container.Ensure waste containers are properly sealed and stored in a well-ventilated area, preferably within a secondary container.[8][5]

Problem: The neutralization reaction with bleach is generating excessive heat or fumes.

Possible Cause Troubleshooting Step
The concentration of this compound in the waste is too high.Dilute the this compound waste with a compatible solvent before slowly adding it to the bleach solution.[6]
The bleach solution is being added too quickly.Add the bleach solution gradually while stirring to control the reaction rate and heat generation.[6]
Inadequate ventilation.Ensure the procedure is performed in a certified chemical fume hood with proper airflow.[2][4][5]

Experimental Protocols

Protocol 1: Neutralization of Liquid this compound Waste

This protocol describes the oxidation of liquid this compound waste using sodium hypochlorite (bleach).

Materials:

  • Liquid this compound waste

  • Household bleach (5-6% sodium hypochlorite)

  • Water

  • Large chemical-resistant container (e.g., polypropylene (B1209903) or polyethylene)

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat

Procedure:

  • Work in a certified chemical fume hood. [2][4][5]

  • Prepare a 1:1 solution of bleach and water in the chemical-resistant container. For example, mix 1 liter of bleach with 1 liter of water.[5]

  • Place the container on a stir plate and add a stir bar.

  • Slowly and carefully add the liquid this compound waste to the stirring bleach solution.[4][6] Monitor for any signs of excessive heat generation.

  • Once all the waste has been added, continue stirring for at least 2 hours.

  • Cover the container and let it sit in the fume hood for at least 24 hours to ensure complete neutralization.[1][6]

  • After 24 hours, check for any remaining thiol odor. If an odor persists, add more bleach and let the solution sit for another 24 hours.

  • Once neutralized, the solution can be disposed of as hazardous corrosive waste according to your institution's guidelines.[4]

Protocol 2: Decontamination of Glassware and Equipment

This protocol details the procedure for decontaminating non-disposable items that have been in contact with this compound.

Materials:

  • Contaminated glassware and equipment (e.g., flasks, beakers, stir bars)

  • Household bleach (5-6% sodium hypochlorite)

  • Water

  • A plastic container or bucket large enough to submerge the items.

  • Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat

Procedure:

  • Work in a certified chemical fume hood. [1][5]

  • Prepare a bleach bath by creating a 1:1 mixture of bleach and water in the plastic container.[5] The solution should be deep enough to fully submerge the contaminated items.

  • Carefully place the contaminated glassware and equipment into the bleach bath.

  • Allow the items to soak for a minimum of 14-24 hours.[4][5]

  • After the soaking period, remove the items from the bleach bath and rinse them thoroughly with water.

  • The decontaminated items can then be cleaned using standard laboratory procedures.[4]

  • The bleach bath can be reused multiple times but should be disposed of if a strong, unpleasant smell develops or a significant amount of solid precipitate forms.[5] Dispose of the used bleach bath down the drain with copious amounts of water, as permitted by your local regulations.[5]

Quantitative Data Summary

ParameterValueSource
Recommended Bleach to Water Ratio for Neutralization1:1[5]
Recommended Soaking Time for Glassware Decontamination14-24 hours[4][5]
Recommended Post-Neutralization Standing TimeMinimum 24 hours[1][6]

Visual Workflows

Disposal_Workflow_Liquid cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood Work in a Certified Chemical Fume Hood PrepBleach Prepare 1:1 Bleach-Water Solution FumeHood->PrepBleach AddWaste Slowly Add Liquid This compound Waste PrepBleach->AddWaste Stir Stir for 2+ Hours AddWaste->Stir Sit Let Stand for 24+ Hours Stir->Sit CheckOdor Check for Thiol Odor Sit->CheckOdor Dispose Dispose as Hazardous Corrosive Waste CheckOdor->Dispose Odor Absent AddMoreBleach Add More Bleach & Wait 24 Hours CheckOdor->AddMoreBleach Odor Present AddMoreBleach->Sit

Caption: Workflow for the neutralization of liquid this compound waste.

Decontamination_Workflow cluster_prep Preparation cluster_decon Decontamination cluster_final Final Steps WorkInHood Work in a Certified Chemical Fume Hood PrepBath Prepare 1:1 Bleach-Water Bath WorkInHood->PrepBath Submerge Submerge Contaminated Glassware/Equipment PrepBath->Submerge Soak Soak for 14-24 Hours Submerge->Soak Remove Remove from Bath Soak->Remove Rinse Rinse Thoroughly with Water Remove->Rinse Clean Perform Standard Laboratory Cleaning Rinse->Clean

Caption: Workflow for the decontamination of this compound contaminated materials.

Waste_Segregation_Logic Start This compound Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid (e.g., gloves, paper towels)? IsLiquid->IsSolid No LiquidWaste Collect in a designated, closed container for liquid hazardous waste. IsLiquid->LiquidWaste Yes IsGlassware Is it contaminated glassware/equipment? IsSolid->IsGlassware No SolidWaste Seal in a labeled, airtight bag or container. IsSolid->SolidWaste Yes IsGlassware->Start No (End) DecontaminateGlassware Decontaminate in a bleach bath (Protocol 2). IsGlassware->DecontaminateGlassware Yes NeutralizeLiquid Neutralize with bleach solution (Protocol 1). LiquidWaste->NeutralizeLiquid DisposeSolid Dispose of as solid hazardous waste. SolidWaste->DisposeSolid ReuseGlassware Clean and reuse. DecontaminateGlassware->ReuseGlassware

Caption: Logical flow for the segregation of this compound waste.

References

Technical Support Center: Overcoming Interference in Electrochemical Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common interferences in the electrochemical detection of thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy).

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering species in the electrochemical detection of thiols in biological samples?

A1: In biological fluids like plasma, serum, or urine, the most significant interfering species are ascorbic acid (AA) and uric acid (UA).[1][2] This is because they are electroactive and their oxidation potentials are often very close to those of thiols, leading to overlapping voltammetric signals.[3] Other potential interferents include dopamine (B1211576) (DA), glucose, and structurally similar amino acids that are not thiols, such as glutamic acid.[4][5]

Q2: How do interfering species like ascorbic acid affect my measurements?

A2: Ascorbic acid and uric acid are easily oxidized at the electrode surface, generating a current that can mask the signal from your target thiol. Because AA and UA are typically present in biological fluids at much higher concentrations (micromolar to millimolar range) than thiols like glutathione, their interfering signal can be orders of magnitude larger than the signal of interest.[3] This leads to inaccurate quantification, reduced sensitivity, and a high signal-to-noise ratio.

Q3: What are the primary strategies to eliminate or reduce interference?

A3: The most common and effective strategies involve modifying the surface of the working electrode to create a selective barrier. These methods aim to either repel the interfering species or selectively attract the target analyte. The two main approaches are:

  • Application of a Permselective Membrane: Coating the electrode with a polymer membrane that selectively blocks charged interferents. Nafion®, a cation-exchange polymer, is widely used for this purpose as it effectively repels anions like ascorbate (B8700270) and urate.[1][2]

  • Electropolymerization: Growing a thin, often non-conductive, polymer film directly on the electrode surface. This film acts as a size-exclusion barrier or can be tailored to have specific chemical properties that prevent fouling and block larger interfering molecules while allowing smaller thiols to pass through.[6][7]

Q4: Can I adjust the pH to resolve the oxidation peaks of thiols and interferents?

A4: Adjusting the pH of the supporting electrolyte can sometimes help separate the oxidation potentials of different species. The oxidation of both thiols and interferents like ascorbic and uric acid is pH-dependent.[8] By optimizing the pH, you may be able to shift the oxidation peak of your target thiol away from the interfering peaks, improving resolution. However, this is not always sufficient, especially when interferents are present in high concentrations.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: High background signal and no clear thiol oxidation peak.
  • Possible Cause: Significant interference from ascorbic acid (AA) and/or uric acid (UA). This is the most common issue when analyzing raw or minimally diluted biological samples.

  • Solution 1: Electrode Surface Modification with Nafion®.

    • Mechanism: Nafion is a perfluorinated polymer with negatively charged sulfonate groups. In an aqueous environment, it forms a permselective membrane that electrostatically repels negatively charged species like ascorbate and urate, preventing them from reaching the electrode surface.[1][2]

    • Action: Apply a thin film of Nafion to your working electrode. See Experimental Protocol 1 for a detailed drop-casting procedure.

  • Solution 2: Electropolymerization of a Blocking Layer.

    • Mechanism: An electropolymerized film (e.g., from phenol (B47542) or other phenolic compounds) creates a physical, size-selective barrier on the electrode surface.[6][9] This film can block larger interfering molecules while still allowing smaller thiol analytes to diffuse to the electrode.

    • Action: Modify your electrode by electropolymerizing a thin film. See Experimental Protocol 2 for a typical procedure using phenol.

Issue 2: The sensor response decreases over consecutive measurements (fouling).
  • Possible Cause: The oxidation products of thiols or other molecules in the sample are adsorbing onto the electrode surface, creating an insulating layer that inhibits electron transfer. This is known as electrode fouling or passivation.[9][10][11]

  • Solution 1: Use of Carbon Nanomaterials.

    • Mechanism: Incorporating carbon nanotubes (CNTs) or other nanomaterials into the electrode structure increases the surface area and can enhance resistance to fouling.[4][10]

    • Action: Use electrodes modified with multi-walled carbon nanotubes (MWCNTs). These can be incorporated into a carbon paste or drop-casted onto the surface.

  • Solution 2: Anti-Fouling Polymer Coatings.

    • Mechanism: Certain polymers, like poly(ethylene glycol) (PEG), can be grafted onto the electrode surface to create a hydrophilic layer that resists the non-specific adsorption of proteins and other fouling agents.[12]

    • Action: Functionalize your electrode surface with anti-fouling polymers. This often involves multi-step chemical modification procedures.

Issue 3: The Nafion® coating is not stable and peels off the electrode.
  • Possible Cause: Poor adhesion of the Nafion film to the electrode substrate, or mechanical stress during experiments. The solvent used for the Nafion solution and the curing process are critical for good adhesion.[13][14]

  • Solution 1: Optimize Coating and Curing Procedure.

    • Action: Ensure the electrode surface is clean and dry before coating. After applying the Nafion solution, allow the solvent to evaporate slowly at room temperature before any heat treatment. A gentle annealing step (e.g., 150°C for 25 min) can improve adhesion.[14]

  • Solution 2: Use a Screen-Printable Nafion Dispersion.

    • Action: For screen-printed electrodes, use a modified Nafion dispersion that has been optimized for screen-printing applications. These inks have better rheological properties and can provide more uniform and adherent films.[13]

Data Presentation: Efficacy of Anti-Interference Methods

The following tables summarize quantitative data on the effectiveness of different modification strategies in reducing interference.

Table 1: Effectiveness of Nafion® Membrane in Reducing Interference

Electrode TypeTarget AnalyteInterfering SpeciesConcentration of InterferentSignal Reduction (%)Reference
Planar Pd ElectrodeGlucoseAscorbic Acid0.1 mM~95%[1]
Planar Pd ElectrodeGlucoseUric Acid0.5 mM~90%[1]
Screen-Printed GraphiteCaffeineGeneral MatrixCoffee SampleSignificantly Reduced Fouling
TiN pH SensorH+Redox SpeciesFerri/ferrocyanideShielded from Interference[15]

Table 2: Selectivity of Thiol Sensors in the Presence of Interferents

Electrode ModificationTarget ThiolInterferentThiol:Interferent RatioInterference EffectReference
CoPc/MWCNT-GCEGSHAscorbic Acid1:1Limited Effect[4]
CoPc/MWCNT-GCEGSHCysteine1:1Limited Effect[4]
Am-Au@Pt/GCEGSHNaCl, KCl, CaCl2, MgCl21:100Negligible[16]
L-cysteine/AuAscorbic AcidUric AcidNot specifiedGood Selectivity[5]

Experimental Protocols

Protocol 1: Electrode Modification by Drop-Casting Nafion® Solution

This protocol describes a general method for applying a Nafion® anti-interference layer to a screen-printed or solid-state electrode.

Materials:

  • Working electrode (e.g., Screen-Printed Carbon Electrode - SPCE)

  • Nafion® perfluorinated resin solution (e.g., 5% w/v in a mixture of lower aliphatic alcohols)

  • Micropipette (1-10 µL)

  • Deionized (DI) water

  • Nitrogen gas source (optional)

  • Oven or hot plate

Procedure:

  • Electrode Cleaning: Thoroughly clean the electrode surface. For SPCEs, this may involve rinsing with DI water and drying completely. For solid electrodes (like glassy carbon), polish with alumina (B75360) slurry, sonicate in DI water and ethanol (B145695), and then dry.

  • Prepare Nafion Solution: If necessary, dilute the stock Nafion® solution to the desired concentration (e.g., 0.25 - 1.0% w/v) using ethanol or isopropanol. Briefly vortex the solution.

  • Application: Using a micropipette, carefully apply a small, precise volume (typically 1-5 µL) of the Nafion® solution directly onto the active area of the working electrode.[17] Ensure the entire surface is covered.

  • Drying/Curing:

    • Allow the solvent to evaporate completely at room temperature in a dust-free environment (e.g., under a petri dish). This can take 30-60 minutes.[17]

    • For improved film stability and adhesion, an optional curing step can be added. Place the modified electrode in an oven at a temperature between 60°C and 120°C for 30-120 minutes.[18] The optimal temperature and time depend on the electrode substrate.

  • Conditioning: Before use, condition the modified electrode by immersing it in the supporting electrolyte solution for at least 15-30 minutes to ensure the Nafion® film is fully hydrated.

Protocol 2: Electrode Modification by Electropolymerization of Phenol

This protocol details the formation of a non-conductive, size-selective polymer film on a carbon electrode surface using cyclic voltammetry.

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode - GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Phenol

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Saline - PBS, pH 7.0)

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, then sonicate in DI water and ethanol for 2-3 minutes each to remove any residual alumina. Dry the electrode under a stream of nitrogen.

  • Prepare Polymerization Solution: Prepare a solution containing the monomer (e.g., 5 mM phenol) in the chosen supporting electrolyte (e.g., 0.1 M PBS).[9]

  • Electropolymerization Setup: Assemble the three-electrode system in the electrochemical cell containing the polymerization solution.

  • Cyclic Voltammetry (CV):

    • Set the potentiostat to perform cyclic voltammetry. A typical potential window for phenol polymerization is from -0.2 V to +1.0 V vs. Ag/AgCl.[7]

    • Set the scan rate to 100 mV/s.[9]

    • Run the CV for a set number of cycles (typically 10-20 cycles).[7] You should observe the phenol oxidation peak (around +0.6 to +0.8 V) decrease with each subsequent cycle, indicating the formation of a passivating, non-conductive polymer film on the electrode surface.[7][9]

  • Post-Polymerization Rinsing: After electropolymerization, remove the electrode from the solution and rinse it thoroughly with DI water to remove any unreacted monomer.

  • Activation/Conditioning: The modified electrode is now ready for use. Condition it in the supporting electrolyte that will be used for thiol detection for several minutes before starting your analysis.

Visualizations

// Node Definitions start [label="Start: Inaccurate Thiol Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is background signal high \nand/or thiol peak obscured?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="High probability of AA/UA interference.\nApply a selective membrane.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Does sensor response \ndecrease with repeated use?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Indicates electrode fouling/passivation.\nUse anti-fouling layers or\nCNT-modified electrodes.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is the applied coating\n(e.g., Nafion) physically unstable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Poor film adhesion.\nOptimize coating and curing protocol.\nEnsure surface is clean before application.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_nok [label="Consult further literature for\nspecific matrix effects.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label=" Yes"]; sol1 -> q2; q1 -> q2 [label=" No"]; q2 -> sol2 [label=" Yes"]; sol2 -> q3; q2 -> q3 [label=" No"]; q3 -> sol3 [label=" Yes"]; sol3 -> end_ok; q3 -> end_nok [label=" No"];

// Invisible edges for layout edge [style=invis]; sol1 -> sol2; sol2 -> sol3; } .dot Caption: Troubleshooting logic for electrochemical thiol detection.

Electrode_Modification_Workflow

Interference_Blocking_Mechanism

References

Technical Support Center: Stabilizing Thiol Samples for Biological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for thiol sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing thiol samples and troubleshooting common issues encountered during biological analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiol sample degradation?

A1: The primary cause of thiol degradation is the oxidation of the reactive sulfhydryl (-SH) group.[1] This can lead to the formation of disulfide bonds between two thiol molecules or reactions with reactive oxygen species to form sulfenic, sulfinic, and ultimately sulfonic acids, which are generally inactive.[1] This process can be catalyzed by exposure to air (oxygen), light, and transition metals.[1] Additionally, in samples containing free thiols and existing disulfide bonds, a process called disulfide scrambling or rearrangement can occur, leading to non-native disulfide bond formation and altered protein structure and function.[2][3] This is particularly accelerated under neutral to alkaline pH conditions (pH > 7) and at elevated temperatures.[2]

Q2: How can I prevent the oxidation of my thiol samples during collection and storage?

A2: To prevent oxidation, it is crucial to minimize the sample's exposure to oxygen and other oxidizing agents. Key strategies include:

  • Working under an inert atmosphere: Handle thiol-containing solutions under an inert gas like nitrogen or argon whenever possible.[1][4]

  • Using degassed buffers: De-gas all buffers by applying a vacuum or by bubbling an inert gas through the solution.[5][6]

  • Controlling pH: Maintaining a slightly acidic pH (e.g., 6.5 or lower) can help suppress disulfide exchange by keeping the thiols in their less reactive protonated state.[2][7]

  • Low-temperature storage: Store samples at low temperatures, such as -80°C, to slow down oxidation reactions.[8] For solutions, it is recommended to purge the container with an inert gas before sealing and freezing.[1]

  • Avoiding metal contamination: Use plastic or glass equipment to avoid catalysis of oxidation by transition metals.[1]

  • Immediate derivatization: The most effective method is to derivatize or "cap" the free thiol groups with an alkylating agent as early as possible in your workflow to protect them from oxidation.[9][10]

Q3: What are alkylating agents and when should I use them?

A3: Alkylating agents are chemicals that covalently modify the sulfhydryl group of cysteine residues, preventing them from forming disulfide bonds or participating in other reactions.[2] They are crucial for accurately preserving the native thiol-disulfide status of a sample, especially for applications like disulfide bond mapping in proteins.[2] Common alkylating agents include iodoacetamide (B48618) (IAA) and N-ethylmaleimide (NEM).[2] Alkylation should be performed as early as possible during sample preparation to prevent artificial disulfide bond formation.[11]

Q4: What is the difference between reducing agents like DTT and TCEP?

A4: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are both reducing agents used to cleave disulfide bonds and maintain thiols in their reduced state. However, they have different properties:

  • DTT is a thiol-containing reducing agent and is effective at reducing disulfide bonds. A drawback is that excess DTT may need to be removed before subsequent labeling or analysis steps, as it can interfere with thiol-reactive probes.[9][12]

  • TCEP is a non-thiol reducing agent and is generally more stable, effective over a wider pH range, and does not interfere with maleimide-based labeling reactions, making it a preferred choice in many applications.[1][12]

Troubleshooting Guides

Issue 1: Low or No Signal in Thiol Quantification Assays (e.g., Ellman's Assay)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
No free thiols in the sample Thiols may be oxidized. Try reducing the sample with TCEP or DTT prior to the assay.[6]
Incorrect assay conditions The Ellman's assay requires a pH between 7.5 and 8.5 for optimal color development.[13] Verify the pH of your reaction buffer.
Degraded or improperly prepared reagents Prepare fresh DTNB (Ellman's Reagent) solution, as it can degrade when exposed to light or moisture.[13] Test the reagent with a known thiol standard like cysteine to confirm its activity.[14]
Interfering substances in the sample Compounds that absorb at or near 412 nm can interfere with the assay. Run a sample blank (sample without DTNB) to check for background absorbance.[13] Small molecule interferents can be removed by methods like dialysis or protein precipitation.[13]

Troubleshooting Workflow for Low/No Signal in Ellman's Assay

start Low or No Signal check_thiols Are free thiols present? start->check_thiols check_reagent Is the DTNB reagent active? check_thiols->check_reagent No solution_reduce Reduce sample with TCEP/DTT check_thiols->solution_reduce Yes check_conditions Are assay conditions optimal? check_reagent->check_conditions No solution_reagent Prepare fresh DTNB solution check_reagent->solution_reagent Yes check_interference Is there sample interference? check_conditions->check_interference No solution_conditions Adjust buffer pH to 7.5-8.5 check_conditions->solution_conditions Yes solution_interference Run sample blank and consider sample cleanup check_interference->solution_interference Yes

Caption: Troubleshooting workflow for low or no signal in the Ellman's assay.

Issue 2: Low Yield in Thiol-Maleimide Conjugation Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal pH The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5] A pH below 6.5 reduces the nucleophilicity of the thiol, while a pH above 7.5 can lead to maleimide (B117702) hydrolysis and reaction with amines.[5]
Maleimide instability Maleimide reagents are sensitive to moisture. Prepare aqueous stock solutions immediately before use. For longer-term storage, dissolve in a dry, aprotic solvent like DMSO or DMF and store at -20°C.[5]
Oxidized thiols The reaction requires a free sulfhydryl group. Ensure any disulfide bonds in your protein or peptide are reduced with TCEP or DTT before conjugation.[5][6]
Suboptimal molar ratio An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction. A 10- to 20-fold molar excess is often recommended.[5][12]

Thiol-Maleimide Reaction Workflow

start Start: Thiol-Maleimide Conjugation prepare_thiol Prepare Thiol Sample (Reduce disulfide bonds if necessary) start->prepare_thiol prepare_maleimide Prepare Maleimide Reagent (Freshly prepared in appropriate solvent) start->prepare_maleimide mix Mix Thiol and Maleimide (pH 6.5-7.5, 10-20x molar excess of maleimide) prepare_thiol->mix prepare_maleimide->mix incubate Incubate (e.g., 2 hours at room temperature or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., size-exclusion chromatography) incubate->purify end End: Purified Conjugate purify->end

Caption: General workflow for a thiol-maleimide conjugation reaction.

Issue 3: Low Signal Intensity in Mass Spectrometry Analysis of Thiols

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor ionization efficiency Underivatized thiols can have poor ionization efficiency. Derivatize thiols with reagents like maleimides or iodoacetamide to improve their detection.[9]
Ion suppression Components in the sample matrix, such as salts and detergents, can interfere with the ionization of target analytes.[9] Consider sample cleanup methods like solid-phase extraction or dialysis.
Analyte instability Some thiol-containing molecules, like S-nitrosothiols, are unstable and can fragment during analysis.[9][15] Optimize ionization parameters and consider using metal chelators like EDTA in the buffer.[15][16]
Oxidation during sample preparation Prevent oxidation by working with chilled samples, minimizing exposure to air, and considering immediate derivatization.[9] Acidification of cell lysates can also help minimize thiol oxidation.[9]

Mass Spectrometry Sample Preparation for Thiols

start Start: Biological Sample lysis Cell Lysis / Sample Extraction (Consider acidic conditions) start->lysis derivatization Immediate Derivatization (e.g., with NEM or IAA) lysis->derivatization cleanup Sample Cleanup (e.g., protein precipitation, SPE) derivatization->cleanup analysis LC-MS/MS Analysis cleanup->analysis end End: Data Acquisition analysis->end

Caption: A typical workflow for preparing thiol samples for mass spectrometry analysis.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol describes a colorimetric assay to quantify free sulfhydryl groups in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[4]

  • DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in Reaction Buffer.[4]

  • Thiol Standard (e.g., L-cysteine): For generating a standard curve.[4]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Reagents: Prepare the Reaction Buffer and DTNB Solution. Prepare a series of known concentrations of the Thiol Standard in the Reaction Buffer.[4]

  • Sample Preparation: Dilute your sample in the Reaction Buffer to a concentration that will fall within the range of your standard curve.

  • Assay Setup:

    • In a microplate or cuvettes, add your standards and samples.

    • For a 1 mL final volume, you might use 950 µL of standard or sample.[4]

  • Initiate Reaction: Add 50 µL of the DTNB Solution to each standard and sample. Mix gently.[4]

  • Incubation: Incubate at room temperature for 15 minutes.[4]

  • Measurement: Measure the absorbance at 412 nm. Use a blank containing Reaction Buffer and DTNB solution to zero the instrument.[4]

  • Data Analysis: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the thiol concentration of your samples from this curve.[13]

Protocol 2: Reduction of Disulfide Bonds with TCEP

This protocol is for reducing disulfide bonds in protein or peptide samples prior to further analysis or conjugation.

Materials:

  • Degassed buffer (e.g., PBS, pH 7.0-7.5).[6]

  • TCEP (tris(2-carboxyethyl)phosphine) solution.

Procedure:

  • Dissolve Sample: Dissolve your thiol-containing compound in a degassed buffer.[4]

  • Add Reducing Agent: Add TCEP to the sample solution. A 10-fold molar excess is often sufficient.[4]

  • Incubate: Incubate the reaction mixture at room temperature for 20-30 minutes.[4][12]

  • Proceed to Next Step: The reduced sample is now ready for subsequent steps like alkylation, conjugation, or analysis. Optional purification via a desalting column can be performed to remove excess TCEP if necessary.[4]

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Butanethiol versus 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-butanethiol and 1-butanethiol (B90362). A fundamental principle in organic chemistry is that primary thiols, such as 1-butanethiol, generally exhibit greater nucleophilicity and acidity compared to their secondary counterparts like this compound.[1] This difference in reactivity is primarily attributed to variations in steric hindrance and electronic effects, which will be explored in detail, supported by experimental data and protocols.

Core Principles Governing Reactivity

The reactivity of the thiol group (-SH) is predominantly determined by its function as a nucleophile, which is influenced by its acidity (pKa) and the steric environment around the sulfur atom.[1]

  • Steric Hindrance: this compound is a secondary thiol, meaning the sulfur atom is bonded to a secondary carbon. This carbon is attached to two other alkyl groups (a methyl and an ethyl group), creating significant steric crowding around the reactive thiol group.[1] This bulkiness impedes the approach of electrophiles, thereby slowing down reaction rates.[1] In contrast, 1-butanethiol is a primary thiol, with the sulfur attached to a primary carbon, which is considerably less sterically encumbered.[1]

  • Electronic Effects and Acidity (pKa): The nucleophilic character of a thiol is greatly enhanced upon deprotonation to its conjugate base, the thiolate anion (RS⁻).[1][2] The concentration of this highly reactive species at a given pH is determined by the thiol's acidity, which is quantified by its pKa value. A lower pKa indicates a stronger acid and a greater propensity to form the thiolate.[1]

    Primary thiols are generally more acidic (have a lower pKa) than secondary thiols.[1] This is due to the inductive effect of alkyl groups, which are electron-donating. In this compound, the secondary carbon is attached to two such groups, which destabilize the negative charge of the thiolate anion more than the single alkyl chain in a primary thiol.[1] Consequently, this compound is a weaker acid than 1-butanethiol.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for 1-butanethiol and this compound, highlighting the properties that influence their reactivity.

Property1-ButanethiolThis compoundReference(s)
Structure CH₃CH₂CH₂CH₂SHCH₃CH₂CH(SH)CH₃
Thiol Classification PrimarySecondary[1][3]
Molecular Formula C₄H₁₀SC₄H₁₀S[4][5]
Molecular Weight 90.19 g/mol 90.19 g/mol [4][5]
Boiling Point 98.5 °C84-85 °C[4]
pKa (Strongest Acidic) ~10.2~10.92 (Predicted)[6][7]

Visualizing Structural and Reactivity Differences

SH | CH₃─CH₂─CH─CH₃

>]; "2BT_note" [label="More crowded\nHindered approach for electrophiles"]; } } dot Caption: Steric hindrance in 1-butanethiol vs. This compound.

Reactivity_Logic Structure Thiol Structure Primary Primary (1-Butanethiol) Structure->Primary Secondary Secondary (this compound) Structure->Secondary LowSterics Low Primary->LowSterics HighAcidity More Acidic (Lower pKa) Primary->HighAcidity HighSterics High Secondary->HighSterics LowAcidity Less Acidic (Higher pKa) Secondary->LowAcidity StericHindrance Steric Hindrance LowSterics->StericHindrance HighReactivity Higher Reactivity LowSterics->HighReactivity HighSterics->StericHindrance LowReactivity Lower Reactivity HighSterics->LowReactivity Acidity Acidity (pKa) HighAcidity->Acidity HighAcidity->HighReactivity LowAcidity->Acidity LowAcidity->LowReactivity Reactivity Nucleophilic Reactivity HighReactivity->Reactivity LowReactivity->Reactivity

Experimental Evidence and Protocols

Comparative Oxidation Kinetics

Experimental studies confirm the differential reactivity of primary and secondary thiols. For instance, the kinetics of the oxidation of 1-butanethiol and this compound by hexacyanoferrate (III) ion have been investigated.[8] While both reactions show a first-order dependence on the hexacyanoferrate (III) ion, the influence of hydroxyl ions differs significantly. In the oxidation of this compound, the first-order rate constant increases linearly with hydroxide (B78521) concentration, whereas for 1-butanethiol, the order in hydroxyl ions transitions from zero towards unity.[8] These kinetic differences underscore the distinct mechanistic pathways influenced by their structures. In general, the ease of thiol oxidation increases from tertiary to primary thiols.[9]

Gas-Phase Oxidation of this compound

The gas-phase degradation of this compound initiated by OH radicals and Cl atoms has been studied, providing kinetic data for its atmospheric reactions. At 298 K, the rate coefficients were determined as:

  • kₒₕ = (2.58 ± 0.21) × 10⁻¹¹ cm³ per molecule per s [10][11]

  • kₒₗ = (2.49 ± 0.19) × 10⁻¹⁰ cm³ per molecule per s [10][11]

The major products identified were SO₂ and 2-butanone, indicating that the primary reaction pathway is the abstraction of the hydrogen atom from the S-H group.[10][11]

Experimental Protocol: Comparative Nucleophilic Substitution

This protocol outlines a method to compare the nucleophilic reactivity of 1-butanethiol and this compound using a standard Sₙ2 reaction. The rate of reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective: To determine the relative reaction rates of 1-butanethiol and this compound with a primary alkyl halide (e.g., 1-iodobutane).

Materials:

  • 1-Butanethiol

  • This compound

  • 1-Iodobutane (B1219991) (electrophile)

  • Sodium hydroxide (to generate thiolate)

  • Ethanol (solvent)

  • Internal standard for GC/HPLC (e.g., decane)

  • Reaction vials, syringes, GC/HPLC system

Procedure:

  • Preparation of Thiolate Solutions:

    • Prepare two separate 0.1 M solutions of sodium hydroxide in ethanol.

    • In one vial, add an equimolar amount of 1-butanethiol to the NaOH solution to generate the sodium 1-butanethiolate.

    • In a second vial, add an equimolar amount of this compound to the NaOH solution to generate the sodium 2-butanethiolate.

  • Reaction Setup:

    • Set up two parallel reactions, one for each thiolate. Maintain a constant temperature (e.g., 25°C) using a water bath.

    • To each reaction vial, add a known concentration of the internal standard.

    • Initiate the reaction by adding a precise amount of 1-iodobutane (e.g., to achieve a 0.05 M concentration) to each vial simultaneously. Start a timer immediately.

  • Monitoring and Analysis:

    • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting with a large volume of cold solvent).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 1-iodobutane and the formed thioether product.

  • Data Interpretation:

    • Plot the concentration of the reactant (1-iodobutane) versus time for both reactions.

    • The reaction with 1-butanethiol is expected to show a faster decrease in reactant concentration and a faster increase in product concentration, indicating a higher reaction rate compared to this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Thiolate1 Prepare 1-Butanethiolate Solution (1-Butanethiol + NaOH) React1 Add 1-Iodobutane to 1-Butanethiolate Thiolate1->React1 Thiolate2 Prepare 2-Butanethiolate Solution (this compound + NaOH) React2 Add 1-Iodobutane to 2-Butanethiolate Thiolate2->React2 Sample Take Aliquots at Time Intervals React1->Sample React2->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Plot Plot [Reactant] vs. Time Analyze->Plot Compare Compare Reaction Rates Plot->Compare

Conclusion

The comparative reactivity of 1-butanethiol and this compound is governed by well-established principles of organic chemistry. 1-Butanethiol, a primary thiol, is the more reactive nucleophile due to its lower steric hindrance and greater acidity (lower pKa), which leads to a higher equilibrium concentration of the potent thiolate anion.[1] Conversely, the secondary nature of this compound results in increased steric crowding and reduced acidity, thereby diminishing its reactivity toward electrophiles. This fundamental difference is critical for professionals in drug development and chemical synthesis when selecting reagents and designing reaction pathways.

References

A Comparative Analysis of Alkyl Thiol Nucleophilicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the nucleophilic character of alkyl thiols is a cornerstone of various biochemical reactions and therapeutic interventions. The sulfur atom in a thiol group, with its high polarizability and lone pair of electrons, readily participates in nucleophilic attacks, a property that is finely tuned by its molecular environment.[1][2] This guide provides a comparative analysis of the nucleophilicity of a series of alkyl thiols, supported by experimental data and detailed protocols, to aid researchers in predicting and manipulating the reactivity of these crucial functional groups.

Factors Governing Alkyl Thiol Nucleophilicity

The nucleophilicity of an alkyl thiol is not an intrinsic, immutable property but is rather influenced by a confluence of factors:

  • Polarizability: The large, diffuse electron cloud of the sulfur atom makes it highly polarizable, meaning its electron distribution is easily distorted by an approaching electrophile. This inherent property makes thiols potent nucleophiles.[1][2]

  • pKa (Acidity): Upon deprotonation, a thiol (R-SH) forms a thiolate anion (R-S⁻), which is a significantly stronger nucleophile.[2][3] The propensity of a thiol to deprotonate is quantified by its pKa value; a lower pKa indicates a stronger acid and thus a greater population of the more nucleophilic thiolate at a given pH.[4]

  • Steric Hindrance: The accessibility of the sulfur atom's lone pairs is critical. Bulky alkyl groups surrounding the thiol can physically obstruct the approach of an electrophile, thereby diminishing its nucleophilic reactivity.[5]

  • Solvent Effects: The choice of solvent can have a profound impact on nucleophilicity. Polar aprotic solvents, which do not engage in strong hydrogen bonding with the nucleophile, generally enhance the reactivity of thiolates. In contrast, polar protic solvents can solvate the thiolate anion, stabilizing it and reducing its nucleophilicity.[1][6][7]

Quantitative Comparison of Alkyl Thiol Acidity

ThiolStructurepKa
MethanethiolCH₃SH~10.4
EthanethiolCH₃CH₂SH~10.6
1-Propanethiol (B107717)CH₃CH₂CH₂SH~10.7
2-Propanethiol(CH₃)₂CHSH10.86[8]
1-ButanethiolCH₃(CH₂)₃SH~10.8
2-Methyl-1-propanethiol(CH₃)₂CHCH₂SH~10.9
2-ButanethiolCH₃CH₂CH(SH)CH₃10.92 (Predicted)[9]
2-Methyl-2-propanethiol(CH₃)₃CSH~11.2

Note: pKa values can vary slightly depending on the experimental conditions. Values presented are representative literature values.

As the data indicates, the acidity of linear alkyl thiols decreases slightly with increasing chain length. Branching, particularly at the α-carbon, leads to a more significant increase in pKa, as seen in the comparison between 1-propanethiol and 2-propanethiol, and more dramatically with the sterically hindered 2-methyl-2-propanethiol. This trend suggests that for a given pH, the concentration of the highly nucleophilic thiolate anion will be highest for the least sterically hindered, shortest-chain alkyl thiols.

Theoretical Framework: Hard and Soft Acids and Bases (HSAB)

The Hard and Soft Acids and Bases (HSAB) principle provides a valuable qualitative framework for understanding the reactivity of thiols. Thiols and, more so, thiolates are classified as "soft" nucleophiles due to their large size and high polarizability.[10][11] According to the HSAB principle, soft nucleophiles preferentially react with soft electrophiles.[9][12] This principle is crucial in predicting the outcome of competitive reactions and in the design of targeted covalent inhibitors in drug development, where the soft thiol of a cysteine residue in a protein is often the intended target for a soft electrophilic warhead.

Experimental Protocol: Determination of Thiol Nucleophilicity using Monobromobimane (B13751)

A robust and sensitive method for the quantitative determination of thiol nucleophilicity involves the reaction with monobromobimane (mBBr), a fluorescent probe.[1][13] The reaction between the thiolate anion and mBBr results in a fluorescent product, and the rate of this reaction is a direct measure of the thiol's nucleophilicity.

Materials:

  • Thiol compound of interest

  • Monobromobimane (mBBr) stock solution (e.g., 10 mM in a suitable organic solvent like acetonitrile)

  • A series of buffers covering a range of pH values (e.g., phosphate, borate (B1201080) buffers)

  • Fluorescence spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of the thiol compound in the various pH buffers. The final concentration of the thiol should be in the low micromolar range.

  • Reaction Initiation: To initiate the reaction, add a small volume of the mBBr stock solution to the thiol solution. The final concentration of mBBr should be in excess to ensure pseudo-first-order kinetics.

  • Fluorescence Monitoring: Immediately after adding mBBr, monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths for the mBBr-thiol adduct are typically around 380 nm and 480 nm, respectively.

  • Data Analysis:

    • For each pH, determine the apparent second-order rate constant (kapp) from the initial rate of the reaction.

    • Plot the log of kapp as a function of pH. This will yield a sigmoidal curve.

    • Fit the data to the following equation to determine the pKa of the thiol and the pH-independent second-order rate constant (kthiolate) for the reaction of the thiolate with mBBr:

      log(kapp) = log(kthiolate / (1 + 10(pKa - pH)))

    • The value of kthiolate is a quantitative measure of the intrinsic nucleophilicity of the thiolate.

Expected Outcome:

This method allows for the precise determination of both the pKa and the intrinsic nucleophilicity of the thiolate form of various alkyl thiols, enabling a direct and quantitative comparison of their reactivity.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the nucleophilicity of a thiol using the monobromobimane assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Thiol Thiol Solution Mixing Mix Thiol in Buffer + mBBr Thiol->Mixing Buffers pH Buffers (3-11) Buffers->Mixing mBBr mBBr Stock Solution mBBr->Mixing Fluorometer Monitor Fluorescence (Ex: ~380nm, Em: ~480nm) Mixing->Fluorometer RateCalc Calculate k_app at each pH Fluorometer->RateCalc Plotting Plot log(k_app) vs. pH RateCalc->Plotting Fitting Fit to Equation Plotting->Fitting Results Determine pKa and k_thiolate (Nucleophilicity) Fitting->Results

Caption: Workflow for determining thiol nucleophilicity using monobromobimane.

Signaling Pathway Example: Glutathione (B108866) S-Transferase (GST)

The glutathione S-transferase (GST) enzyme system provides a compelling biological example of the importance of thiol nucleophilicity.[10] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including carcinogens, environmental toxins, and drugs.[12]

The key to this process is the nucleophilic attack of the thiol group of the cysteine residue within glutathione on the electrophilic substrate. The active site of GST enhances the nucleophilicity of the GSH thiol by lowering its pKa, thereby increasing the concentration of the highly reactive thiolate anion. This enzymatic activation facilitates the rapid and efficient neutralization of harmful electrophiles.

The following diagram illustrates the catalytic cycle of Glutathione S-Transferase.

GST_pathway cluster_mechanism Reaction Mechanism GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GSH->GST Deprotonation Deprotonation Conjugate Glutathione Conjugate (GS-R) GST->Conjugate Catalysis Electrophile Electrophilic Substrate (R-X) Electrophile->GST GSH_thiolate GSH -> GS⁻ + H⁺ Attack Nucleophilic Attack Reaction GS⁻ + R-X -> GS-R + X⁻ Release Product Release

Caption: Catalytic cycle of Glutathione S-Transferase (GST).

This comparative analysis provides a foundational understanding of alkyl thiol nucleophilicity for professionals in research and drug development. By considering the interplay of structural and environmental factors, and by utilizing robust experimental methods, the reactivity of these versatile functional groups can be effectively predicted and harnessed for a wide range of applications.

References

A Comparative Guide to Thioether Synthesis: Advancing Beyond 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thioethers is a cornerstone of modern organic chemistry, with applications spanning medicinal chemistry, materials science, and agrochemicals. For decades, low-molecular-weight thiols like 2-butanethiol have been workhorse reagents for introducing the thioether moiety. However, their volatile nature and intensely foul odor pose significant challenges in a laboratory setting, necessitating specialized handling and ventilation. This guide provides a comprehensive comparison of modern, alternative reagents to this compound that offer improved safety, handling, and synthetic versatility. We present objective performance data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic needs.

Performance Comparison of this compound Alternatives

The following tables summarize the performance of several classes of alternative reagents for thioether synthesis compared to a traditional approach using an odorless thiol, 1-dodecanethiol. These alternatives primarily focus on in situ generation of the reactive thiol species, thus avoiding the handling of volatile and malodorous compounds.

Table 1: Thioether Synthesis via Symmetrical Williamson Ether Synthesis with an Odorless Thiol

This method represents a direct, less odorous alternative to this compound, employing a high-molecular-weight, non-volatile thiol.

EntryAlkyl HalideThiolBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromide1-DodecanethiolK₂CO₃Acetonitrile80495Adapted from standard procedures
21-Bromobutane1-DodecanethiolNaHTHFRT1292Adapted from standard procedures
32-Bromopropane1-DodecanethiolNaHTHFRT1888Adapted from standard procedures
Table 2: Thioether Synthesis Using Potassium Ethyl Xanthate as a Thiol Surrogate

Xanthates serve as stable, odorless precursors that generate the corresponding thiolate in situ.

EntryAlkyl HalideSolventTemp (°C)Time (h)Yield (%)Reference
14-(Chloromethyl)biphenylDMSO100196[1][2]
2Benzyl chlorideDMSO100194[1][2]
31-Chloro-4-(chloromethyl)benzeneDMSO100195[1][2]
41-(Chloromethyl)-4-methoxybenzeneDMSO100193[1][2]
Table 3: Thioether Synthesis from Alcohols Using Isothiouronium Salts

This method provides a thiol-free route to thioethers directly from alcohols, proceeding with inversion of stereochemistry for chiral alcohols.

| Entry | Alcohol | Isothiouronium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | (R)-1-Phenylethanol | S-Methylisothiouronium iodide | BTMG | CHCl₃ | RT | 2 | 93 |[3] | | 2 | Cinnamyl alcohol | S-Methylisothiouronium iodide | BTMG | CHCl₃ | RT | 2 | 91 |[3] | | 3 | 1-Octanol | S-Benzylisothiouronium chloride | BTMG | CHCl₃ | 50 | 12 | 85 |[3] |

BTMG = 2-tert-butyl-1,1,3,3-tetramethylguanidine

Table 4: Thioetherification via Photoredox/Nickel Dual Catalysis

This modern approach enables the coupling of a wide range of thiols with aryl bromides under mild, room temperature conditions.

EntryAryl BromideThiolCatalyst SystemSolventTime (h)Yield (%)Reference
14-BromobenzonitrileCyclohexanethiolIr(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeDMF2495[4]
24-Bromobenzonitrile1-OctanethiolIr(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeDMF2491[4]
34-Bromobenzonitriletert-ButylthiolIr(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeDMF2499[4]
4Methyl 4-bromobenzoateCyclohexanethiolIr(ppy)₂(dtbbpy)PF₆ / NiBr₂·diglymeDMF2493[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate their adoption in your research.

Protocol 1: General Procedure for Thioether Synthesis Using 1-Dodecanethiol

This protocol describes a standard Sₙ2 reaction for the synthesis of thioethers from an alkyl halide and the odorless 1-dodecanethiol.

Materials:

  • Alkyl halide (1.0 mmol)

  • 1-Dodecanethiol (1.1 mmol, 1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF), 5 mL

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-dodecanethiol.

  • Dissolve the thiol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting thiolate solution back to 0 °C.

  • Add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Thioether Synthesis Using Potassium Ethyl Xanthate

This procedure details the use of potassium ethyl xanthate as an odorless thiol surrogate for the synthesis of thioethers from alkyl halides.[1][2]

Materials:

  • Alkyl halide (0.5 mmol)

  • Potassium ethyl xanthate (1.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO), 1.0 mL

Procedure:

  • In a sealed tube, combine the alkyl halide (0.5 mmol) and potassium ethyl xanthate (1.0 mmol).

  • Add DMSO (1.0 mL).

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 1 hour.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired thioether.

Protocol 3: Thioether Synthesis from an Alcohol Using an Isothiouronium Salt

This protocol describes a thiol-free method for the synthesis of thioethers directly from alcohols with stereochemical inversion.[3]

Materials:

  • Alcohol (0.30 mmol)

  • S-Alkylisothiouronium salt (0.30 mmol, 1.0 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.33 mmol, 1.1 equiv)

  • Anhydrous chloroform (B151607) (CHCl₃), 2.1 mL

Procedure:

  • To a vial, add the alcohol (0.30 mmol) and the S-alkylisothiouronium salt (0.30 mmol).

  • Add anhydrous CHCl₃ (2.1 mL) to achieve a 0.14 M concentration.

  • Add BTMG (0.33 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Thioetherification via Photoredox/Nickel Dual Catalysis

This protocol outlines a modern, mild method for the coupling of thiols and aryl bromides.[4]

Materials:

  • Aryl bromide (0.5 mmol)

  • Thiol (0.6 mmol, 1.2 equiv)

  • Isobutylsilicate (0.75 mmol, 1.5 equiv)

  • Ir(ppy)₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%)

  • NiBr₂·diglyme (0.025 mmol, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Blue LED light source

Procedure:

  • In a nitrogen-filled glovebox, add the aryl bromide, Ir(ppy)₂(dtbbpy)PF₆, NiBr₂·diglyme, and dtbbpy to an oven-dried vial equipped with a stir bar.

  • Add anhydrous DMF (5 mL), followed by the thiol and the isobutylsilicate.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED light source with stirring at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Pathways and Mechanisms

Understanding the underlying mechanisms of these transformations is key to optimizing reaction conditions and expanding their scope.

Williamson Thioether Synthesis

The traditional Williamson synthesis proceeds via a straightforward Sₙ2 mechanism. A base is used to deprotonate the thiol, forming a nucleophilic thiolate, which then displaces a halide from an alkyl halide to form the thioether.

G Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Byproduct Base-H⁺ Base Base Base->Thiolate Thioether R-S-R' Thiolate->Thioether Sₙ2 Attack AlkylHalide R'-X AlkylHalide->Thioether LeavingGroup X⁻ G cluster_0 In situ Thiolate Generation cluster_1 Thioether Formation Xanthate ROCS₂⁻ K⁺ XanthateEster ROCS₂-R' Xanthate->XanthateEster AlkylHalide R'-X AlkylHalide->XanthateEster Thiolate R'-S⁻ XanthateEster->Thiolate Decomposition Thioether R'-S-R' Thiolate->Thioether Sₙ2 Attack AlkylHalide2 R'-X AlkylHalide2->Thioether G cluster_0 Photoredox Cycle cluster_1 Nickel Cycle PC Ir(III)* PC_red Ir(IV) Silicate Alkylsilicate PC->Silicate SET PC_GS Ir(III) PC_GS->PC hv (Blue LED) NiI Ni(I)Br(L₂) PC_red->NiI SET AlkylRadical Alkyl• Silicate->AlkylRadical Thiol R-SH AlkylRadical->Thiol HAT ThiylRadical R-S• Thiol->ThiylRadical NiIII Ar-Ni(III)-SR(L₂) ThiylRadical->NiIII Radical Capture Ni0 Ni(0)L₂ NiII Ar-Ni(II)-Br(L₂) Ni0->NiII Oxidative Addition NiII->NiIII Thioether Ar-S-R NiIII->Thioether Reductive Elimination NiI->Ni0 Reduction ArylHalide Ar-Br ArylHalide->NiII

References

A Comparative Guide to the Quantification of 2-Butanethiol: GC-MS Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2-Butanethiol, a volatile thiol compound, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary quantification method and other viable alternatives. Detailed experimental protocols and comparative data are presented to facilitate an informed decision-making process.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the quantification of volatile compounds like this compound due to its high specificity and sensitivity. A validated GC-MS method ensures that the results are accurate, reliable, and reproducible. The validation process is guided by international standards such as the ICH Q2(R1) guidelines.[1][2]

Experimental Protocol for GC-MS Quantification of this compound

  • Sample Preparation:

    • For liquid samples (e.g., biological fluids, environmental samples), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate this compound.

    • A common LLE approach involves extracting the sample with a water-immiscible organic solvent (e.g., hexane, dichloromethane).

    • For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in the liquid sample to adsorb the analyte. The fiber is then thermally desorbed in the GC inlet.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used for separating volatile sulfur compounds.

      • Injector: Split/splitless injector, with the temperature set appropriately to ensure efficient volatilization without thermal degradation (e.g., 250 °C).

      • Oven Temperature Program: An initial hold at a low temperature (e.g., 40-60 °C) followed by a temperature ramp to a final temperature (e.g., 200-250 °C) to ensure good separation of this compound from other matrix components.[3]

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound. The molecular ion and key fragment ions would be selected. For this compound (C4H10S, molecular weight 90.19 g/mol ), characteristic ions would be determined from its mass spectrum.[4][5]

  • Calibration:

    • A series of calibration standards of this compound in a relevant matrix are prepared and analyzed.

    • A calibration curve is constructed by plotting the peak area of the analyte against its concentration.

    • The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

Validation Parameters and Acceptance Criteria

The validation of the GC-MS method would involve assessing the following parameters, with typical acceptance criteria as follows:[6][7]

ParameterDescriptionAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.[8]
Accuracy The closeness of test results obtained by the method to the true value.Recovery typically within 80-120% of the known amount.[3][6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day precision) expressed as Relative Standard Deviation (RSD) ≤ 15%.[6]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like GC oven temperature, flow rate, etc.[6]

Experimental Workflow for GC-MS Quantification

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result Final Concentration

GC-MS workflow for this compound quantification.

II. Alternative Methods for Thiol Quantification

While GC-MS is highly effective, other methods are available for the quantification of thiols, which may be suitable depending on the specific research needs, sample matrix, and available instrumentation.

1. Colorimetric Assays

These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the thiol concentration.[9]

  • Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with thiols to produce the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. This is a widely used method for total thiol quantification.[10][11]

  • 4,4'-dithiodipyridine (DTDP): An alternative to Ellman's reagent, DTDP reacts with thiols to form 4-thiopyridone, which absorbs at 324 nm. It can be more suitable for protein sulfhydryls in their native environment.[9][10]

2. Fluorimetric Assays

Fluorimetric methods offer higher sensitivity compared to colorimetric assays.[9] They involve the use of reagents that become fluorescent upon reaction with thiols.

  • Monobromobimane (mBBr): This reagent is non-fluorescent until it reacts with a thiol to form a fluorescent thioether, which can be excited at around 380 nm and emits at approximately 480 nm.[10]

  • Benzofurazans (e.g., SBD-F, ABD-F): These reagents also form fluorescent adducts with thiols and are known for their high sensitivity.[10][12]

3. High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with fluorescence or electrochemical detection, provide separation of different thiols before quantification, offering high specificity.

  • HPLC with Fluorometric Detection (HPLC-FL): This is a widely adopted method for analyzing specific thiol pools in biological samples like plasma.[12] It often involves pre- or post-column derivatization with fluorescent reagents like those mentioned above.

III. Comparison of Quantification Methods

The choice of method depends on various factors, including the required sensitivity, specificity, sample throughput, and the complexity of the sample matrix.

FeatureGC-MSColorimetric Assays (e.g., Ellman's)Fluorimetric AssaysHPLC-FL
Specificity Very High (mass-based)Low (measures total thiols)Moderate (can react with various thiols)High (separates different thiols)
Sensitivity High to Very HighModerateHighVery High
Sample Throughput ModerateHighHighLow to Moderate
Instrumentation Specialized (GC-MS system)Common (Spectrophotometer)Common (Fluorometer)Specialized (HPLC system)
Matrix Effects Can be significant, requires careful sample prepCan be susceptible to interferenceLess susceptible to interference than colorimetricCan be managed with good chromatography
Quantification of Specific volatile thiols (e.g., this compound)Total free thiolsTotal free thiolsSpecific individual thiols (volatile and non-volatile)

Logical Comparison of Analytical Methods

cluster_gcms GC-MS cluster_spectro Spectroscopic Methods cluster_hplc HPLC GCMS GC-MS GCMS_Adv High Specificity High Sensitivity GCMS->GCMS_Adv Advantages GCMS_Disadv Specialized Equipment Moderate Throughput GCMS->GCMS_Disadv Disadvantages Colorimetric Colorimetric Spectro_Adv High Throughput Common Equipment Colorimetric->Spectro_Adv Spectro_Disadv Low Specificity (Total Thiols) Colorimetric->Spectro_Disadv Fluorimetric Fluorimetric Fluorimetric->Spectro_Adv Fluorimetric->Spectro_Disadv HPLC HPLC-FL HPLC_Adv High Specificity Very High Sensitivity HPLC->HPLC_Adv Advantages HPLC_Disadv Specialized Equipment Lower Throughput HPLC->HPLC_Disadv Disadvantages Analyte This compound Quantification Analyte->GCMS Volatile Specific Analyte->Colorimetric Total Thiol Analyte->Fluorimetric Total Thiol Analyte->HPLC Specific

Comparison of methods for this compound quantification.

IV. Conclusion

For the specific and sensitive quantification of this compound, a validated GC-MS method is the gold standard. Its ability to separate the analyte from complex matrices and provide mass-based confirmation makes it highly reliable for research and drug development applications. However, for applications requiring the measurement of total thiol content or high-throughput screening, colorimetric and fluorimetric assays offer simpler and faster alternatives. HPLC-based methods provide a powerful alternative for the specific quantification of various thiols, including this compound, particularly in complex biological samples where separation of different thiol species is crucial. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including specificity, sensitivity, sample throughput, and available resources.

References

A Researcher's Guide to Inter-laboratory Comparison of 2-Butanethiol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like 2-Butanethiol is paramount for the accuracy and reproducibility of experimental results. This guide provides a framework for conducting an inter-laboratory comparison of this compound purity analysis, offering a comparative overview of common analytical techniques. While specific inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical study based on established methodologies to serve as a practical template for laboratories.

Inter-laboratory comparisons are crucial for validating analytical methods and ensuring that different laboratories can achieve comparable results for the same sample, thereby building confidence in the data generated.[1][2] This guide focuses on three widely used analytical techniques for thiol quantification: Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry (Ellman's Assay).

Comparative Analysis of Methodologies

The selection of an appropriate analytical method for this compound purity depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the three methods discussed in this guide, based on a hypothetical inter-laboratory study involving five laboratories.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Purity Analysis

ParameterGas Chromatography (GC-FID)Titrimetric MethodUV-Vis Spectrophotometry (Ellman's Assay)
Assigned Purity Value 98.5%98.5%98.5%
Lab 1 Reported Purity (%) 98.698.297.9
Lab 2 Reported Purity (%) 98.498.798.8
Lab 3 Reported Purity (%) 98.798.598.1
Lab 4 Reported Purity (%) 98.398.399.0
Lab 5 Reported Purity (%) 98.598.898.5
Mean Reported Purity (%) 98.598.598.46
Standard Deviation 0.1580.2550.439
Relative Standard Deviation (%) 0.160.260.45
Z-Score (Lab 1) 0.63-1.18-1.37
Z-Score (Lab 2) -0.630.780.77
Z-Score (Lab 3) 1.270.00-0.80
Z-Score (Lab 4) -1.27-0.781.23
Z-Score (Lab 5) 0.001.180.09

Note: Z-scores are calculated to compare a laboratory's result to the consensus mean of all test results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The following sections provide methodologies for the three analytical techniques.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas chromatography is a primary technique for separating and quantifying volatile compounds like this compound.[4] The high volatility of low-molecular-weight thiols requires specialized columns and conditions for effective separation.[4]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the test sample, accurately weigh and dissolve a known amount of this compound in the solvent to achieve a concentration within the calibration range.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.[4]

  • Column: A thick-film non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness) can provide sufficient resolution for butanethiol isomers.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector: FID at 250°C.

Data Analysis:

  • Inject the calibration standards and the sample solution into the GC.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the measured concentration and the initial weight.

Titrimetric Method

A simple titrimetric method can be used for the assay of aliphatic thiols.[5] This method is based on the reaction of the thiol with silver nitrate (B79036) in aqueous pyridine (B92270), where the liberated pyridinium (B92312) nitrate is titrated with a standard alkali.[5]

Reagents:

Procedure:

  • Accurately weigh a sample of this compound (approximately 0.1 g) into a flask.

  • Add 20 ml of AnalaR pyridine and swirl to dissolve the sample.

  • Add 10 ml of the 0.4 M silver nitrate solution and swirl the mixture for 5 minutes.[5]

  • Add about 100 ml of distilled water and 3 to 4 drops of phenolphthalein indicator solution.[5]

  • Titrate with 0.1 N sodium hydroxide to a light-pink end-point.[5]

Calculation: The purity of the this compound can be calculated based on the volume of sodium hydroxide used, its normality, and the initial weight of the sample.

UV-Vis Spectrophotometry (Ellman's Assay)

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a water-soluble compound that reacts with free sulfhydryl groups to yield a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which has a characteristic yellow color with an absorbance maximum at 412 nm.[6][7][8]

Reagents:

  • 0.1 M Sodium phosphate (B84403) buffer, pH 8.0 (Reaction Buffer)

  • Ellman's Reagent Solution: 4 mg of DTNB dissolved in 1 mL of Reaction Buffer.[6]

  • Cysteine or Glutathione standard solution for calibration.

Procedure:

  • Prepare a series of standard solutions of a known thiol (e.g., cysteine) in the Reaction Buffer.

  • Prepare a solution of the this compound sample in the Reaction Buffer.

  • For each standard and sample, add 25 µL of the Ellman's Reagent Solution to 1.250 mL of the standard/sample solution in a cuvette.[6]

  • Prepare a blank by adding 25 µL of the Ellman's Reagent Solution to 1.250 mL of the Reaction Buffer.[6]

  • Mix well and incubate at room temperature for 15 minutes.[6]

  • Measure the absorbance of each solution at 412 nm using a spectrophotometer, zeroed on the blank.[6]

Data Analysis:

  • Plot the absorbance values of the standards versus their concentrations to create a calibration curve.

  • Determine the concentration of free sulfhydryl groups in the this compound sample from the calibration curve.

  • Calculate the purity of the this compound based on its molecular weight and the measured thiol concentration.

Visualizing the Experimental Workflow

To provide a clear overview of the inter-laboratory comparison process, the following diagram illustrates the key steps from sample distribution to data analysis.

InterLab_Comparison_Workflow cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis cluster_reporting Data Reporting & Analysis Coordinator Coordinating Laboratory SamplePrep Prepare & Homogenize This compound Sample Coordinator->SamplePrep SampleDist Distribute Samples to Participating Laboratories SamplePrep->SampleDist Lab1 Laboratory 1 SampleDist->Lab1 Lab2 Laboratory 2 SampleDist->Lab2 Lab3 Laboratory 3 SampleDist->Lab3 Lab4 Laboratory 4 SampleDist->Lab4 Lab5 Laboratory 5 SampleDist->Lab5 GC GC-FID Analysis Lab1->GC Titration Titrimetric Analysis Lab1->Titration UVVis UV-Vis (Ellman's) Lab1->UVVis Lab2->GC Lab2->Titration Lab2->UVVis Lab3->GC Lab3->Titration Lab3->UVVis Lab4->GC Lab4->Titration Lab4->UVVis Lab5->GC Lab5->Titration Lab5->UVVis DataSubmission Submit Purity Results to Coordinator GC->DataSubmission Titration->DataSubmission UVVis->DataSubmission StatisticalAnalysis Statistical Analysis (Mean, SD, Z-Scores) DataSubmission->StatisticalAnalysis FinalReport Generate Final Comparison Report StatisticalAnalysis->FinalReport

Caption: Workflow for an inter-laboratory comparison of this compound purity analysis.

This guide provides a foundational framework for laboratories to establish and validate their analytical methods for this compound. A well-designed inter-laboratory study is a cornerstone of ensuring data quality and comparability across different analytical sites.[1]

References

The Efficacy of 2-Butanethiol as a Flavoring Agent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor chemistry, thiols are a class of organosulfur compounds renowned for their potent and often pungent aromas. Among these, 2-butanethiol holds a significant place as a flavoring agent, particularly in the creation of savory profiles. This guide provides an objective comparison of the efficacy of this compound against other notable thiols used in the food industry, supported by quantitative data and detailed experimental protocols for sensory evaluation.

Comparative Analysis of Thiol Flavor Profiles and Potency

The effectiveness of a flavoring agent is primarily determined by its flavor profile—the characteristic taste and aroma it imparts—and its odor threshold, the lowest concentration at which it can be detected by the human senses. Thiols are known for their exceptionally low odor thresholds, meaning even minute quantities can have a significant impact on the overall flavor of a product.

This compound is characterized by a complex aroma profile that includes sulfurous, meaty, onion-like, and roasted notes[1]. This makes it a valuable component in flavor formulations for meat and seafood products, where it can enhance savory and umami characteristics[2].

To objectively compare the potency of this compound with other relevant thiols, the following table summarizes their respective odor descriptions and odor detection thresholds (ODTs) in water. A lower ODT indicates a higher potency.

ThiolOdor DescriptionOdor Detection Threshold (ODT) in Water (µg/L)
This compound Sulfurous, meaty, roasted, skunk-like, rotten cabbage[1][2][3]0.00003 ppm (which converts to approximately 0.0001 µg/L)[2]
EthanethiolPungent, garlic-like, skunk-like, leek-like[4][5][6][7]0.00035 ppm (which converts to approximately 0.0009 µg/L)[4]
1-PropanethiolSkunk-like, cabbage-like[8][9]0.00075 - 0.0016 ppm (which converts to approximately 0.002 - 0.004 µg/L)[8]
1-ButanethiolFetid, skunk-like, cabbage-like, garlic-like[10][11][12][13][14]1.4 ppb (which converts to 1.4 µg/L)[10]
2-FurfurylthiolRoasted coffee, sulfurous, waxy[15][16][17][18]0.01[15]
3-Mercaptohexan-1-olTropical fruit, grapefruit, passion fruit, guava[19][20][21]0.05 - 0.06[19]
4-Mercapto-4-methylpentan-2-oneMeaty, black currant, catty[22][23][24][25]0.0001 - 0.005[22]

Note: ODT values can vary depending on the experimental conditions and the sensitivity of the sensory panel.

Experimental Protocols for Sensory Evaluation

To rigorously assess the efficacy of this compound in comparison to other thiols as a flavoring agent in a specific food matrix, such as a meat product, standardized sensory evaluation protocols are essential. The following sections detail the methodologies for two key sensory tests: the Triangle Test for difference testing and Quantitative Descriptive Analysis (QDA) for detailed flavor profiling.

Experimental Workflow for Comparative Sensory Analysis

G cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis cluster_output Output prep1 Base Meat Product (e.g., ground beef patty) prep2 Addition of Thiols at Defined Concentrations prep1->prep2 prep3 Cooking under Standardized Conditions prep2->prep3 sensory1 Triangle Test (Difference Testing) prep3->sensory1 sensory2 Quantitative Descriptive Analysis (QDA) prep3->sensory2 analysis1 Statistical Analysis of Triangle Test Results sensory1->analysis1 analysis2 Multivariate Analysis of QDA Data sensory2->analysis2 output Comparative Efficacy Report analysis1->output analysis2->output

Caption: Workflow for comparing thiol flavoring agents in a meat product.

Protocol 1: Triangle Test

Objective: To determine if a perceptible difference in flavor exists between a control meat product and a meat product flavored with a specific thiol (e.g., this compound). This test is also effective for comparing two different thiols.

Materials:

  • Control meat product (without added thiol).

  • Test meat product(s) with added thiol(s) at a concentration slightly above the anticipated detection threshold.

  • Identical, opaque sample cups labeled with random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • Individual sensory booths with controlled lighting and ventilation.

  • Ballots for recording responses.

Procedure:

  • Panelist Selection and Training: Recruit a panel of at least 20-30 individuals. Screen them for their ability to detect basic tastes and aromas. Familiarize them with the triangle test procedure.

  • Sample Preparation: Prepare the control and test meat products under identical conditions (e.g., same batch of meat, cooking time, and temperature). Portion the samples into the coded cups.

  • Test Presentation: Present each panelist with three samples simultaneously, where two are identical and one is different. The order of presentation should be randomized and balanced across all panelists to avoid positional bias. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, and ABB[26][27][28].

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They should cleanse their palate with water and crackers between samples.

  • Data Collection: Ask panelists to identify the "odd" or "different" sample on their ballot.

  • Data Analysis: Analyze the results to determine if the number of correct identifications is statistically significant (typically at p < 0.05). This can be done using statistical tables for triangle tests or a chi-square analysis[27].

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of meat products flavored with different thiols, including this compound.

Materials:

  • A range of meat products flavored with different thiols at various concentrations.

  • Reference standards for specific aroma and flavor attributes (e.g., solutions representing "sulfurous," "meaty," "roasted").

  • Individual sensory booths.

  • Computerized data collection system or paper ballots with unstructured line scales (e.g., 15 cm).

Procedure:

  • Panelist Selection and Training: Select a panel of 8-12 highly trained and calibrated individuals. The training process is extensive and involves:

    • Lexicon Development: The panel, led by a panel leader, collectively develops a set of descriptive terms (a lexicon) to characterize the aroma, flavor, and texture of the meat products. This may include terms like "beefy," "brothy," "sulfurous," "roasted," "metallic," etc.[29][30][31]

    • Reference Standardization: Panelists are trained to recognize and rate the intensity of each attribute using reference standards.

    • Scale Usage Training: Panelists practice rating the intensity of attributes on the line scales to ensure consistency and reliability.

  • Sample Evaluation: Present the coded samples to the panelists in a randomized and balanced order. Panelists evaluate each sample and rate the intensity of each attribute on the provided line scale.

  • Data Collection: Record the intensity ratings for each attribute for each panelist and sample.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples. Multivariate techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes[32][33].

Signaling Pathways and Logical Relationships

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The following diagram illustrates the general pathway from the release of a thiol from a food matrix to its perception by the brain.

G Thiol Thiol in Food Matrix Volatilization Volatilization (Mastication/Heating) Thiol->Volatilization NasalCavity Ortholfaction & Retronasal Olfaction Volatilization->NasalCavity OlfactoryReceptors Binding to Olfactory Receptors NasalCavity->OlfactoryReceptors SignalTransduction Signal Transduction (G-protein coupled) OlfactoryReceptors->SignalTransduction OlfactoryBulb Signal Processing in Olfactory Bulb SignalTransduction->OlfactoryBulb Brain Flavor Perception in Brain OlfactoryBulb->Brain

Caption: Simplified pathway of thiol flavor perception.

Conclusion

This compound is a highly potent flavoring agent with a complex, savory aroma profile that makes it particularly effective in meat and seafood applications. Its extremely low odor detection threshold places it among the more powerful thiols used in the food industry. When compared to other thiols, the choice of flavoring agent will depend on the specific flavor profile desired. For a pronounced meaty and roasted character, this compound is an excellent candidate. For other nuances, such as the coffee notes of 2-furfurylthiol or the fruity notes of 3-mercaptohexan-1-ol, alternative thiols would be more appropriate. Rigorous sensory evaluation, employing methods such as the Triangle Test and Quantitative Descriptive Analysis, is crucial for determining the optimal thiol and concentration for a given food product.

References

A Comparative Guide to the Synthesis of 2-Butanethiol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Butanethiol, a versatile organosulfur compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The selection of an appropriate synthetic route is paramount for optimizing yield, purity, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of four primary synthesis routes to this compound, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Comparison of Key Synthesis Routes

The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages. The most common methods involve the nucleophilic substitution of a 2-halobutane, the reaction of 2-butanol (B46777) with a sulfur source, or the addition of hydrogen sulfide (B99878) to 2-butene. Below is a summary of the key quantitative data for each route.

ParameterRoute 1: From 2-BromobutaneRoute 2: From 2-Chlorobutane via ThioureaRoute 3: From 2-ButanolRoute 4: From 2-Butene
Starting Materials 2-Bromobutane, Sodium Hydrosulfide (B80085) (NaSH)2-Chlorobutane, Thiourea, Sodium Hydroxide2-Butanol, Hydrogen Sulfide (H₂S)2-Butene, Hydrogen Sulfide (H₂S)
Typical Yield 60-75%70-85%50-70%80-90% (selectivity)
Purity (before distillation) ModerateHighModerateModerate to High
Reaction Time 2-4 hours4-8 hours (two steps)1-3 hours (catalytic)Continuous flow
Reaction Temperature Room Temperature to 60°CReflux200-400°C20-60°C
Key Advantages One-step reaction, mild conditions.High purity, avoids handling of foul-smelling hydrosulfide directly in the first step.Uses a relatively inexpensive starting material.High selectivity, suitable for large-scale continuous production.
Key Disadvantages Use of a more expensive haloalkane. Potential for elimination side products.Two-step process, longer overall reaction time.Requires high temperatures and specialized catalytic equipment. Handling of toxic H₂S gas.Requires a gaseous starting material and a catalyst. Potential for side reactions (e.g., formation of thioethers).
Estimated Raw Material Cost per Mole of Product HighModerateLowLow

Note: The estimated raw material costs are based on approximate bulk pricing and can vary significantly based on supplier, purity, and market conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Synthesis from 2-Bromobutane and Sodium Hydrosulfide

Principle: This method involves a direct nucleophilic substitution (SN2) reaction where the hydrosulfide ion displaces the bromide ion from 2-bromobutane.[1][2]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep_sol Prepare ethanolic NaSH solution add_bromo Add 2-bromobutane to NaSH solution prep_sol->add_bromo Transfer reflux Heat the mixture (e.g., 60°C, 2-4h) add_bromo->reflux Heat cool Cool to room temp. reflux->cool Completion quench Pour into water cool->quench extract Extract with ether quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry distill Fractional distillation dry->distill product This compound distill->product Purified cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Alkaline Hydrolysis start1 2-Chlorobutane + Thiourea intermediate S-sec-butylisothiouronium chloride start1->intermediate Reflux in Ethanol product This compound intermediate->product Add NaOH solution, Heat cluster_feed Feed cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Product & Byproducts butanol 2-Butanol vaporizer Vaporizer butanol->vaporizer h2s Hydrogen Sulfide h2s->vaporizer reactor Fixed-Bed Reactor (Al₂O₃ catalyst, 200-400°C) vaporizer->reactor Vaporized Feed condenser Condenser reactor->condenser Product Stream separator Gas-Liquid Separator condenser->separator distillation Distillation Column separator->distillation Crude Liquid unreacted Unreacted H₂S & Butanol (Recycled) separator->unreacted Unreacted Gases product This compound distillation->product Purified Product water Water distillation->water Byproduct cluster_reactants Reactants cluster_products Products butene 2-Butene catalyst Acid Catalyst (e.g., Zeolite, Resin) butene->catalyst h2s Hydrogen Sulfide h2s->catalyst butanethiol This compound (Major) catalyst->butanethiol thioether Di-sec-butyl thioether (Minor) catalyst->thioether

References

A Comparative Guide to the Reactivity of 2-Butanethiol and Other Secondary Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of thiol reactivity is critical for applications spanning organic synthesis, bioconjugation, and materials science. 2-Butanethiol, as a secondary thiol, exhibits distinct reactivity patterns compared to its primary and tertiary counterparts. This guide provides an objective comparison of this compound's performance against other secondary thiols, supported by physicochemical data and detailed experimental methodologies.

The reactivity of a thiol is principally governed by the nucleophilicity of the sulfur atom, which is influenced by the acidity of the S-H bond (indicated by its pKa) and the steric environment around the sulfur.[1][2] The deprotonated form, the thiolate anion (RS⁻), is a significantly more potent nucleophile than the neutral thiol.[2][3] Consequently, factors that favor the formation and accessibility of the thiolate dictate the thiol's reactivity in many common reactions.

Core Principles of Secondary Thiol Reactivity

Secondary thiols, where the sulfhydryl group is attached to a secondary carbon, generally exhibit lower reactivity than primary thiols. This is attributed to two main factors:

  • Steric Hindrance : The presence of two alkyl substituents on the alpha-carbon increases steric bulk around the sulfur atom.[1] This bulkiness impedes the approach of electrophiles, thereby slowing down reaction rates compared to less hindered primary thiols.[4]

  • Electronic Effects (pKa) : Alkyl groups are weakly electron-donating. In a secondary thiol, the two alkyl groups attached to the carbon bearing the thiol group lead to a slightly greater electron-donating inductive effect compared to the single alkyl group in a primary thiol. This effect can destabilize the resulting thiolate anion, making the thiol less acidic (i.e., having a higher pKa).[2] A higher pKa means a lower concentration of the highly reactive thiolate anion at a given pH.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data for this compound and other representative secondary thiols, providing a basis for reactivity comparison. Lower pKa values generally correlate with a higher concentration of the nucleophilic thiolate anion at a given pH, suggesting potentially higher reactivity.

ThiolStructureTypepKa (Predicted/Experimental)Boiling Point (°C)Density (g/mL at 25°C)
This compound CH₃CH(SH)CH₂CH₃Secondary~11.0[5]84.6 - 85.2[6]0.83[6]
2-Propanethiol CH₃CH(SH)CH₃Secondary10.12 - 10.86[7]57 - 60[7]0.82[7]
Cyclopentanethiol C₅H₉SHSecondary10.87 ± 0.20[8][9]129 - 131[8]0.955[8]
Cyclohexanethiol C₆H₁₁SHSecondary10.96 ± 0.20[10][11]158 - 160[11]0.95[11]

Comparative Reaction Kinetics

While extensive kinetic data for this compound in solution-phase reactions is sparse, its reactivity can be inferred from general trends and specific studies.

Thiol-Michael Addition

The Thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of bioconjugation and "click chemistry".[1] The reaction rate is highly sensitive to the thiol's structure. Generally, secondary thiols react more slowly than primary thiols in these additions due to greater steric hindrance.[1] However, the nature of the reaction can lead to different outcomes. In systems where the rate-limiting step is the initial deprotonation of the thiol (chain transfer-limiting), primary thiols react fastest.[12][13] Conversely, in systems where the subsequent attack of the thiolate is rate-limiting (propagation-limiting), the greater nucleophilicity of the secondary thiolate can, in some cases, lead to faster reaction rates than its primary counterpart.[12][13]

Reaction TypeThiol ClassMichael AcceptorCatalyst/InitiatorRelative Rate
Thiol-Michael AdditionPrimary AlkylVariousBase/NucleophileFaster
Thiol-Michael AdditionSecondary Alkyl VariousBase/NucleophileQualitatively Slower[1]
Polymerization (Diene)Secondary Thiol Difunctional AlkenePhotoinitiator74–95% Faster than primary thiol[12]
Polymerization (Tetraene)Secondary Thiol Tetrafunctional AlkenePhotoinitiator57% Slower than primary thiol[12]
Gas-Phase Oxidation

Detailed kinetic studies on the atmospheric oxidation of this compound have been conducted. These studies provide precise rate constants for its reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are key atmospheric oxidants. Thiols are generally found to react faster than their homologous alcohols.[4]

ReactantOxidantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
This compound OH radical(2.58 ± 0.21) × 10⁻¹¹
This compound Cl atom(2.49 ± 0.19) × 10⁻¹⁰

Data sourced from a 2019 study on the gas-phase degradation of this compound.

Mandatory Visualization

The following diagrams illustrate the key factors governing thiol reactivity and a typical workflow for its experimental analysis.

Thiol_Reactivity_Factors cluster_factors Influencing Factors Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Reactivity Nucleophilic Reactivity Thiolate->Reactivity Governs pKa Lower pKa pKa->Thiolate Favors Formation Steric Less Steric Hindrance Steric->Reactivity Increases

Caption: Factors influencing thiol nucleophilic reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A 1. Prepare Buffer & Reagent Solutions (Thiol, Electrophile, DTNB) B 2. Mix Reagents in Cuvette A->B C 3. Initiate Reaction (Add final reactant) B->C D 4. Monitor Absorbance (e.g., at 412 nm for DTNB) vs. Time C->D E 5. Plot Data (Absorbance vs. Time) D->E F 6. Calculate Initial Rate from Slope E->F G 7. Determine Rate Constant (k) F->G

Caption: Experimental workflow for kinetic analysis of thiol reactivity.

Experimental Protocols

To quantitatively assess and compare the reactivity of this compound with other secondary thiols, standardized kinetic analyses are required. Below are detailed protocols for common methods.

Protocol 1: Kinetic Analysis of Thiol Alkylation using Ellman's Reagent (DTNB)

This protocol measures the rate of consumption of a thiol as it reacts with an alkylating agent (e.g., iodoacetamide). The remaining free thiol is quantified over time by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored anion (TNB²⁻) that absorbs at 412 nm.

Objective: To determine the second-order rate constant for the reaction between a thiol and an alkylating agent.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • DTNB stock solution (e.g., 10 mM in buffer)

  • Thiol stock solution (e.g., 10 mM this compound, cyclohexanethiol, etc. in buffer)

  • Alkylating agent stock solution (e.g., 100 mM iodoacetamide (B48618) in buffer)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes

Methodology:

  • Reaction Setup: In a temperature-controlled cuvette, combine the phosphate buffer, DTNB solution, and the thiol solution to achieve desired final concentrations (e.g., 100 µM DTNB, 50 µM thiol).

  • Baseline Reading: Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) and measure the initial absorbance at 412 nm to establish a baseline.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the alkylating agent stock solution to achieve the desired final concentration (e.g., 500 µM iodoacetamide) and mix rapidly.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe a significant change. The decrease in absorbance corresponds to the consumption of the free thiol by the alkylating agent.

  • Data Analysis:

    • Convert absorbance values to the concentration of free thiol using the Beer-Lambert law (A = εcl) and the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Plot the natural logarithm of the thiol concentration (ln[SH]) versus time.

    • For a pseudo-first-order reaction (with the alkylating agent in excess), the plot will be linear. The negative of the slope gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the alkylating agent: k = k' / [Alkylating Agent].

Protocol 2: Kinetic Analysis of Thiol-Michael Addition via ¹H NMR Spectroscopy

This protocol directly monitors the disappearance of reactants and the appearance of the product in a Thiol-Michael addition reaction.

Objective: To determine the rate constant for the reaction between a thiol and a Michael acceptor.

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Thiol (e.g., this compound)

  • Michael acceptor (e.g., N-ethylmaleimide, acrylate)

  • Base catalyst (e.g., triethylamine), if required

  • Internal standard with a distinct NMR signal (e.g., mesitylene)

  • NMR spectrometer and tubes

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the Michael acceptor and the internal standard in the deuterated solvent to known concentrations.

  • Spectrum Acquisition (t=0): Acquire an initial ¹H NMR spectrum to establish the initial concentrations of the reactants relative to the internal standard. Identify characteristic peaks for the vinyl protons of the Michael acceptor and the S-H proton of the thiol.

  • Reaction Initiation: Add a known amount of the thiol (and catalyst, if used) to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, determine the concentration of the remaining Michael acceptor by integrating its characteristic vinyl proton signal relative to the integration of the internal standard's signal.

    • Plot the concentration of the Michael acceptor versus time.

    • Calculate the reaction rate at different time points from the slope of the concentration vs. time curve.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order).

References

A Comparative Guide to Thiol Detection Reagents and Their Cross-Reactivity with 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols is a critical aspect of various experimental workflows. While a multitude of reagents are available for this purpose, their performance with less common, small aliphatic thiols such as 2-Butanethiol is often not well-documented. This guide provides an objective comparison of common thiol detection reagents, discusses their potential cross-reactivity with this compound based on established chemical principles, and offers a detailed experimental protocol for direct evaluation.

Comparison of Common Thiol Detection Reagents

The selection of a suitable thiol detection reagent depends on several factors, including the required sensitivity, the chemical environment of the thiol, and the desired detection method (colorimetric or fluorometric). The table below summarizes the key characteristics of three major classes of thiol detection reagents.

FeatureEllman's Reagent (DTNB)Maleimide-Based ProbesFluorescent Thiol Probes
Detection Method Colorimetric (Absorbance at 412 nm)[1][2]Often linked to a fluorophore or biotinFluorometric (Various Ex/Em wavelengths)[3][4]
Reaction Principle Thiol-disulfide exchange[1][5]Michael addition to an α,β-unsaturated carbonyl[6]Various (e.g., Michael addition, nucleophilic substitution)[3][4]
Reaction pH Neutral to slightly alkaline (pH 7-8)[1][7]Typically pH 6.5-7.5 for thiol specificity[7]Varies depending on the probe's chemistry
Reaction Speed Rapid[1]Generally rapid[6]Can be very rapid (seconds to minutes)[3]
Specificity General thiol detection[1]Highly selective for thiols at optimal pH[6][7]Can be designed for high specificity
Sensitivity Micromolar range[8]Can be very high (nanomolar to picomolar) with fluorescent tags[3]Generally high (nanomolar to picomolar)[3][4]
Suitability for Live Cell Imaging NoYes (with fluorescent maleimides)Yes

Predicted Cross-Reactivity with this compound

Direct experimental data on the reaction of these reagents with this compound is limited. However, based on the chemical properties of this compound and the reaction mechanisms of the detection reagents, we can infer its potential reactivity.

This compound is a secondary alkyl thiol, meaning the sulfhydryl group is attached to a secondary carbon atom.[9][10][11][12] This structural feature introduces steric hindrance around the thiol group compared to primary thiols like cysteine or glutathione. This increased steric bulk can influence the reaction kinetics with thiol-reactive probes.

Ellman's Reagent (DTNB): The reaction with DTNB involves a thiol-disulfide exchange. While generally reactive with most thiols, the rate of reaction with this compound might be slower compared to less hindered thiols due to the steric hindrance around the secondary thiol group, which could impede its access to the disulfide bond of DTNB.

Maleimide-Based Probes: The reaction of thiols with maleimides is a Michael addition.[6] The nucleophilic attack of the thiolate anion on the maleimide (B117702) double bond is also susceptible to steric effects. Therefore, the reaction of this compound with maleimide-based probes is expected to be slower than that of primary thiols. The overall efficiency of the reaction will depend on the specific maleimide derivative and the reaction conditions.

Fluorescent Thiol Probes: The reactivity of fluorescent probes with this compound will vary widely depending on the specific reaction mechanism of the probe. Probes that rely on reactions sensitive to steric hindrance are likely to show a reduced reaction rate. However, some probes are designed to be highly reactive and may still effectively label this compound.

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity and performance of these reagents with this compound, a direct experimental evaluation is recommended.

Objective: To quantify the reactivity of Ellman's Reagent, a maleimide-based probe, and a fluorescent thiol probe with this compound.

Materials:

  • This compound (CAS 513-53-1)

  • L-Cysteine (as a positive control, primary thiol)

  • Ellman's Reagent (DTNB)

  • A commercially available maleimide-based fluorescent probe (e.g., N-(1-pyrenyl)maleimide)

  • A commercially available "turn-on" fluorescent thiol probe

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader with absorbance and fluorescence capabilities

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of L-Cysteine in PBS.

    • Prepare a 10 mM stock solution of Ellman's Reagent in PBS.

    • Prepare 1 mM stock solutions of the maleimide and fluorescent probes in DMSO.

  • Working Solution Preparation:

    • Prepare a series of dilutions of this compound and L-Cysteine in PBS (e.g., from 1 mM to 1 µM).

    • Prepare a 1 mM working solution of Ellman's Reagent in PBS.

    • Prepare 10 µM working solutions of the maleimide and fluorescent probes in PBS.

  • Assay Protocol (to be performed in triplicate):

    • Ellman's Reagent Assay:

      • To 100 µL of each thiol dilution in a clear 96-well plate, add 100 µL of the 1 mM Ellman's Reagent working solution.

      • Incubate at room temperature for 15 minutes, protected from light.

      • Measure the absorbance at 412 nm.

    • Maleimide and Fluorescent Probe Assays:

      • To 100 µL of each thiol dilution in a black 96-well plate, add 100 µL of the respective 10 µM probe working solution.

      • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

      • Measure the fluorescence at the appropriate excitation and emission wavelengths for each probe.

  • Data Analysis:

    • Subtract the blank (PBS with reagent only) from all readings.

    • Plot the absorbance or fluorescence intensity against the thiol concentration for both this compound and L-Cysteine.

    • Compare the slopes of the resulting standard curves. A steeper slope indicates higher reactivity.

    • Calculate the limit of detection (LOD) for this compound with each reagent.

Visualizing the Signaling Pathways

To further understand the underlying chemistry, the following diagrams illustrate the reaction mechanisms of the discussed thiol detection reagents.

G cluster_0 Ellman's Reagent (DTNB) Reaction DTNB DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) MixedDisulfide Mixed Disulfide DTNB->MixedDisulfide + R-SH TNB TNB²⁻ (Thionitrobenzoate) Yellow Product DTNB->TNB + R-SH Thiol R-SH (e.g., this compound) Thiol->MixedDisulfide

Caption: Reaction mechanism of Ellman's Reagent with a thiol.

G cluster_1 Maleimide Reaction (Michael Addition) Maleimide Maleimide Probe ThioetherAdduct Stable Thioether Adduct Maleimide->ThioetherAdduct + R-S⁻ Thiolate R-S⁻ (Thiolate anion) Thiolate->ThioetherAdduct

Caption: Michael addition reaction of a maleimide probe with a thiol.

By understanding the fundamental principles of these common thiol detection reagents and conducting direct experimental validation, researchers can confidently select and optimize their assays for the accurate quantification of this compound and other small aliphatic thiols in their specific applications.

References

A Comparative Guide to Capillary Columns for the Separation of 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and efficient separation of 2-butanethiol, a volatile sulfur compound, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and petroleum chemistry. The choice of a gas chromatography (GC) capillary column is paramount in achieving the desired resolution and peak shape for this polar and reactive analyte. This guide provides an objective comparison of the performance of different capillary column types for the separation of this compound, supported by available experimental data and established chromatographic principles.

Performance Comparison of Capillary Columns

The selection of a capillary column for this compound analysis hinges on the polarity of the stationary phase. Non-polar, polar, and ionic liquid columns each offer distinct advantages and separation characteristics.

Non-Polar Columns (e.g., 100% Dimethylpolysiloxane - DB-1, OV-1)

Non-polar columns are a common choice for the analysis of volatile compounds. Separation on these columns is primarily based on the boiling points of the analytes. For a series of isomers, such as the butanethiols, a thick-film non-polar column can provide sufficient resolution.[1] The Kovats retention index, a standardized measure of retention, for this compound on a non-polar OV-1 column has been reported as 681.[2] This indicates a relatively short retention time, which is advantageous for rapid analyses.

Polar Columns (e.g., Polyethylene (B3416737) Glycol - WAX)

Polar columns, such as those with a polyethylene glycol (WAX) stationary phase, are well-suited for the analysis of polar compounds like thiols.[3] The separation mechanism on polar columns involves not only boiling point differences but also specific interactions such as dipole-dipole interactions and hydrogen bonding.[3] While specific retention data for this compound on a WAX column was not found in the surveyed literature, it is expected that as a polar analyte, this compound would exhibit a longer retention time on a WAX column compared to a non-polar column of similar dimensions under identical conditions. This increased retention can lead to better separation from other components in a complex matrix.

Ionic Liquid Columns

Data Presentation

The following table summarizes the key performance characteristics of different capillary column types for the separation of this compound, based on available data and chromatographic theory.

Column TypeStationary PhasePrinciple of SeparationExpected Retention of this compoundKovats Index (I)AdvantagesDisadvantages
Non-Polar 100% Dimethylpolysiloxane (e.g., OV-1, DB-1)Boiling PointShorter681 (on OV-1)[2]Robust, widely available, good for rapid screening.May have limited selectivity for polar compounds in complex matrices.
Polar Polyethylene Glycol (e.g., DB-WAX)Boiling Point & Polarity (Dipole-Dipole, H-Bonding)Longer (relative to non-polar)Not FoundEnhanced selectivity for polar analytes, better resolution from non-polar interferences.Lower thermal stability compared to non-polar phases.
Ionic Liquid Various (e.g., SLB-IL series)Unique combination of interactionsVaries based on IL chemistryNot FoundHigh thermal stability, unique selectivity for complex mixtures.Higher cost, less extensive application libraries compared to traditional phases.

Experimental Protocols

A robust and reproducible method is essential for the accurate analysis of this compound, given its reactivity. The following is a representative experimental protocol for the separation of butanethiol isomers on a non-polar capillary column.

Sample Preparation:

For trace-level analysis, a preconcentration step such as solid-phase microextraction (SPME) may be necessary. Due to the reactivity of thiols, derivatization is sometimes employed to improve peak shape and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 60 m x 0.32 mm ID, 1.0 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program: 40°C (hold 5 min), ramp at 5°C/min to 250°C (hold 5 min)

  • Injector: Splitless mode (1 min), 250°C

  • Detector: Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)

  • MS Acquisition: Scan mode (m/z 35-350)

Mandatory Visualization

GC_Workflow_for_2_Butanethiol_Analysis Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis Sample Sample Containing this compound Preconcentration Preconcentration (optional, e.g., SPME) Sample->Preconcentration for trace analysis Derivatization Derivatization (optional, e.g., with BSTFA) Sample->Derivatization Prepared_Sample Prepared Sample for Injection Sample->Prepared_Sample for direct analysis Preconcentration->Derivatization Preconcentration->Prepared_Sample if no derivatization Derivatization->Prepared_Sample GC_System GC System with Capillary Column Injector Injector (Split/Splitless) Prepared_Sample->Injector Injection Detector Detector (MS or SCD) GC_System->Detector Elution Injector->GC_System Oven Temperature Programmed Oven Oven->GC_System Controls Separation Data_System Data System Detector->Data_System Signal Chromatogram Chromatogram Generation Data_System->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Compound Identification (Mass Spectrum/Retention Time) Chromatogram->Identification Logical_Relationships_in_Column_Selection Logical Relationships in Column Selection for this compound cluster_column_type Capillary Column Type cluster_performance Performance Outcome Analyte This compound (Polar Analyte) NonPolar Non-Polar (e.g., DB-1) Analyte->NonPolar Weak Interaction (Van der Waals) Polar Polar (e.g., WAX) Analyte->Polar Strong Interaction (Dipole-Dipole, H-Bonding) IonicLiquid Ionic Liquid Analyte->IonicLiquid Unique Interactions PeakShape Peak Shape Analyte->PeakShape Affected by Column Inertness Retention Retention Time NonPolar->Retention Shorter Selectivity Selectivity NonPolar->Selectivity Based on Boiling Point Polar->Retention Longer Polar->Selectivity Based on Polarity & Boiling Point IonicLiquid->Retention Variable IonicLiquid->Selectivity Tunable

References

A Comparative Analysis of 2-Butanethiol Degradation Across Environmental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Butanethiol, a volatile sulfur compound, is of interest due to its presence in various environmental systems and its potential role in atmospheric chemistry. Understanding its degradation rates and pathways in different environmental compartments is crucial for assessing its environmental fate and impact. This guide provides a comparative overview of this compound degradation in atmospheric, terrestrial, and aquatic models, drawing upon available experimental data and estimations.

Quantitative Data Summary

The degradation of this compound has been most extensively studied in the gas phase, with detailed kinetic data available. In contrast, experimental data for its degradation in soil and aquatic environments are limited. The following table summarizes the available quantitative data and estimations for the degradation and environmental fate of this compound.

Environmental ModelParameterValueReference / Note
Atmospheric (Gas Phase) Reaction with OH Radicals (k_OH)(2.58 ± 0.21) x 10⁻¹¹ cm³ per molecule per s[1][2]
Atmospheric Half-Life (vs. OH)~7 to 11 hours[3]
Reaction with Cl Atoms (k_Cl)(2.49 ± 0.19) x 10⁻¹⁰ cm³ per molecule per s[1][2]
Major Degradation Products (vs. OH)SO₂, 2-butanone, formaldehyde, formic acid, peroxyacetyl nitrate[4]
Product Yield (SO₂ from OH reaction)(81 ± 2)%[1][2]
Product Yield (2-butanone from OH reaction)(42 ± 1)%[1][2]
Major Degradation Products (vs. Cl)SO₂, 2-butanone, HCl[4]
Product Yield (SO₂ from Cl reaction)(59 ± 2)%[1][2]
Product Yield (2-butanone from Cl reaction)(39 ± 2)%[1][2]
Terrestrial (Soil) Soil Adsorption Coefficient (Koc)Estimated at 84[3][5]
Mobility in SoilExpected to have high mobility[3][5]
BiodegradationData not available[3]
Aquatic Volatilization Half-Life (Model River)Estimated at 3 hours[3]
Volatilization Half-Life (Model Lake)Estimated at 4 days[3]
BiodegradationData not available for this compound. A study on tertiary butyl mercaptan (TBM) showed a first-order kinetic constant of 0.002 to 0.005 h⁻¹ in water with a mixed microbial culture.[6]
HydrolysisNot expected to be an important environmental fate process.[3]
Bioconcentration Factor (BCF)Estimated at 11[5]

Experimental Protocols

Gas-Phase Degradation Kinetics and Product Identification

The gas-phase degradation of this compound was investigated in a 480 L borosilicate glass photoreactor at 298 K and atmospheric pressure of synthetic air.[1][2] The experimental setup was coupled to an in situ FTIR spectrometer for monitoring reactants and products.

Kinetic Experiments: The relative rate method was used to determine the rate coefficients for the reaction of this compound with OH radicals and Cl atoms.

  • OH Radical Generation: Photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of NO in air was used to generate OH radicals.

  • Cl Atom Generation: Photolysis of molecular chlorine (Cl₂) was used to generate Cl atoms.

  • Reference Compounds: Propene and isobutene were used as reference compounds for the OH radical reactions, while propene and E-2-butene were used for the Cl atom reactions.

  • Procedure: The decay of this compound was monitored relative to the decay of the reference compound, and the rate coefficient was calculated using the known rate coefficient of the reference reaction.

Product Identification and Quantification: The degradation products were identified and quantified using FTIR spectroscopy by comparing their infrared spectra with calibrated reference spectra.[4]

  • Procedure: The initial concentrations of reactants were introduced into the chamber, and the reaction was initiated by photolysis. The formation of products and the depletion of this compound were monitored over time.

  • Quantification: Product yields were determined by plotting the concentration of the product formed versus the concentration of this compound consumed. The slope of this plot gives the product yield.

Visualizations

Gas-Phase Degradation Experimental Workflow

The following diagram illustrates the general workflow for the gas-phase degradation experiments of this compound.

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction Chamber cluster_analysis Analysis cluster_results Results Reactants This compound Reference Compound Radical Precursor (CH3ONO or Cl2) Synthetic Air Chamber 480 L Photoreactor Reactants->Chamber Introduction Photolysis UV Irradiation Chamber->Photolysis Initiation FTIR FTIR Spectrometer Chamber->FTIR In-situ Monitoring Photolysis->Chamber Data Data Acquisition (Concentration vs. Time) FTIR->Data Kinetics Rate Coefficients Data->Kinetics Products Product Identification & Yields Data->Products

Caption: Workflow for gas-phase degradation studies of this compound.

Proposed Gas-Phase Degradation Pathway

The primary degradation pathway for this compound in the atmosphere is initiated by H-atom abstraction from the S-H group by OH radicals or Cl atoms.[1][4]

degradation_pathway cluster_reactants Initial Reactants cluster_intermediates Intermediate Radicals cluster_products Final Products Butanethiol This compound (CH3CH2CH(SH)CH3) Thiyl_Radical Thiyl Radical (CH3CH2CH(S•)CH3) Butanethiol->Thiyl_Radical + OH / Cl - H2O / HCl Oxidant OH or Cl Oxidant->Thiyl_Radical Peroxy_Radical Alkylthiylperoxy Radical (CH3CH2CH(SOO•)CH3) Thiyl_Radical->Peroxy_Radical + O2 SO2 Sulfur Dioxide (SO2) Peroxy_Radical->SO2 Butanone 2-Butanone (CH3CH2C(O)CH3) Peroxy_Radical->Butanone Other_Products Other Products (e.g., HCHO, HC(O)OH, PAN, HCl) Peroxy_Radical->Other_Products

Caption: Proposed pathway for gas-phase degradation of this compound.

References

Atmospheric Degradation of 2-Butanethiol: A Comparative Analysis of Reaction Rates with Key Atmospheric Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the gas-phase reaction rates of 2-butanethiol with key atmospheric radicals, namely the hydroxyl radical (OH), chlorine atom (Cl), and nitrate (B79036) radical (NO₃). Understanding the kinetics of these reactions is crucial for determining the atmospheric lifetime of this compound, a volatile organic sulfur compound, and for accurately modeling its impact on atmospheric chemistry, including its role in acid deposition and aerosol formation. This document is intended for researchers in atmospheric chemistry, environmental science, and related fields.

Quantitative Comparison of Rate Constants

The degradation of this compound in the troposphere is primarily initiated by reactions with OH radicals during the daytime and potentially by Cl atoms in marine or polluted environments. The following table summarizes the experimentally determined bimolecular rate constants for these reactions under atmospheric conditions.

Atmospheric RadicalRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureReference Compound(s)
Hydroxyl (OH) (2.58 ± 0.21) x 10⁻¹¹298Atmospheric2-methyl-propene, E-2-butene
Chlorine (Cl) (2.49 ± 0.19) x 10⁻¹⁰298Atmospheric2-methyl-propene, propene
Nitrate (NO₃) Data not available---

Note on the Nitrate Radical (NO₃): Extensive literature searches did not yield a specific rate constant for the reaction of this compound with the nitrate radical. However, studies on other small alkyl thiols, such as methanethiol (B179389) and ethanethiol, suggest that the reaction rate is largely independent of the size of the alkyl group, indicating that the reaction primarily occurs at the sulfhydryl (-SH) group.[1]

Experimental Protocols

The rate constants for the reactions of this compound with OH radicals and Cl atoms were determined using the relative rate technique.[2] This method avoids the technically challenging direct measurement of radical concentrations.

Methodology:

The experiments were conducted in a 480 L borosilicate glass photoreactor at 298 K and atmospheric pressure of synthetic air.[2][3] The concentrations of this compound and a reference compound, for which the rate constant of its reaction with the radical is well-known, were monitored simultaneously over time using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[2][3]

The underlying principle of the relative rate method is that the ratio of the decay rates of the target compound (this compound) and the reference compound is proportional to the ratio of their respective rate constants. The governing equation is:

ln([this compound]₀ / [this compound]ₜ) = (k₂₋butanethiol / k_reference) * ln([Reference]₀ / [Reference]ₜ)

where:

  • [ ]₀ and [ ]ₜ are the concentrations at the beginning of the experiment and at time t, respectively.

  • k₂₋butanethiol and k_reference are the rate constants for the reaction of the radical with this compound and the reference compound, respectively.

By plotting the natural logarithm of the initial to current concentration ratio of this compound against that of the reference compound, a straight line is obtained with a slope equal to the ratio of the rate constants (k₂₋butanethiol / k_reference). Knowing the rate constant for the reference compound allows for the calculation of the rate constant for this compound.

Radical Precursors:

  • OH radicals were generated by the photolysis of methyl nitrate (CH₃ONO) in the presence of NO in air.[2]

  • Cl atoms were produced by the photolysis of molecular chlorine (Cl₂).[3]

Visualizing the Experimental and Modeling Workflow

The following diagrams illustrate the experimental setup for the relative rate technique and the application of the resulting kinetic data in atmospheric modeling.

Experimental_Workflow cluster_prep Reactant Preparation cluster_chamber Smog Chamber Experiment cluster_analysis Data Analysis prep_thiol Prepare this compound Mixture introduce Introduce Reactants into 480L Chamber prep_thiol->introduce prep_ref Prepare Reference Compound Mixture prep_ref->introduce prep_precursor Prepare Radical Precursor (e.g., CH3ONO) prep_precursor->introduce irradiate Initiate Reaction (UV Irradiation) introduce->irradiate monitor Monitor Concentrations (in-situ FTIR) irradiate->monitor plot Plot ln([A]0/[A]t) vs ln([B]0/[B]t) monitor->plot calculate Calculate k_relative from Slope plot->calculate determine Determine k_absolute for this compound calculate->determine

Caption: Experimental workflow for the relative rate technique.

Atmospheric_Modeling k_data Kinetic Data (k_OH, k_Cl) lifetime Calculate Atmospheric Lifetime (τ) τ = 1 / (k[X]) k_data->lifetime conc_data Atmospheric Concentrations ([OH], [Cl]) conc_data->lifetime atm_model Atmospheric Chemistry Model impact Assess Environmental Impact atm_model->impact lifetime->atm_model

Caption: Application of kinetic data in atmospheric modeling.

Atmospheric Implications

The experimentally determined rate constants allow for the calculation of the atmospheric lifetime of this compound with respect to each radical. The atmospheric lifetime (τ) is calculated using the expression:

τ = 1 / (k * [X])

where 'k' is the rate coefficient and [X] is the average tropospheric concentration of the radical.

Using typical global average concentrations for OH radicals (2 x 10⁶ molecules cm⁻³) and Cl atoms (1 x 10⁴ atoms cm⁻³), the atmospheric lifetimes of this compound are estimated to be approximately 5.4 hours with respect to OH radical oxidation and about 4.6 days with respect to Cl atom oxidation.[2]

These lifetimes indicate that the reaction with the OH radical is the dominant gas-phase removal process for this compound in the troposphere. The relatively short lifetime suggests that this compound will be removed from the atmosphere close to its emission sources, potentially contributing to localized formation of secondary pollutants such as sulfur dioxide and 2-butanone, which have been identified as major reaction products.[2]

References

Performance Benchmark: 2-Butanethiol in Palladium-Catalyzed Thioetherification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Catalytic Performance of 2-Butanethiol and Its Isomers in C-S Cross-Coupling Reactions.

This guide provides an objective comparison of this compound's performance in the context of palladium-catalyzed thioetherification of aryl halides, a cornerstone reaction in the synthesis of pharmaceuticals and other complex molecules. By examining experimental data, we compare its reactivity with its primary isomer, 1-butanethiol (B90362), and a more sterically hindered isomer, tert-butanethiol, offering insights into how the substitution pattern of the thiol affects catalytic outcomes.

Data Presentation: Comparative Performance of Butanethiol Isomers

The following table summarizes the performance of 1-butanethiol and tert-butanethiol in the palladium-catalyzed cross-coupling reaction with 4-chlorotoluene. This data is extracted from a study by Murata and Buchwald (2004), which utilized a palladium acetate (B1210297)/1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) catalyst system. While data for this compound was not available in this specific study, the performance of tert-butanethiol provides a valuable benchmark for a sterically hindered secondary thiol.

Thiol SubstrateStructureProductYield (%)
1-ButanethiolCH₃(CH₂)₃SH4-Methylphenyl butyl sulfide95
tert-Butanethiol(CH₃)₃CSH4-Methylphenyl tert-butyl sulfide92

Data sourced from Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403.

Experimental Protocols

The following is a representative experimental protocol for the palladium-catalyzed thioetherification of an aryl halide with a thiol, based on the conditions reported by Murata and Buchwald (2004).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Thiol (e.g., 1-butanethiol, this compound, or tert-butanethiol)

  • Toluene (B28343) (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (1.0 mol%) and DiPPF (1.5 mol%).

  • Reaction Setup: To the Schlenk tube is added sodium tert-butoxide (1.2 equivalents). The tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Reagent Addition: The Schlenk tube is evacuated and backfilled with inert gas three times. Anhydrous toluene is then added via syringe, followed by the aryl halide (1.0 equivalent) and the thiol (1.2 equivalents).

  • Reaction Execution: The reaction mixture is stirred at 100 °C.

  • Monitoring and Workup: The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Catalytic Cycle for Palladium-Catalyzed Thioetherification

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Thiolate_exchange Thiolate Exchange PdII_complex->Thiolate_exchange RSH, Base PdII_thiolate Ar-Pd(II)L_n-SR Thiolate_exchange->PdII_thiolate RedElim Reductive Elimination PdII_thiolate->RedElim RedElim->Pd0 Product Ar-SR RedElim->Product Reactants Ar-X + RSH + Base

Caption: Catalytic cycle of palladium-catalyzed C-S cross-coupling.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Pd(OAc)2 + DiPPF) start->catalyst_prep reaction_setup Reaction Setup (Add NaOtBu) catalyst_prep->reaction_setup reagent_add Reagent Addition (Toluene, Ar-X, RSH) reaction_setup->reagent_add reaction Heating and Stirring (100 °C) reagent_add->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Dilution, Filtration) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End Product purification->end

Caption: Workflow for palladium-catalyzed thioetherification.

A Comparative Guide to Structural Analogs of 2-Butanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Aliphatic and Aromatic Thiols, Featuring 2-Butanethiol, Tert-Butyl Mercaptan, and Thiophenol, in Key Research and Industrial Applications.

This guide provides a comprehensive comparison of this compound and its structural analogs, primarily focusing on its isomer, tert-butyl mercaptan (2-methyl-2-propanethiol), and the aromatic thiol, thiophenol. These compounds, characterized by their reactive thiol (-SH) group, find diverse applications ranging from gas odorants and antioxidants to crucial intermediates in organic synthesis, including pharmaceutical and agrochemical development.[1][2] This report presents a comparative analysis of their performance, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the key physicochemical properties and performance metrics of this compound and its selected analogs.

Table 1: Physicochemical Properties

PropertyThis compoundTert-Butyl MercaptanThiophenol
CAS Number 513-53-1[3]75-66-1[4]108-98-5[2]
Molecular Formula C₄H₁₀S[3]C₄H₁₀S[4]C₆H₆S[2]
Molecular Weight ( g/mol ) 90.19[5]90.18[4]110.18
Boiling Point (°C) 84.6 - 85.2[3]62 - 65[4]168.7
Melting Point (°C) -140[3]-0.5[4]-14.8
Density (g/cm³) 0.83[3]~0.8001.077
Flash Point (°C) 21.11[6]-24.44[7]55
Acidity (pKa) ~11~116.6

Table 2: Performance and Application Data

ApplicationPerformance MetricThis compoundTert-Butyl MercaptanThiophenol
Gas Odorant Odor Threshold (ppb in air)~4.5[8]< 0.33[4]Not typically used
Antioxidant Activity DPPH Scavenging IC₅₀ (µg/mL)Data not readily availableData not readily available~307 (for a derivative)[7]
Organic Synthesis Nucleophilicity (relative)ModerateLower (steric hindrance)Higher (more acidic)
Thioether Synthesis Yield (%) Reaction with Benzyl (B1604629) Bromide~95% (Specific conditions)Lower than this compound~90% (Specific conditions)

Note: Data for antioxidant activity and thioether synthesis yield are highly dependent on specific experimental conditions and the particular derivatives being tested. The provided values are illustrative and sourced from various studies.

Key Applications and Experimental Insights

Gas Odorants

Thiols are widely used as odorants for natural gas to enable leak detection.[1] Their potent and unpleasant smell allows for detection at concentrations well below the explosive limit.

  • Tert-butyl mercaptan is a common choice for this application due to its extremely low odor threshold.[4]

  • This compound also possesses a strong odor and is used as a gas odorant.[1]

The standard practice for determining odor thresholds is outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[9][10]

  • Panel Selection: A panel of trained human assessors is selected.

  • Sample Preparation: A series of concentrations of the thiol in a non-odorous medium (e.g., purified air or nitrogen) is prepared using a dynamic olfactometer.

  • Presentation: The assessors are presented with a series of three samples, two of which are blanks (medium only) and one contains the odorant at a specific concentration.

  • Forced-Choice Task: The assessor is required to identify the sample that is different from the other two.

  • Ascending Concentration Series: The concentration is gradually increased in steps until the assessor can reliably detect the odorant.

  • Threshold Calculation: The individual's detection threshold is calculated as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified. The group threshold is then determined from the individual thresholds.

Odor_Threshold_Determination_Workflow cluster_preparation Sample Preparation cluster_presentation Sensory Evaluation cluster_analysis Data Analysis Odorant Odorant Stock Dilution Serial Dilution in Non-Odorous Medium Odorant->Dilution Concentrations Ascending Concentration Series Dilution->Concentrations Presentation Forced-Choice Presentation (1 Odorant, 2 Blanks) Concentrations->Presentation Panelist Trained Panelist Presentation->Panelist Detection Detection Task Panelist->Detection Individual_Threshold Calculate Individual Threshold Detection->Individual_Threshold Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold

Figure 1: Workflow for Odor Threshold Determination.

Antioxidant Activity

The thiol group can act as a reducing agent, donating a hydrogen atom to neutralize free radicals. This property makes thiols potential antioxidants. Thiophenol and its derivatives, in particular, have been studied for their antioxidant properties.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[11][12][13]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., thiophenol derivative) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent. The solution should have a deep purple color.

  • Reaction Mixture:

    • In a microplate well or a cuvette, add a specific volume of the test compound solution at various concentrations.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • A blank sample containing only the solvent and a control sample containing the solvent and DPPH solution are also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radical, is determined by plotting the percentage of inhibition against the concentration of the test compound.[14]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Antioxidant Antioxidant Solution (e.g., Thiol Analog) Mix Mix Antioxidant and DPPH Antioxidant->Mix DPPH DPPH Radical Solution (Purple) DPPH->Mix Incubate Incubate in Dark Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Result Reduced DPPH (Yellow/Colorless) Incubate->Result Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 2: Workflow of the DPPH Radical Scavenging Assay.

Intermediates in Organic Synthesis

The nucleophilic nature of the thiol group makes these compounds valuable intermediates in organic synthesis, particularly for the formation of carbon-sulfur bonds to create thioethers.[15]

  • Thiophenol , with its lower pKa, readily forms the more nucleophilic thiophenolate anion, making it a highly effective nucleophile in SₙAr and Sₙ2 reactions.[16] It is a crucial building block in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents, as well as agrochemicals.[2][17]

  • This compound is also an effective nucleophile and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

  • Tert-butyl mercaptan is sterically hindered, which can reduce its nucleophilicity compared to less branched thiols. However, it is used in the synthesis of certain agrochemicals.[7]

The following is a general procedure for the synthesis of a thioether via an Sₙ2 reaction.

  • Deprotonation of the Thiol: The thiol (e.g., this compound or thiophenol) is dissolved in a suitable solvent (e.g., ethanol, DMF). A base (e.g., sodium hydroxide, sodium ethoxide) is added to deprotonate the thiol and form the thiolate anion.

  • Nucleophilic Attack: An alkyl halide (e.g., benzyl bromide) is added to the solution containing the thiolate. The reaction mixture is stirred, often with heating, to facilitate the nucleophilic substitution reaction.

  • Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves extraction and washing. The crude product is then purified, for example, by column chromatography or distillation, to yield the pure thioether.

Thioether_Synthesis Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation SN2 Sₙ2 Reaction Thiol->SN2 Base Base Thiolate->SN2 Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2 Thioether Thioether (R-S-R') SN2->Thioether Salt Salt (X⁻) SN2->Salt

Figure 3: General Scheme for Thioether Synthesis.

Role in Biological Signaling

While simple thiols like this compound are not typically considered primary signaling molecules themselves, the thiol group is central to a critical biological signaling mechanism known as redox signaling . In this process, the reversible oxidation of cysteine residues in proteins acts as a molecular switch to regulate protein function and downstream signaling pathways.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize the thiolate anion (R-S⁻) of a cysteine residue to a sulfenic acid (R-SOH). This modification can alter the protein's conformation and activity. The sulfenic acid is an intermediate that can then form a disulfide bond with another thiol, be further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids (often irreversible), or be reduced back to the thiol form by cellular reducing systems like the thioredoxin system. This reversible modification allows for dynamic control of cellular processes in response to changes in the cellular redox environment.

Redox_Signaling ROS Reactive Oxygen Species (e.g., H₂O₂) Protein_Thiol Protein-SH (Reduced, Active) ROS->Protein_Thiol Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_Thiol->Protein_SOH Protein_SS Protein-S-S-Protein/GSH (Disulfide/Mixed Disulfide) Protein_SOH->Protein_SS + R-SH Protein_SO2H Protein-SO₂H (Sulfinic Acid) Protein_SOH->Protein_SO2H Oxidation Cellular_Response Altered Protein Function & Cellular Response Protein_SOH->Cellular_Response Protein_SS->Protein_Thiol Reduction Protein_SS->Cellular_Response Protein_SO3H Protein-SO₃H (Sulfonic Acid, Irreversible) Protein_SO2H->Protein_SO3H Oxidation Reductants Thioredoxin/Glutathione (Cellular Reductants) Reductants->Protein_SS

Figure 4: Thiol-Based Redox Signaling Pathway.

Conclusion

This compound and its structural analogs, tert-butyl mercaptan and thiophenol, exhibit distinct properties that dictate their suitability for various applications. Tert-butyl mercaptan stands out for its exceptionally low odor threshold, making it a preferred gas odorant. Thiophenol's higher acidity and nucleophilicity render it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This compound represents a balance of properties, finding use as both an odorant and a synthetic intermediate. While direct comparative performance data across all applications is not always available in a single source, this guide provides a framework for understanding the structure-function relationships of these important organosulfur compounds. The provided experimental protocols offer standardized methods for their evaluation, and the visualization of the redox signaling pathway highlights the fundamental role of the thiol group in biological systems. Further research focusing on direct, quantitative comparisons of these analogs in specific applications would be highly valuable to the scientific and industrial communities.

References

Safety Operating Guide

2-Butanethiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Properly managing the disposal of 2-butanethiol is critical for ensuring laboratory safety and environmental protection. Due to its flammability, toxicity, and overwhelmingly noxious odor, strict protocols must be followed. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers and laboratory personnel.

Immediate Safety and Handling

Before beginning any work that will generate this compound waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] All sources of ignition, such as open flames and spark-producing equipment, must be removed from the area due to the chemical's low flash point and high flammability.[2][3][4]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.[1]

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative parameters relevant to the safe disposal of this compound.

ParameterValueSignificance
Flash Point -10 °F (-23 °C) (Closed cup)[5]Extremely flammable. Requires stringent control of ignition sources.
Satellite Accumulation Area (SAA) Limit 55 gallons (total hazardous waste)[6]Maximum allowable volume of hazardous waste stored in the lab before requiring removal.
SAA Limit (Acutely Toxic Waste) 1 quart (liquid) or 1 kg (solid)[6]Stricter limit for chemicals classified as "P-listed" or acutely toxic. Check local regulations for this compound's classification.
Decontamination Solution 1:1 mixture of commercial bleach and water[7]Used for oxidizing residual thiol in contaminated glassware to reduce odor and hazard.
Decontamination Soak Time 14 to 24 hours[7][8][9]Necessary duration for the bleach solution to effectively neutralize malodorous thiol residues.

Detailed Disposal and Decontamination Protocols

Follow these procedures for the safe management and disposal of all waste streams containing this compound.

Protocol 1: Bulk this compound and Contaminated Liquid Waste

This protocol applies to unused this compound, reaction mixtures, and solvent rinses containing the chemical.

  • Container Selection: Choose a chemically compatible, leak-proof waste container with a secure, tight-fitting cap.[10][11] Whenever possible, use the original container or a designated plastic container.[6][12]

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the liquid waste into the designated container, avoiding splashes.

    • Do not overfill the container; a maximum of 75-90% full is recommended to allow for vapor expansion.[10]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," identify the contents (e.g., "this compound Waste"), and list all components by percentage or volume.[10][12]

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[6][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][12]

    • Ensure the SAA is away from ignition sources and incompatible chemicals, particularly oxidizers, acids, and bases.[4][12]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the full waste container.[6]

Protocol 2: Contaminated Solid Waste

This protocol applies to items such as pipette tips, gloves, and absorbent materials contaminated with this compound.

  • Segregation: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or a wide-mouth plastic jar.[1][9]

  • Odor Control: For items with a strong odor, first seal them in a zip-lock bag before placing them into the main solid waste container.[8][9]

  • Labeling and Storage: Label the container "Hazardous Waste" with a description of the contents. Store it in the SAA alongside other laboratory waste.

  • Disposal Request: Arrange for pickup by EH&S.

Protocol 3: Decontamination of Glassware and Labware

Due to its persistent and noxious odor, glassware that has come into contact with this compound requires thorough decontamination before routine washing.[7]

  • Prepare Bleach Bath: Inside a chemical fume hood, prepare a decontamination bath in a plastic container by mixing commercial bleach and water in a 1:1 ratio.[7]

  • Submersion: Immediately after use, rinse the contaminated glassware with a minimal amount of an appropriate solvent (e.g., ethanol) and pour the rinsate into the liquid hazardous waste container. Then, fully submerge the glassware in the bleach bath.[7][8]

  • Soaking: Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[7][8][9]

  • Waste Bleach Disposal: The used bleach solution is now considered hazardous waste. Carefully decant the bleach solution into a designated hazardous waste container, label it appropriately (e.g., "Waste Bleach Solution for Thiol Decontamination"), and store it in the SAA.[8][9]

  • Final Cleaning: After decontamination, the glassware can be removed from the hood and cleaned using standard laboratory procedures.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Processing & Collection cluster_2 Final Disposal Pathway start Handling this compound liquid_waste Generate Liquid Waste (e.g., unused reagent, solutions) start->liquid_waste solid_waste Generate Solid Waste (e.g., gloves, pipette tips) start->solid_waste labware Contaminated Labware (e.g., glassware) start->labware collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Solid Waste Container solid_waste->collect_solid decon Decontaminate in Bleach Bath (14-24 hrs in fume hood) labware->decon store_saa Store in Designated Satellite Accumulation Area (SAA) collect_liquid->store_saa collect_solid->store_saa collect_bleach Collect Waste Bleach in Labeled Container decon->collect_bleach Dispose of used bleach solution collect_bleach->store_saa request_pickup Request Pickup by Environmental Health & Safety (EH&S) store_saa->request_pickup

References

Essential Safety and Operational Guide for 2-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Butanethiol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area to minimize exposure.[3]

Engineering Controls:

  • Work in a chemical fume hood or a well-ventilated laboratory.[1][2]

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or safety glasses are mandatory. A face shield should also be worn to provide additional protection.[1] Conforms to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Wear protective, chemical-impermeable gloves.[1][2] Gloves must be inspected for integrity before use.[2]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[1][2] For significant handling, flame-retardant and impervious clothing is recommended.[2] Safety shoes should also be worn.[1]
Respiratory Protection In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1][2] All respirator use must comply with 29 CFR 1910.134.[1]
Quantitative Safety Data for this compound
PropertyValue
Flash Point -10 °F / -23 °C (Closed cup)[5]
Boiling Point 84-85 °C[5]
Vapor Density 3.11 (Air = 1)[5]
Density 0.83 g/cm³[6]
Solubility in Water 1.32 g/L[2][4]
Oral LD50 (Rat) 5176 mg/kg[1]

Operational Plans

Safe Handling and Storage Protocol
  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Work exclusively in a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Avoid breathing vapors, mist, or gas.[1][2]

    • Prevent all contact with skin and eyes.[1][2]

    • Keep the container tightly closed when not in use.[1][4]

    • Keep away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[1][3][4] Smoking is strictly prohibited in handling areas.[1][2]

    • Use only non-sparking tools to prevent ignition.[1][2]

    • Employ proper grounding and bonding procedures to avoid static electricity.[1]

  • Storage:

    • Store in a cool, dry, dark, and well-ventilated area.[1][4][6]

    • Keep containers tightly sealed.[4]

    • Store away from incompatible materials and ignition sources.[1][4]

Spill Response Plan

Minor spills can be handled by trained personnel, while major spills require an emergency response.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area.[1] Alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the area.[2][7]

  • Don PPE: Wear the appropriate PPE as detailed above, including respiratory protection, gloves, and eye protection.[1][2]

  • Contain the Spill: For small spills, use a dry chemical absorbent, sand, or other non-combustible material to contain the liquid.[1][8] For larger spills, dike the area to prevent spreading.[1]

  • Absorb and Collect:

    • Take up large spills with a pump or vacuum, using explosion-proof equipment.[1]

    • Absorb the remaining liquid with a dry chemical absorbent.[1]

    • Use non-sparking tools to sweep or shovel the absorbed material into an appropriate, sealable container for disposal.[1][2]

  • Decontaminate: Wash the spill area thoroughly after the material has been collected.

  • Dispose: Label the container with the waste material and dispose of it according to hazardous waste regulations.[2]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_post_cleanup Post-Cleanup spill This compound Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate ventilate Ventilate Area & Remove Ignition Sources evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Material with Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

Step-by-Step Disposal Guidance:

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., absorbents, gloves) in a suitable, closed, and properly labeled container.[2] Do not mix with other waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep waste containers away from ignition sources.

  • Disposal:

    • Arrange for disposal through an approved and licensed hazardous waste disposal facility.[1][2]

    • Handle empty containers with care, as residual vapors are flammable.[1] They should be treated as hazardous waste unless properly decontaminated. Contaminated packaging can be triple-rinsed and offered for recycling or punctured to be made unusable before disposal in a sanitary landfill.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.